GLP-1(32-36)amide
描述
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
属性
IUPAC Name |
(2S)-6-amino-N-[2-[[(2S)-1-amino-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-2-oxoethyl]-2-[[(2S)-2-[[(2S)-2-amino-4-methylpentanoyl]amino]-3-methylbutanoyl]amino]hexanamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H50N10O5/c1-14(2)12-16(27)22(38)35-20(15(3)4)24(40)34-18(8-5-6-10-26)23(39)32-13-19(36)33-17(21(28)37)9-7-11-31-25(29)30/h14-18,20H,5-13,26-27H2,1-4H3,(H2,28,37)(H,32,39)(H,33,36)(H,34,40)(H,35,38)(H4,29,30,31)/t16-,17-,18-,20-/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VCMIHDDYZTYYJC-JPLJXNOCSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)NC(C(C)C)C(=O)NC(CCCCN)C(=O)NCC(=O)NC(CCCN=C(N)N)C(=O)N)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C[C@@H](C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CCCCN)C(=O)NCC(=O)N[C@@H](CCCN=C(N)N)C(=O)N)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H50N10O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
570.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
A Technical Guide to the Discovery and Initial Characterization of GLP-1(32-36)amide
Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary
Glucagon-like peptide-1 (GLP-1) is a critical incretin (B1656795) hormone known for its glucose-lowering effects, primarily mediated by its active form, GLP-1(7-36)amide. However, this peptide is rapidly degraded in circulation, giving rise to various metabolites. Among these is the pentapeptide GLP-1(32-36)amide (LVKGR-amide), an end-product of GLP-1 proteolysis. Initial characterization has revealed that this novel peptide possesses distinct biological activities independent of the classical insulinotropic actions of its parent hormone. Studies have demonstrated its role in increasing energy expenditure, inhibiting weight gain in obese models, modulating glucose metabolism, and promoting angiogenesis. These effects appear to be mediated through unique signaling pathways, including the activation of AMP-activated protein kinase (AMPK) and GLP-1 receptor-dependent activation of the eNOS/cGMP/PKG pathway. This document provides a comprehensive technical overview of the discovery, formation, and initial characterization of this compound, detailing the experimental data and protocols that form the basis of our current understanding.
Discovery and Formation
The discovery of this compound is rooted in the study of GLP-1 metabolism. The biologically active form, GLP-1(7-36)amide, is rapidly cleaved in the bloodstream by dipeptidyl peptidase-4 (DPP-4).[1][2] This initial cleavage generates GLP-1(9-36)amide, which is the major circulating form of GLP-1 but is devoid of significant insulin-releasing activity.[1][3]
Further degradation of GLP-1(9-36)amide is carried out by the neutral endopeptidase 24.11 (NEP 24.11), also known as neprilysin.[4] This enzymatic action cleaves the peptide at its C-terminal region, leading to the formation of two key fragments: the nonapeptide GLP-1(28-36)amide and the pentapeptide this compound. The formation of this compound from intraperitoneally administered GLP-1(9-36)amide has been confirmed in mice via mass spectrometry.
Initial Characterization and Quantitative Data
The initial characterization of this compound has been conducted through a series of in vivo and in vitro studies, revealing its effects on metabolism and vascular function.
In Vivo Studies
In a key study, diet-induced obese (DIO) mice received continuous infusions of this compound for 12-16 weeks. The pentapeptide was found to inhibit weight gain, reduce fat mass, and increase basal energy expenditure without altering energy intake or physical activity. It also attenuated the development of fasting hyperglycemia and hyperinsulinemia.
Table 1: Effects of this compound Infusion in Diet-Induced Obese (DIO) Mice
| Parameter | Vehicle Control | This compound | P-value | Source |
|---|---|---|---|---|
| Fasting Glucose (12 wks) | 221.5 ± 8.6 mg/dL | 169.16 ± 7.5 mg/dL | < 4.3E-04 | |
| Fasting Insulin (B600854) (12 wks) | 654.8 ± 129 pg/mL | 409.7 ± 65.2 pg/mL | < 0.02 | |
| Plasma Glycerol (16 wks) | Not specified | Decreased to normal levels | < 0.008 |
| Plasma Triglycerides (16 wks) | Not specified | Decreased to normal levels | < 1.3E-04 | |
Under hyperglycemic clamp conditions in dogs, a primed continuous infusion of this compound (30 pmol·kg⁻¹·min⁻¹) significantly increased whole-body glucose disposal compared to saline infusion, without affecting insulin or glucagon (B607659) secretion. This suggests a direct effect on glucose utilization.
Table 2: Effects of this compound on Glucose Utilization in Dogs
| Parameter | Saline Infusion | This compound Infusion | P-value | Source |
|---|---|---|---|---|
| Glucose Utilization (M) | 14.3 ± 1.1 mg·kg⁻¹·min⁻¹ | 21.4 ± 2.9 mg·kg⁻¹·min⁻¹ | 0.026 | |
| Insulin Concentration | 23.7 ± 2.5 µU/mL | 26.6 ± 3.2 µU/mL | NS |
| Glucagon Concentration | 31.7 ± 1.8 pg/mL | 34.0 ± 2.1 pg/mL | NS | |
In a model of diabetic lower limb ischemia, administration of this compound was shown to improve blood perfusion and promote angiogenesis, independent of any insulinotropic action.
In Vitro Studies
In palmitate-treated C2C12 skeletal myotubes, this compound (100 pmol/L) activated AMPK and inhibited acetyl-CoA carboxylase (ACC), suggesting an increase in fatty acid oxidation in response to energy depletion.
Table 3: Effects of this compound on C2C12 Myotube Signaling
| Parameter | Vehicle Control | This compound (100 pmol/L) | P-value | Source |
|---|---|---|---|---|
| pAMPK/AMPK Ratio | Baseline | Increased | < 0.05 |
| pACC/ACC Ratio | Baseline | Increased (Inhibitory) | < 0.04 | |
In human endothelial progenitor cells (EPCs) exposed to high glucose, this compound (100 nmol/L) promoted angiogenesis. This effect was mediated by the GLP-1 receptor and involved activation of the eNOS/cGMP/PKG pathway.
Table 4: Effects of this compound on High Glucose-Exposed EPCs
| Parameter | High Glucose (Control) | High Glucose + this compound | Condition | Source |
|---|---|---|---|---|
| cGMP Level | Suppressed | Rescued/Increased | 100 nmol/L peptide | |
| Tube Formation | Impaired | Rescued | 100 nmol/L peptide |
| Cell Migration | Impaired | Rescued | 100 nmol/L peptide | |
Mechanism of Action and Signaling Pathways
Initial studies indicate that this compound acts via at least two distinct signaling pathways in different cell types.
AMPK Pathway in Skeletal Muscle
In skeletal muscle cells, this compound appears to activate fat metabolism by stimulating the AMPK signaling pathway. Activation of AMPK (via phosphorylation at Thr-172) leads to the inhibitory phosphorylation of its downstream target, ACC (at Ser-79). This inhibition of ACC reduces the synthesis of malonyl-CoA, thereby promoting fatty acid oxidation and thermogenesis.
GLP-1R-Dependent eNOS/cGMP/PKG Pathway in Endothelial Cells
In endothelial progenitor cells, this compound exerts its pro-angiogenic effects through a GLP-1 receptor (GLP-1R)-dependent mechanism. Binding to the GLP-1R activates endothelial nitric oxide synthase (eNOS), leading to the production of cyclic guanosine (B1672433) monophosphate (cGMP) and subsequent activation of protein kinase G (PKG). This pathway enhances glycolysis, improves mitochondrial function, and ultimately promotes angiogenesis. This action is notably independent of the classical cAMP/PKA pathway typically associated with GLP-1R activation in pancreatic β-cells.
Detailed Experimental Protocols
Peptide Synthesis and Animal Studies
-
Peptide Synthesis : this compound (LVKGR-amide) was synthesized using solid-phase methods.
-
Animal Model (DIO Mice) : Male C57BL/6J mice, aged 6-10 weeks, were placed on a high-fat diet (HFD) for 17-18 weeks to induce obesity and insulin resistance.
-
Peptide Administration : DIO mice were subjected to continuous infusions of either vehicle or this compound for 12-16 weeks via subcutaneously implanted osmotic minipumps.
-
Intraperitoneal Glucose Tolerance Test (ipGTT) : After the infusion period, mice were fasted, and an ipGTT was performed. Blood glucose levels were measured at baseline and various time points after an intraperitoneal glucose injection. Plasma insulin concentrations were also determined.
-
Plasma Analysis : Blood samples were collected for the measurement of fasting glucose, insulin, glycerol, and triglycerides using commercially available ELISA kits.
Cell-Based Assays
-
Cell Culture (C2C12 Myotubes) : C2C12 myoblasts were grown to confluence and differentiated into myotubes. To induce oxidative stress, myotubes were treated with palmitate. The cells were then incubated with this compound (100 pmol/L) for 16 hours.
-
Cell Culture (EPCs) : Human umbilical cord blood-derived endothelial progenitor cells (hUCB-EPCs) were isolated and cultured. A hyperglycemic in vitro model was established by incubating EPCs in high glucose (33 mmol/L) for 24 hours. Peptides were added at a concentration of 100 nmol/L.
-
GLP-1R Silencing : To confirm the role of the GLP-1 receptor, EPCs were infected with a lentivirus containing specific shRNA against GLP-1R or a scrambled shRNA as a negative control.
Signaling and Functional Assays
-
Western Blotting : Protein extracts from tissues or cells were separated by SDS-PAGE and transferred to membranes. Immunoblots were performed using primary antibodies against pAMPKα (Thr-172), total AMPKα, pACC (Ser-79), and total ACC. Protein bands were visualized by enhanced chemiluminescence and quantified by laser densitometry.
-
cGMP/cAMP Measurement : Intracellular cGMP and cAMP levels in EPCs were detected using commercially available cGMP and cAMP ELISA kits according to the manufacturer's instructions.
-
Reactive Oxygen Species (ROS) Determination : ROS levels in C2C12 myotubes were determined using fluorescent probes after treatment with palmitate and/or the pentapeptide.
-
Angiogenesis Assays : The pro-angiogenic effects on EPCs were assessed using in vitro tube formation assays and cell migration assays.
Conclusion and Future Directions
The discovery and initial characterization of this compound have unveiled a new dimension to the biological activity of GLP-1 metabolites. This pentapeptide demonstrates significant metabolic and vascular effects that are distinct from the well-known insulinotropic actions of its parent hormone. Its ability to increase energy expenditure, reduce weight gain, improve glucose utilization, and promote angiogenesis suggests it may mediate some of the non-canonical, beneficial effects previously attributed to GLP-1 receptor agonists. The elucidation of its unique signaling pathways—activating AMPK in muscle and a GLP-1R-dependent eNOS/cGMP cascade in endothelial cells—opens up novel avenues for therapeutic development. Further research is warranted to fully explore the receptor interactions, downstream signaling networks, and therapeutic potential of this compound for treating obesity, type 2 diabetes, and peripheral artery disease.
References
An In-depth Technical Guide to the Biosynthesis and Cleavage of GLP-1(32-36)amide from GLP-1(9-36)amide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the biosynthesis of the pentapeptide GLP-1(32-36)amide, with a specific focus on its cleavage from the precursor GLP-1(9-36)amide. This document details the enzymatic pathways, offers experimental protocols for studying these processes, and presents relevant quantitative data.
Introduction
Glucagon-like peptide-1 (GLP-1) is an incretin (B1656795) hormone with a critical role in glucose homeostasis. Its therapeutic potential is well-established in the management of type 2 diabetes and obesity. The bioactivity of GLP-1 is tightly regulated by enzymatic degradation, leading to the formation of various metabolites. Among these, the pentapeptide this compound has garnered interest for its potential biological activities, distinct from its parent molecules. Understanding the precise mechanisms of its formation is crucial for the development of novel therapeutics targeting the GLP-1 pathway.
Biosynthesis of this compound
The formation of this compound is a multi-step enzymatic cascade that begins with the active form of GLP-1, GLP-1(7-36)amide.
Initial Cleavage of GLP-1(7-36)amide by Dipeptidyl Peptidase-4 (DPP-4)
The primary and most rapid step in the inactivation of GLP-1(7-36)amide is the cleavage of its N-terminal dipeptide by the enzyme dipeptidyl peptidase-4 (DPP-4).[1] This reaction yields GLP-1(9-36)amide, which is the most abundant circulating form of GLP-1.[1][2] This initial cleavage dramatically reduces the insulinotropic activity of the peptide.[3]
Subsequent Cleavage of GLP-1(9-36)amide by Neutral Endopeptidase 24.11 (NEP 24.11)
GLP-1(9-36)amide serves as a substrate for neutral endopeptidase 24.11 (NEP 24.11), also known as neprilysin.[3] NEP 24.11 is a zinc-dependent metalloprotease that cleaves peptides at the amino side of hydrophobic residues. The action of NEP 24.11 on GLP-1(9-36)amide results in the generation of smaller peptide fragments. Notably, in vitro studies have identified GLP-1(28-36)amide (a nonapeptide) and this compound (a pentapeptide) as major products of this cleavage. It has been proposed that GLP-1(9-36)amide can enter cells and then be cleaved internally by an intracellular form of an endopeptidase like NEP 24.11.
The following diagram illustrates the enzymatic cascade leading to the formation of this compound.
Quantitative Data
The following tables summarize key quantitative data related to the peptides and enzymes involved in the biosynthesis of this compound.
| Peptide | Molecular Weight (Da) | Description |
| GLP-1(7-36)amide | ~3298 | Active, insulinotropic form of GLP-1. |
| GLP-1(9-36)amide | 3089.44 | Major circulating, largely inactive metabolite of GLP-1. |
| GLP-1(28-36)amide | ~1000 | A nonapeptide cleavage product of GLP-1(9-36)amide. |
| This compound | 571.38 | A pentapeptide cleavage product of GLP-1(9-36)amide. |
Table 1: Molecular Weights of Key Peptides.
| Enzyme | Alternative Names | Function |
| Dipeptidyl Peptidase-4 | DPP-4, CD26 | Cleaves the N-terminal dipeptide from GLP-1(7-36)amide. |
| Neutral Endopeptidase 24.11 | NEP 24.11, Neprilysin, CD10 | Cleaves GLP-1(9-36)amide to produce smaller fragments. |
Table 2: Key Enzymes in GLP-1 Metabolism.
| Parameter | Value | Organism/System | Reference |
| Half-life of GLP-1(7-36)amide | < 2 minutes | In vivo | |
| Half-life of GLP-1(9-36)amide in mouse hepatocytes | 52 minutes | In vitro | |
| Half-life of GLP-1(28-36)amide in mouse hepatocytes | 13 minutes | In vitro | |
| Half-life of GLP-1(28-36)amide in human hepatocytes | 24 minutes | In vitro | |
| NEP 24.11-mediated degradation of GLP-1 | Up to 50% of circulating GLP-1 | In vivo (anesthetized pig) |
Table 3: Kinetic Parameters of GLP-1 Metabolism.
Experimental Protocols
This section provides detailed methodologies for key experiments related to the study of this compound biosynthesis and cleavage.
Solid-Phase Peptide Synthesis of this compound
This protocol describes the chemical synthesis of the pentapeptide this compound (sequence: Leu-Val-Lys-Gly-Arg-NH2).
Materials:
-
Fmoc-protected amino acids (Fmoc-Leu-OH, Fmoc-Val-OH, Fmoc-Lys(Boc)-OH, Fmoc-Gly-OH, Fmoc-Arg(Pbf)-OH)
-
Rink Amide resin
-
N,N'-Diisopropylcarbodiimide (DIC)
-
Oxyma Pure
-
Piperidine (B6355638) solution (20% in DMF)
-
Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Trifluoroacetic acid (TFA) cleavage cocktail (e.g., TFA/water/triisopropylsilane)
-
Automated microwave peptide synthesizer
Procedure:
-
Resin Preparation: Swell the Rink Amide resin in DMF.
-
Fmoc Deprotection: Remove the Fmoc protecting group from the resin using 20% piperidine in DMF.
-
Amino Acid Coupling: Couple the Fmoc-protected amino acids sequentially to the resin. For each coupling cycle, use a 5-fold excess of the Fmoc-amino acid, DIC, and Oxyma Pure. Microwave irradiation can be used to accelerate the coupling reactions.
-
Wash Steps: After each deprotection and coupling step, wash the resin thoroughly with DMF and DCM to remove excess reagents and byproducts.
-
Cleavage and Deprotection: Once the peptide chain is fully assembled, cleave the peptide from the resin and remove the side-chain protecting groups using a TFA cleavage cocktail.
-
Purification: Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Characterization: Confirm the identity and purity of the synthesized peptide using mass spectrometry and analytical HPLC. The expected molecular weight for this compound is approximately 571.38 Da.
In Vitro Cleavage Assay of GLP-1(9-36)amide by NEP 24.11
This assay is designed to study the enzymatic cleavage of GLP-1(9-36)amide by NEP 24.11 and to identify the resulting cleavage products.
Materials:
-
Synthetic GLP-1(9-36)amide
-
Recombinant human NEP 24.11
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5)
-
NEP 24.11 inhibitor (e.g., Candoxatril) for negative control
-
HPLC-MS/MS system
Procedure:
-
Reaction Setup: In a microcentrifuge tube, combine GLP-1(9-36)amide (substrate) and recombinant human NEP 24.11 (enzyme) in the assay buffer. A typical reaction might contain 10 µM substrate and 10-100 nM enzyme. For the negative control, pre-incubate the enzyme with a specific inhibitor before adding the substrate.
-
Incubation: Incubate the reaction mixture at 37°C. Collect aliquots at various time points (e.g., 0, 15, 30, 60, 120 minutes).
-
Reaction Quenching: Stop the enzymatic reaction in the collected aliquots by adding a quenching solution, such as 0.1% TFA or by heat inactivation.
-
Sample Analysis: Analyze the samples using an HPLC-MS/MS system to separate and identify the substrate and its cleavage products.
-
Data Analysis: Quantify the disappearance of the substrate (GLP-1(9-36)amide) and the appearance of the cleavage products (e.g., GLP-1(28-36)amide and this compound) over time to determine the reaction kinetics.
Quantification of GLP-1 Peptides by HPLC-MS/MS
This method allows for the sensitive and specific quantification of GLP-1(9-36)amide and its cleavage product this compound in biological samples.
Instrumentation:
-
High-performance liquid chromatography (HPLC) system
-
Triple quadrupole or high-resolution mass spectrometer (e.g., Q-TOF)
Procedure:
-
Sample Preparation:
-
Plasma Samples: Collect blood in tubes containing a DPP-4 inhibitor and other protease inhibitors. Precipitate proteins using a solvent like acetonitrile (B52724). Centrifuge to pellet the precipitated proteins and collect the supernatant.
-
In Vitro Assay Samples: Use the quenched reaction mixtures directly or after a simple filtration step.
-
-
Chromatographic Separation:
-
Inject the prepared sample onto a reverse-phase HPLC column (e.g., C18).
-
Use a gradient elution with mobile phases typically consisting of water with 0.1% formic acid (Mobile Phase A) and acetonitrile with 0.1% formic acid (Mobile Phase B).
-
-
Mass Spectrometric Detection:
-
Introduce the eluent from the HPLC into the mass spectrometer.
-
Use electrospray ionization (ESI) in positive ion mode.
-
For quantification, operate the mass spectrometer in multiple reaction monitoring (MRM) mode (for triple quadrupole) or by extracting ion chromatograms of the precursor ions (for high-resolution MS). Select specific precursor-to-product ion transitions for GLP-1(9-36)amide and this compound.
-
-
Quantification:
-
Generate a standard curve using known concentrations of synthetic GLP-1(9-36)amide and this compound.
-
Calculate the concentration of the peptides in the unknown samples by comparing their peak areas to the standard curve.
-
The following diagram provides a visual representation of the experimental workflow for studying GLP-1 cleavage.
Conclusion
The biosynthesis of this compound from GLP-1(9-36)amide is a key metabolic step mediated by the enzyme NEP 24.11. A thorough understanding of this process, facilitated by the experimental protocols outlined in this guide, is essential for researchers and drug development professionals. Further investigation into the kinetics of this cleavage and the biological functions of this compound will be pivotal in harnessing the full therapeutic potential of the GLP-1 system. The methodologies described herein provide a robust framework for such future studies.
References
Audience: Researchers, scientists, and drug development professionals.
Core Topic: An exploration of the core biological activities, signaling mechanisms, and therapeutic potential of GLP-1(32-36)amide, a pentapeptide metabolite of Glucagon-Like Peptide-1 (GLP-1).
Introduction: Unveiling a Bioactive Metabolite
Glucagon-Like Peptide-1 (GLP-1) is a well-established incretin (B1656795) hormone with pivotal roles in glucose homeostasis, primarily through its insulinotropic effects. The therapeutic landscape for type 2 diabetes has been significantly shaped by GLP-1 receptor agonists. However, the native GLP-1(7-36)amide has a fleeting half-life, rapidly cleaved by dipeptidyl peptidase-4 (DPP-4) into GLP-1(9-36)amide. This major circulating form was long considered inactive. Subsequent cleavage of GLP-1(9-36)amide by neutral endopeptidase 24.11 (NEP 24.11) yields smaller fragments, including the nonapeptide GLP-1(28-36)amide and the pentapeptide this compound (sequence: Leu-Val-Lys-Gly-Arg-NH2).[1][2][3]
Initially dismissed as mere degradation products, a growing body of evidence now demonstrates that this compound possesses distinct and potent biological activities, largely independent of the classical GLP-1 receptor (GLP-1R) and insulinotropic pathways.[4][5] This guide provides a comprehensive technical overview of the primary functions of this compound, focusing on its metabolic, cardiovascular, and cytoprotective roles, supported by quantitative data and detailed experimental methodologies.
References
- 1. diabetesjournals.org [diabetesjournals.org]
- 2. This compound Pentapeptide Increases Basal Energy Expenditure and Inhibits Weight Gain in Obese Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. journals.physiology.org [journals.physiology.org]
- 4. This compound Pentapeptide Increases Basal Energy Expenditure and Inhibits Weight Gain in Obese Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. dovepress.com [dovepress.com]
The Metabolic Regulatory Mechanisms of GLP-1(32-36)amide: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Glucagon-like peptide-1 (GLP-1) is a critical incretin (B1656795) hormone in glucose homeostasis. While the full-length peptide's therapeutic potential is well-established, recent evidence has illuminated the significant metabolic activities of its cleavage products. This technical guide focuses on the pentapeptide GLP-1(32-36)amide, a C-terminal fragment of GLP-1. Emerging research indicates that this metabolite exerts potent effects on metabolic regulation, including increasing energy expenditure, enhancing glucose disposal, and improving insulin (B600854) sensitivity, often through mechanisms distinct from the canonical GLP-1 receptor pathway. This document provides an in-depth exploration of the known mechanisms of action of this compound, supported by quantitative data from key studies, detailed experimental protocols, and visual representations of its signaling pathways.
Introduction: Beyond the Incretin Effect
The processing of proglucagon in intestinal L-cells yields GLP-1(7-36)amide, a potent insulinotropic hormone. However, this active form is rapidly degraded by dipeptidyl peptidase-4 (DPP-4) to GLP-1(9-36)amide, which is further cleaved by neutral endopeptidase 24.11 (NEP 24.11) into smaller fragments, including the nonapeptide GLP-1(28-36)amide and the pentapeptide this compound.[1][2] Initially considered inactive metabolites, these smaller peptides are now recognized for their own distinct biological activities that contribute to the overall metabolic benefits associated with the GLP-1 system.[3][4] this compound, in particular, has garnered attention for its potential as a therapeutic agent in obesity and type 2 diabetes due to its favorable effects on energy and glucose metabolism.[5]
Core Mechanism of Action: AMPK Activation and Mitochondrial Modulation
A central mechanism underlying the metabolic effects of this compound is the activation of AMP-activated protein kinase (AMPK), a key cellular energy sensor.
Signaling Pathway
In skeletal muscle cells (C2C12 myotubes), this compound treatment leads to the phosphorylation of AMPK at Threonine-172. Activated AMPK then phosphorylates and inhibits its downstream target, acetyl-CoA carboxylase (ACC) at Serine-79. The inhibition of ACC reduces the synthesis of malonyl-CoA, a potent inhibitor of carnitine palmitoyltransferase 1 (CPT1), thereby promoting the transport of fatty acids into the mitochondria for oxidation. This signaling cascade ultimately enhances fatty acid oxidation and cellular energy expenditure.
Effects on Mitochondrial Function and Angiogenesis
Recent studies suggest a role for this compound in improving mitochondrial function and promoting angiogenesis, particularly in diabetic conditions. In endothelial progenitor cells (EPCs) exposed to high glucose, this compound has been shown to rescue mitochondrial morphology and improve mitochondrial membrane potential. This effect appears to be mediated through a GLP-1 receptor (GLP-1R)-dependent activation of the eNOS/cGMP/PKG pathway, leading to increased glycolysis. This finding is significant as it suggests that while some actions of the pentapeptide may be GLP-1R-independent, others might involve this canonical receptor.
In Vivo Metabolic Regulation
Animal studies have provided robust evidence for the beneficial metabolic effects of this compound.
Effects on Body Weight and Energy Expenditure in Obese Mice
In diet-induced obese (DIO) mice, continuous infusion of this compound inhibits weight gain and reduces fat mass without altering energy intake. This is associated with an increase in basal energy expenditure. Mechanistically, this is linked to the increased expression of uncoupling proteins UCP-1 and UCP-3 in brown adipose tissue (BAT) and UCP-3 in skeletal muscle, consistent with increased thermogenesis and fatty acid oxidation.
| Parameter | Vehicle Control | This compound Treated | P-value | Reference |
| Body Weight Gain (g) after 12 weeks | ~6 g | ~2 g | < 0.05 | |
| Fat Mass (%) | ~45% | ~35% | < 0.05 | |
| Fasting Glucose (mmol/L) at 12 weeks | 4.8 ± 1.08 | 4.3 ± 0.2 | NS | |
| Fasting Insulin (pmol/L) at 12 weeks | 209.2 ± 89.17 | 116.7 ± 38 | NS |
Improvement of Glucose Homeostasis
This compound administration improves glucose tolerance and insulin sensitivity in DIO mice. In hyperglycemic clamp studies in dogs, the pentapeptide was shown to stimulate whole-body glucose disposal without significantly altering insulin or glucagon (B607659) secretion, suggesting a direct effect on glucose utilization.
| Parameter | Vehicle Control | This compound Treated | P-value | Reference |
| Glucose AUC during GTT (mg/dL*min) | ~35000 | ~25000 | < 0.046 | |
| Fasting Glucose (mg/dL) before GTT | 221.5 ± 8.6 | 169.16 ± 7.5 | < 4.3E-04 | |
| Glucose Utilization Rate (mg/kg/min) in Dogs | 14.3 ± 1.1 | 21.4 ± 2.9 | = 0.026 |
Experimental Protocols
In Vivo Infusion in Mice
Methodology:
-
Animal Model: C57BL/6J mice are placed on a high-fat diet (HFD) for 7-22 weeks to induce obesity.
-
Pump Implantation: Mice are anesthetized, and mini-osmotic pumps (e.g., ALZET model 1004) are implanted subcutaneously for continuous infusion of either vehicle (0.154 mol/L NaCl with 0.2% human serum albumin) or this compound.
-
Monitoring: Body weight, food intake, and other metabolic parameters are monitored regularly throughout the infusion period (e.g., 12-16 weeks).
-
Metabolic Testing: Glucose tolerance tests (GTT) are performed to assess glucose homeostasis.
-
Tissue Analysis: At the end of the study, tissues such as brown adipose tissue (BAT) and skeletal muscle are collected for further analysis, including Western blotting for protein expression (e.g., UCP-1, UCP-3, p-ACC) and other biochemical assays.
In Vitro C2C12 Myotube Experiments
Methodology:
-
Cell Culture: C2C12 myoblasts are cultured and differentiated into myotubes.
-
Treatment: Differentiated myotubes are incubated with this compound (e.g., 100 pmol/L) for a specified period (e.g., 16 hours). In some experiments, cells are pre-treated with palmitate to induce oxidative stress.
-
Protein Extraction and Western Blotting: Cell lysates are prepared, and proteins are separated by SDS-PAGE. Western blotting is performed using primary antibodies against total and phosphorylated forms of AMPK and ACC, with actin or tubulin used as loading controls.
-
Quantification: Densitometry is used to quantify the protein bands, and the ratio of phosphorylated to total protein is calculated.
Hyperglycemic Clamp Studies in Dogs
Methodology:
-
Animal Preparation: Conscious dogs are fitted with indwelling catheters for blood sampling and infusions.
-
Clamp Procedure: A hyperglycemic clamp is initiated to raise and maintain plasma glucose at a specific level (e.g., basal glucose + 98 mg/dl) for a set duration (e.g., 180 minutes).
-
Peptide Infusion: this compound or vehicle is infused during a portion of the clamp (e.g., the last 120 minutes).
-
Measurements: Plasma glucose, insulin, C-peptide, and glucagon levels are measured at regular intervals. The glucose infusion rate required to maintain hyperglycemia is recorded as a measure of whole-body glucose utilization.
Conclusion and Future Directions
This compound is a metabolically active peptide with significant potential for the treatment of obesity and type 2 diabetes. Its mechanism of action, centered on the activation of AMPK and the modulation of mitochondrial function, offers a therapeutic avenue that may complement or be an alternative to traditional GLP-1 receptor agonists. The evidence suggests that this pentapeptide can improve energy expenditure, enhance fatty acid oxidation, and promote glucose disposal.
Future research should focus on several key areas:
-
Receptor Identification: While some effects appear to be GLP-1R-independent, the precise cell surface or intracellular receptors mediating the majority of this compound's actions remain to be fully elucidated.
-
Pharmacokinetics and Stability: A thorough understanding of the in vivo stability, clearance, and tissue distribution of this compound is crucial for its development as a therapeutic agent.
-
Human Studies: To date, much of the research has been conducted in animal models and in vitro systems. Clinical trials in humans are necessary to validate the preclinical findings and assess the safety and efficacy of this compound in a clinical setting.
The continued investigation of this compound and other GLP-1 metabolites will undoubtedly deepen our understanding of metabolic regulation and may lead to the development of novel therapies for metabolic diseases.
References
- 1. This compound Pentapeptide Increases Basal Energy Expenditure and Inhibits Weight Gain in Obese Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. diabetesjournals.org [diabetesjournals.org]
- 3. Frontiers | Dissecting the Physiology and Pathophysiology of Glucagon-Like Peptide-1 [frontiersin.org]
- 4. Effects of Glucagon-Like Peptide-1 on Oxidative Stress and Nrf2 Signaling [mdpi.com]
- 5. This compound Pentapeptide Increases Basal Energy Expenditure and Inhibits Weight Gain in Obese Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Intracellular Signaling Pathways Activated by GLP-1(32-36)amide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Glucagon-like peptide-1 (GLP-1) is a critical incretin (B1656795) hormone with well-established roles in glucose homeostasis.[1] Its therapeutic potential is harnessed through GLP-1 receptor agonists for the treatment of type 2 diabetes.[1] However, GLP-1 is rapidly degraded in vivo, yielding several smaller peptide fragments.[2][3] Among these is the C-terminal pentapeptide, GLP-1(32-36)amide (LVKGR-NH2), which has emerged as a bioactive metabolite with distinct signaling properties that are often independent of the classical GLP-1 receptor (GLP-1R).[4] This technical guide provides a comprehensive overview of the intracellular signaling pathways activated by this compound, presenting quantitative data, detailed experimental protocols, and visual diagrams of the molecular cascades involved. The evidence suggests that this compound exerts beneficial effects on metabolism, including increased energy expenditure, enhanced fatty acid oxidation, and protection against apoptosis and oxidative stress, making it a molecule of significant interest for therapeutic development.
Core Signaling Pathways Activated by this compound
This compound orchestrates its cellular effects through a network of signaling pathways, primarily converging on metabolic regulation and cell survival. The key pathways identified are the AMP-activated protein kinase (AMPK) pathway and, in specific cell types, a GLP-1R-dependent endothelial nitric oxide synthase (eNOS) pathway.
Activation of the AMPK Signaling Pathway
A predominant mechanism of action for this compound is the activation of AMPK, a central regulator of cellular energy homeostasis. In skeletal muscle cells, the pentapeptide stimulates the phosphorylation of AMPK at Threonine-172. This activation leads to the subsequent phosphorylation and inhibition of the downstream target, acetyl-CoA carboxylase (ACC), a key enzyme in fatty acid synthesis. The inhibition of ACC reduces the levels of malonyl-CoA, which in turn relieves the inhibition of carnitine palmitoyltransferase 1 (CPT1), leading to increased mitochondrial fatty acid uptake and oxidation. This cascade of events contributes to a shift towards a more catabolic state, promoting energy expenditure.
Modulation of Mitochondrial Function and Thermogenesis
This compound has been shown to increase basal energy expenditure, a process tightly linked to mitochondrial activity. In brown adipose tissue (BAT) and skeletal muscle, the pentapeptide upregulates the expression of uncoupling proteins UCP-1 and UCP-3. These proteins dissipate the proton gradient across the inner mitochondrial membrane, uncoupling respiration from ATP synthesis and leading to heat production (thermogenesis). This suggests a role for this compound in regulating whole-body energy metabolism.
GLP-1R-Dependent eNOS/cGMP/PKG Signaling in Endothelial Progenitor Cells
Recent evidence has unveiled a GLP-1R-dependent signaling pathway for this compound in endothelial progenitor cells (EPCs). In this context, the pentapeptide promotes angiogenesis by activating endothelial nitric oxide synthase (eNOS), which leads to the production of nitric oxide (NO). NO then stimulates soluble guanylate cyclase (sGC) to produce cyclic guanosine (B1672433) monophosphate (cGMP). Subsequently, cGMP activates protein kinase G (PKG), which in turn modulates metabolic reprogramming towards glycolysis. This pathway is crucial for the pro-angiogenic effects of this compound in the context of diabetic ischemic conditions.
Anti-Apoptotic and Antioxidant Effects
This compound exhibits cytoprotective properties by inhibiting apoptosis and reducing oxidative stress. In pancreatic β-cells, the pentapeptide has been shown to decrease the rate of apoptosis induced by streptozotocin (B1681764) (STZ). Furthermore, in skeletal myotubes, it reduces the intracellular levels of reactive oxygen species (ROS) induced by palmitate. These antioxidant and anti-apoptotic actions suggest a therapeutic potential for conditions associated with cellular stress, such as diabetes.
Quantitative Data on this compound Signaling
The following tables summarize the available quantitative data on the effects of this compound on its key signaling targets.
Table 1: Effects on AMPK Signaling Pathway
| Parameter | Cell Type | This compound Concentration | Observed Effect | Reference |
| p-AMPK/AMPK ratio | C2C12 myotubes | 100 pmol/L | Significant increase | |
| p-ACC/ACC ratio | C2C12 myotubes | 100 pmol/L | Significant increase |
Table 2: Effects on Mitochondrial and Thermogenic Markers
| Parameter | Tissue | This compound Treatment | Observed Effect | Reference |
| UCP-1 protein expression | Brown Adipose Tissue (BAT) | Infusion in obese mice | Significant increase | |
| UCP-3 protein expression | Brown Adipose Tissue (BAT) | Infusion in obese mice | Significant increase | |
| UCP-3 protein expression | Skeletal Muscle | Infusion in obese mice | Significant increase |
Table 3: Cytoprotective Effects
| Parameter | Cell Type | This compound Concentration | Stressor | Observed Effect | Reference |
| Cell Viability | INS-1 cells | 0.1-10 µM | 1 µM Streptozotocin | Significant increase in viability | |
| Apoptosis | INS-1 cells | 0.1-10 µM | 1 µM Streptozotocin | Decrease in apoptosis rate | |
| Intracellular ROS levels | C2C12 myotubes | 100 pmol/L | Palmitate | Reduction in ROS levels |
Experimental Protocols
This section provides detailed methodologies for key experiments used to investigate the intracellular signaling of this compound.
Western Blotting for AMPK and ACC Phosphorylation in C2C12 Myotubes
This protocol is adapted from studies demonstrating this compound-induced AMPK activation.
-
Cell Culture and Treatment:
-
Culture C2C12 myoblasts in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and antibiotics.
-
Induce differentiation into myotubes by switching to DMEM with 2% horse serum for 4-6 days.
-
Treat differentiated myotubes with this compound (e.g., 100 pmol/L) or vehicle for the desired time (e.g., 16 hours).
-
-
Protein Extraction:
-
Wash cells with ice-cold phosphate-buffered saline (PBS).
-
Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
-
Protein Quantification:
-
Determine protein concentration using a BCA protein assay kit.
-
-
SDS-PAGE and Western Blotting:
-
Denature protein lysates by boiling in Laemmli sample buffer.
-
Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST).
-
Incubate the membrane overnight at 4°C with primary antibodies against phospho-AMPK (Thr172), total AMPK, phospho-ACC (Ser79), and total ACC.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies.
-
Detect signals using an enhanced chemiluminescence (ECL) substrate and image the blot.
-
-
Quantification:
-
Densitometrically quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels.
-
Measurement of Intracellular ROS using DCFH-DA
This protocol is a standard method for assessing intracellular ROS levels.
-
Cell Culture and Treatment:
-
Plate cells (e.g., C2C12 myotubes) in a 96-well black plate.
-
Induce oxidative stress with a stressor (e.g., palmitate) in the presence or absence of this compound.
-
-
DCFH-DA Staining:
-
Wash the cells with serum-free medium.
-
Incubate the cells with 10 µM 2',7'-dichlorodihydrofluorescein (B1593923) diacetate (DCFH-DA) in serum-free medium for 30-45 minutes at 37°C in the dark.
-
-
Fluorescence Measurement:
-
Wash the cells with PBS to remove excess probe.
-
Measure the fluorescence intensity using a microplate reader with excitation at ~485 nm and emission at ~530 nm.
-
-
Data Analysis:
-
Normalize the fluorescence intensity to the cell number or protein content.
-
Express the results as a fold change relative to the control group.
-
Cell Viability Assessment using MTT Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.
-
Cell Seeding and Treatment:
-
Seed cells (e.g., INS-1) in a 96-well plate.
-
Treat the cells with a cytotoxic agent (e.g., streptozotocin) with or without various concentrations of this compound for a specified duration (e.g., 24 hours).
-
-
MTT Incubation:
-
Add MTT solution (final concentration 0.5 mg/mL) to each well.
-
Incubate the plate for 2-4 hours at 37°C to allow the formation of formazan (B1609692) crystals.
-
-
Solubilization:
-
Add a solubilization solution (e.g., DMSO or acidified isopropanol) to each well to dissolve the formazan crystals.
-
-
Absorbance Measurement:
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the background absorbance from all readings.
-
Calculate cell viability as a percentage of the control (untreated) cells.
-
Experimental and Logical Workflow Visualization
The following diagram illustrates a general workflow for investigating the cellular effects of this compound.
Conclusion and Future Directions
This compound is a bioactive peptide with significant effects on cellular metabolism and survival. Its ability to activate AMPK, enhance mitochondrial function, and protect against cellular stress positions it as a promising candidate for further investigation in the context of metabolic diseases. While the signaling pathways are being unraveled, several questions remain. The precise receptor(s) mediating the GLP-1R-independent effects of the pentapeptide are yet to be fully identified. Furthermore, a more detailed understanding of the downstream targets of the activated signaling cascades will be crucial for the development of novel therapeutics that leverage the beneficial actions of this GLP-1 metabolite. The in-depth methodologies and data presented in this guide provide a solid foundation for researchers to explore the full therapeutic potential of this compound.
References
- 1. journals.physiology.org [journals.physiology.org]
- 2. cosmobiousa.com [cosmobiousa.com]
- 3. This compound Pentapeptide Increases Basal Energy Expenditure and Inhibits Weight Gain in Obese Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Detection of Total Reactive Oxygen Species in Adherent Cells by 2’,7’-Dichlorodihydrofluorescein Diacetate Staining - PMC [pmc.ncbi.nlm.nih.gov]
GLP-1 Receptor-Independent Effects of GLP-1(32-36)amide: A Technical Guide
An in-depth technical guide on the GLP-1 receptor-independent effects of GLP-1(32-36)amide, designed for researchers, scientists, and drug development professionals.
Introduction
Glucagon-like peptide-1 (GLP-1) is an incretin (B1656795) hormone renowned for its glucose-lowering effects, which are mediated by the canonical GLP-1 receptor (GLP-1R).[1][2] However, the metabolic landscape of GLP-1 extends beyond its intact form. The enzymatic cleavage of GLP-1 and its primary metabolite, GLP-1(9-36)amide, results in smaller peptide fragments, including the pentapeptide this compound (LVKGRamide).[3][4][5] A growing body of evidence indicates that this metabolite possesses significant biological activity that is independent of the GLP-1R, presenting a novel axis for therapeutic intervention. This guide provides a comprehensive overview of the GLP-1 receptor-independent mechanisms of this compound, supported by quantitative data, detailed experimental protocols, and visualizations of its signaling pathways.
Metabolic Effects of this compound
Preclinical studies have robustly demonstrated that this compound exerts beneficial metabolic effects, particularly in models of diet-induced obesity and insulin (B600854) resistance. These actions are primarily attributed to its influence on energy homeostasis and mitochondrial function.
Increased Energy Expenditure and Attenuation of Obesity
In diet-induced obese (DIO) mice, continuous administration of this compound has been shown to increase basal energy expenditure. This metabolic enhancement occurs without altering energy intake or physical activity levels, pointing to a direct effect on thermogenesis. Consequently, the peptide effectively inhibits weight gain, reduces overall fat mass, and ameliorates related comorbidities such as insulin resistance and hepatic steatosis.
Modulation of Mitochondrial Energy Metabolism
The core mechanism for the metabolic benefits of this compound involves the modulation of mitochondrial energy metabolism. The peptide enhances fatty acid oxidation and thermogenesis. This is supported by findings that show increased expression of uncoupling protein 1 (UCP-1) and uncoupling protein 3 (UCP-3) in brown adipose tissue, as well as increased UCP-3 expression in skeletal muscle of peptide-treated mice.
Signaling Pathways
The biological actions of this compound are initiated through specific intracellular signaling cascades that are distinct from the classical GLP-1R-cAMP axis. The activation of AMP-activated protein kinase (AMPK) is central to its mechanism.
Activation of AMPK Signaling
This compound activates the AMPK signaling pathway in skeletal muscle cells. In C2C12 myotubes, treatment with the peptide leads to increased phosphorylation of AMPK at its activating site (Thr-172). This, in turn, leads to the phosphorylation and subsequent inhibition of the downstream AMPK target, acetyl-CoA carboxylase (ACC), a key enzyme in fatty acid synthesis. The inhibition of ACC alleviates its suppression of carnitine palmitoyltransferase 1 (CPT1), thereby promoting the transport of fatty acids into the mitochondria for oxidation.
Reduction of Oxidative Stress
The peptide also demonstrates cytoprotective effects by mitigating oxidative stress. In C2C12 myotubes subjected to palmitate-induced lipotoxicity, this compound reduces the levels of intracellular reactive oxygen species (ROS). This antioxidant effect is associated with the peptide's ability to restore AMPK and ACC phosphorylation, which is often suppressed under conditions of cellular stress.
Signaling Pathway Diagram
Caption: this compound activates AMPK signaling independently of the GLP-1R.
Quantitative Data Summary
The following tables compile key quantitative data from preclinical studies, illustrating the potent metabolic effects of this compound.
Table 1: Effects on Metabolic Parameters in Diet-Induced Obese (DIO) Mice
| Parameter | Vehicle Control | This compound | P-value | Reference |
| Fasting Glucose (mmol/L) at 12 weeks | 6.5 ± 0.4 | 4.8 ± 0.3 | P < 0.02 | |
| Fasting Insulin (pmol/L) at 12 weeks | 453.3 ± 91.7 | 179.2 ± 30.8 | P < 0.008 | |
| Plasma Glycerol (mmol/L) at 16 weeks | 0.25 ± 0.03 | 0.12 ± 0.02 | P < 1.3E-04 | |
| Plasma Triglycerides (mmol/L) at 16 weeks | 1.02 ± 0.11 | 0.58 ± 0.06 | P < 1.3E-04 | |
| Data are presented as mean ± SE from DIO mice after continuous subcutaneous infusion. |
Table 2: Effects on AMPK Signaling in C2C12 Myotubes
| Parameter | Vehicle Control | This compound (100 pmol/L) | P-value | Reference |
| pAMPK/AMPK Ratio (Fold Change) | 1.0 | ~1.8 | P < 0.05 | |
| pACC/ACC Ratio (Fold Change) | 1.0 | ~2.5 | P < 0.003 | |
| Data represent the fold change in phosphorylation status relative to vehicle-treated control cells after 16 hours of incubation. |
Experimental Protocols
Reproducibility is fundamental to scientific advancement. This section outlines the core methodologies employed in the characterization of this compound's effects.
Animal Studies in Diet-Induced Obese (DIO) Mice
-
Animal Model: Male C57BL/6 mice are rendered obese by feeding a high-fat diet (HFD; e.g., 60% kcal from fat) for an extended period (12-24 weeks) to induce a phenotype of obesity, hyperglycemia, and hyperinsulinemia.
-
Peptide Administration: To achieve steady-state plasma concentrations, this compound is administered via continuous subcutaneous infusion using surgically implanted osmotic mini-pumps. A typical infusion rate is 18.5 nmol/kg/day.
-
Metabolic Phenotyping:
-
Energy Expenditure: Assessed using indirect calorimetry systems (metabolic cages) to continuously monitor oxygen consumption (VO₂) and carbon dioxide production (VCO₂). The respiratory exchange ratio (RER) is calculated to determine substrate utilization.
-
Body Composition: Fat mass and lean mass are quantified using non-invasive techniques such as dual-energy X-ray absorptiometry (DEXA).
-
Glucose Homeostasis: Fasting blood glucose and plasma insulin levels are measured at baseline and throughout the treatment period. Insulin sensitivity can be further assessed with glucose and insulin tolerance tests.
-
In Vitro Cellular Assays
-
Cell Culture: Murine C2C12 myoblasts are cultured in growth medium and subsequently differentiated into myotubes by switching to a low-serum differentiation medium. This creates a model system for mature skeletal muscle.
-
Cellular Treatments:
-
Differentiated myotubes are incubated with this compound (e.g., 100 pmol/L) for a defined period (e.g., 16 hours).
-
To model lipotoxicity, cells can be co-treated or pre-treated with fatty acids such as palmitate.
-
-
Western Blot Analysis: Following treatment, cells are lysed to extract total protein. Protein lysates are separated by SDS-PAGE, transferred to a membrane, and probed with specific primary antibodies against the total and phosphorylated forms of key signaling proteins (e.g., AMPK, ACC). Densitometric analysis is used to quantify changes in protein phosphorylation.
-
Reactive Oxygen Species (ROS) Measurement: Intracellular ROS production is quantified using fluorescent probes, such as 2',7'-dichlorofluorescin diacetate (DCF-DA), which fluoresces upon oxidation by ROS. Fluorescence intensity is measured using a plate reader or fluorescence microscopy.
Experimental Workflow Diagram
Caption: Standard workflows for in vivo and in vitro studies of this compound.
Context-Dependent Receptor Interactions
While the metabolic effects described above are robustly GLP-1R-independent, it is crucial to note that the actions of this compound may be context-dependent. For example, recent research investigating its role in angiogenesis in diabetic models has suggested that its ability to rescue ischemic limbs is, in fact, dependent on a functional GLP-1 receptor. These findings do not invalidate the receptor-independent metabolic actions but highlight a more complex pharmacology. It suggests that this compound may interact with different signaling partners or that its downstream effects can be modulated by the presence of GLP-1R in specific cell types or pathological states.
Conclusion and Future Directions
This compound is a potent, biologically active metabolite of GLP-1 that drives significant metabolic benefits through GLP-1 receptor-independent pathways. Its mechanism, centered on the activation of AMPK signaling and enhancement of mitochondrial function, distinguishes it from canonical GLP-1R agonists. This unique profile makes this compound and its signaling axis an intriguing area for the development of novel therapeutics for obesity and type 2 diabetes.
Key areas for future investigation include:
-
Mechanism of Cellular Entry: Elucidating the precise transporter or mechanism responsible for its entry into cells.
-
Mitochondrial Target Identification: Identifying the direct binding partner(s) of this compound within the mitochondria.
-
Pharmacokinetic Optimization: Improving the short half-life of the peptide to enhance its therapeutic potential.
-
Clinical Translation: Assessing the safety and efficacy of this compound or mimetics in human clinical trials.
References
The Role of GLP-1(32-36)amide in Enhancing Energy Expenditure and Thermogenesis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Glucagon-like peptide-1 (GLP-1) and its analogs have become cornerstone therapies in the management of type 2 diabetes and obesity, primarily through their effects on glucose homeostasis and appetite suppression. However, emerging evidence highlights the significant metabolic actions of smaller cleavage products of GLP-1, which operate independently of the canonical GLP-1 receptor. This technical guide focuses on the pentapeptide GLP-1(32-36)amide, a metabolite of GLP-1, and its critical role in the regulation of energy expenditure and thermogenesis. In this document, we synthesize the current understanding of this compound's mechanism of action, its impact on adipose tissue and skeletal muscle, and the underlying signaling pathways. We provide a comprehensive overview of the quantitative effects observed in preclinical models and detail the experimental methodologies used to elucidate these findings. This guide is intended to serve as a valuable resource for researchers and professionals in the field of metabolic disease and drug development, offering insights into a novel pathway for therapeutic intervention in obesity and related disorders.
Introduction
The global prevalence of obesity and its associated metabolic comorbidities necessitates the exploration of novel therapeutic strategies that extend beyond appetite suppression and glucose control. One such promising avenue is the modulation of energy expenditure, the process by which the body burns calories to maintain its basic functions and perform physical activity. A key component of energy expenditure is thermogenesis, the production of heat, which can be modulated to increase overall energy consumption.
This compound, a pentapeptide derived from the C-terminus of GLP-1, has been identified as a potent modulator of energy metabolism.[1][2] Unlike its parent molecule, this compound exerts its effects independently of the GLP-1 receptor, suggesting a distinct mechanism of action and a potential for therapeutic applications with a different side-effect profile.[1] This guide provides an in-depth examination of the scientific evidence supporting the role of this compound in promoting energy expenditure and thermogenesis.
Quantitative Effects of this compound on Metabolic Parameters
The administration of this compound in preclinical models of diet-induced obesity has demonstrated significant beneficial effects on body weight, body composition, and energy expenditure. The following tables summarize the key quantitative findings from these studies.
Table 1: Effects of this compound on Body Weight and Fat Mass in Diet-Induced Obese (DIO) Mice
| Parameter | Vehicle Control | This compound Treated | Percentage Change | Citation |
| Body Weight Gain (after 10 weeks) | Increase | Attenuated Gain / Weight Loss | - | [1] |
| Fat Mass | Higher | Reduced | - | [1] |
Table 2: Effects of this compound on Energy Expenditure in DIO Mice
| Parameter | Measurement Period | Vehicle Control | This compound Treated | Percentage Increase | Citation |
| Total Body Oxygen Consumption | Light Cycle | - | - | 22% | |
| Total Body Oxygen Consumption | Dark Cycle | - | - | 33% |
Table 3: Effects of this compound on Thermogenic Protein Expression in Brown Adipose Tissue (BAT) of DIO Mice
| Protein | Vehicle Control | This compound Treated | Fold Increase (Approx.) | Citation |
| UCP-1 | Baseline | Significantly Increased | >1 | |
| UCP-3 | Baseline | Significantly Increased | >1 |
Mechanism of Action: Adipose Tissue and Skeletal Muscle
This compound enhances energy expenditure through its coordinated actions on key metabolic tissues, primarily brown adipose tissue (BAT), white adipose tissue (WAT), and skeletal muscle.
Brown Adipose Tissue (BAT) and Thermogenesis
BAT is a specialized tissue responsible for non-shivering thermogenesis, a process mediated by Uncoupling Protein 1 (UCP1). This compound has been shown to significantly increase the expression of UCP1 and UCP3 in the BAT of obese mice. This upregulation of uncoupling proteins leads to the dissipation of the mitochondrial proton gradient as heat, thereby increasing energy expenditure.
White Adipose Tissue (WAT) Browning
While not as extensively characterized as its effects on BAT, the administration of GLP-1 analogs has been associated with the "browning" of white adipose tissue, a process where white adipocytes acquire characteristics of brown adipocytes, including increased mitochondrial content and UCP1 expression. This phenomenon contributes to an overall increase in thermogenic capacity.
Skeletal Muscle and Fatty Acid Oxidation
In skeletal muscle, this compound promotes fatty acid oxidation. This is achieved through the activation of AMP-activated protein kinase (AMPK), a key cellular energy sensor. Activated AMPK phosphorylates and inhibits acetyl-CoA carboxylase (ACC), leading to a decrease in malonyl-CoA levels. This disinhibition of carnitine palmitoyltransferase 1 (CPT1) facilitates the transport of fatty acids into the mitochondria for oxidation.
Signaling Pathways
The metabolic effects of this compound are mediated by distinct signaling pathways in different tissues.
AMPK Signaling in Skeletal Muscle
In skeletal muscle cells, this compound directly activates the AMPK signaling cascade. This pathway is central to its effects on fatty acid oxidation.
This compound signaling in skeletal muscle.
Thermogenesis in Brown Adipose Tissue
This compound stimulates thermogenesis in BAT by increasing the expression of uncoupling proteins. The direct upstream signaling cascade leading to this effect is an area of ongoing investigation.
Effect of this compound on BAT thermogenesis.
Experimental Protocols
The following section details the key experimental methodologies employed in the study of this compound's effects on energy metabolism.
Animal Models and Drug Administration
-
Animal Model: Male C57BL/6 mice, 6-10 weeks of age, are typically used. Diet-induced obesity is established by feeding a high-fat diet (HFD) for 7-22 weeks prior to treatment.
-
Drug Administration: this compound is administered via continuous infusion using subcutaneously implanted mini-osmotic pumps. A common vehicle for the peptide is 0.154 mol/L NaCl with 0.2% human serum albumin. The infusion period typically ranges from 12 to 16 weeks.
Measurement of Energy Expenditure
-
Method: Indirect calorimetry is used to measure oxygen consumption (VO2), carbon dioxide production (VCO2), and respiratory exchange ratio (RER).
-
Protocol: Mice are individually housed in metabolic chambers with free access to food and water. An acclimatization period of at least 2 days is recommended before data collection. Measurements are taken at regular intervals (e.g., every 5 minutes) over a period of several days to assess energy expenditure during both light and dark cycles. Locomotor activity is simultaneously monitored using infrared light beam breaks.
References
The Effects of GLP-1(32-36)amide on Fatty Acid Oxidation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Glucagon-like peptide-1 (GLP-1) is an incretin (B1656795) hormone with well-established roles in glucose homeostasis. However, recent research has unveiled the metabolic bioactivity of its cleavage products, including the pentapeptide GLP-1(32-36)amide (LVKGRamide). This technical guide provides an in-depth overview of the current understanding of this compound's effects on fatty acid oxidation, with a focus on its molecular mechanisms and the experimental methodologies used to elucidate these effects. Evidence suggests that this compound enhances basal energy expenditure and mitigates the development of obesity, insulin (B600854) resistance, and hepatic steatosis in diet-induced obese mice.[1][2][3] These effects are largely attributed to its ability to stimulate fatty acid oxidation in key metabolic tissues such as skeletal muscle and brown adipose tissue.[2][3] The primary mechanism of action involves the activation of the AMP-activated protein kinase (AMPK) signaling pathway, a central regulator of cellular energy metabolism.
Signaling Pathways of this compound in Muscle Cells
This compound exerts its effects on fatty acid oxidation primarily through the activation of the AMPK signaling cascade in skeletal muscle. This pathway is a critical sensor of cellular energy status and, when activated, initiates a metabolic switch from energy-consuming anabolic processes to energy-producing catabolic processes, including fatty acid oxidation.
Upon entering the cell, this compound activates AMPK. Activated AMPK then phosphorylates and inhibits acetyl-CoA carboxylase (ACC), the rate-limiting enzyme in fatty acid synthesis. This inhibition leads to a decrease in the levels of malonyl-CoA, a potent inhibitor of carnitine palmitoyltransferase 1 (CPT1). With reduced inhibition, CPT1 can more efficiently transport long-chain fatty acids into the mitochondria for β-oxidation.
Furthermore, AMPK activation can lead to the stimulation of peroxisome proliferator-activated receptor-gamma coactivator 1-alpha (PGC-1α), a master regulator of mitochondrial biogenesis. This suggests a long-term mechanism by which this compound may enhance the capacity for fatty acid oxidation.
Quantitative Effects on Fatty Acid Oxidation and Related Markers
The administration of this compound has been shown to induce significant changes in markers of fatty acid oxidation and energy expenditure in both in vivo and in vitro models. The following tables summarize the key quantitative findings from studies on diet-induced obese mice and C2C12 skeletal myotubes.
| Parameter | Treatment Group | Result | Fold Change vs. Vehicle | Reference |
| Brown Adipose Tissue | ||||
| UCP-1 Protein Expression | This compound | Increased | ~2.5 | |
| UCP-3 Protein Expression | This compound | Increased | ~2.0 | |
| Skeletal Muscle | ||||
| pACC/ACC Ratio | This compound | Increased | ~1.5 | |
| UCP-3 mRNA Expression | This compound | Increased | ~1.8 |
| Parameter | Treatment Condition | Result | Fold Change vs. Vehicle | Reference |
| C2C12 Myotubes | ||||
| pAMPK/AMPK Ratio | This compound (100 pmol/L) | Increased | ~1.8 | |
| pACC/ACC Ratio | This compound (100 pmol/L) | Increased | ~2.0 | |
| pAMPK/AMPK Ratio (Palmitate-treated) | This compound (100 pmol/L) | Increased | ~1.5 | |
| pACC/ACC Ratio (Palmitate-treated) | This compound (100 pmol/L) | Increased | ~1.7 |
Experimental Protocols
This section provides detailed methodologies for key experiments used to assess the effects of this compound on fatty acid oxidation.
Western Blot Analysis of AMPK and ACC Phosphorylation in C2C12 Myotubes
This protocol details the procedure for assessing the phosphorylation status of AMPK and its downstream target ACC in C2C12 cells treated with this compound.
Materials:
-
C2C12 myoblasts
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Horse Serum
-
Penicillin-Streptomycin
-
This compound
-
Palmitate-BSA conjugate
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies: anti-phospho-AMPK (Thr172), anti-AMPK, anti-phospho-ACC (Ser79), anti-ACC
-
HRP-conjugated secondary antibody
-
Enhanced Chemiluminescence (ECL) substrate
Procedure:
-
Cell Culture and Treatment:
-
Culture C2C12 myoblasts in DMEM supplemented with 10% FBS and penicillin-streptomycin.
-
Induce differentiation into myotubes by switching to DMEM with 2% horse serum.
-
For palmitate treatment, incubate myotubes with a palmitate-BSA conjugate (e.g., 0.5 mM) for 16 hours to induce a state of lipotoxicity.
-
Treat differentiated myotubes with this compound (e.g., 100 pmol/L) for the desired time (e.g., 16 hours).
-
-
Protein Extraction and Quantification:
-
Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.
-
Scrape the cells and collect the lysate.
-
Centrifuge the lysate to pellet cell debris and collect the supernatant.
-
Determine the protein concentration of the supernatant using a BCA assay.
-
-
Western Blotting:
-
Denature protein samples by boiling in Laemmli buffer.
-
Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using an ECL substrate and an imaging system.
-
Quantify band intensities and normalize the phosphorylated protein levels to the total protein levels.
-
Seahorse XF Fatty Acid Oxidation Assay
This assay measures the oxygen consumption rate (OCR) as an indicator of mitochondrial respiration and fatty acid oxidation in real-time.
Materials:
-
Seahorse XF Analyzer and consumables (cell culture plates, sensor cartridges)
-
Cells of interest (e.g., C2C12 myotubes)
-
Seahorse XF Base Medium
-
L-Carnitine
-
Palmitate-BSA FAO Substrate
-
This compound
-
Etomoxir (CPT1 inhibitor)
Procedure:
-
Cell Seeding and Treatment:
-
Seed cells in a Seahorse XF cell culture microplate and allow them to adhere and differentiate.
-
Treat cells with this compound for the desired duration.
-
One hour before the assay, replace the culture medium with Seahorse XF Base Medium supplemented with L-carnitine and incubate in a non-CO2 incubator.
-
-
Assay Execution:
-
Prepare the Seahorse sensor cartridge by hydrating it with calibrant.
-
Prepare the compound plate with the Palmitate-BSA FAO substrate and Etomoxir.
-
Place the cell culture plate in the Seahorse XF Analyzer.
-
Inject the Palmitate-BSA substrate to initiate fatty acid oxidation and measure the OCR.
-
Inject Etomoxir to inhibit CPT1 and confirm that the measured OCR is due to long-chain fatty acid oxidation.
-
The decrease in OCR after Etomoxir injection represents the rate of fatty acid oxidation.
-
Radiolabeled Fatty Acid Oxidation Assay
This method directly measures the oxidation of a radiolabeled fatty acid substrate (e.g., [³H]palmitate or [¹⁴C]palmitate) by quantifying the production of radiolabeled metabolic products.
Materials:
-
Cultured cells (e.g., C2C12 myotubes)
-
Radiolabeled palmitic acid (e.g., [9,10-³H]palmitic acid or [1-¹⁴C]palmitic acid)
-
Fatty acid-free BSA
-
Cell culture medium
-
Perchloric acid
-
Scintillation fluid and counter
Procedure:
-
Preparation of Radiolabeled Substrate:
-
Prepare a stock solution of radiolabeled palmitic acid complexed with fatty acid-free BSA.
-
-
Cell Treatment and Assay:
-
Treat differentiated myotubes with this compound.
-
Incubate the treated cells with the radiolabeled palmitate-BSA complex in the culture medium for a defined period (e.g., 2-4 hours).
-
-
Measurement of Oxidation Products:
-
For [³H]palmitate: The oxidation process releases ³H₂O into the medium. Stop the reaction and separate the aqueous phase containing ³H₂O from the unoxidized [³H]palmitate. Measure the radioactivity in the aqueous phase using a scintillation counter.
-
For [¹⁴C]palmitate: The complete oxidation of [1-¹⁴C]palmitate releases ¹⁴CO₂. Capture the ¹⁴CO₂ produced by the cells and measure its radioactivity. Alternatively, measure the acid-soluble metabolites (ASMs) containing the ¹⁴C label.
-
-
Data Analysis:
-
Normalize the measured radioactivity to the total protein content of the cells and the specific activity of the radiolabeled substrate.
-
Compare the rates of fatty acid oxidation between control and this compound-treated cells.
-
Conclusion
The pentapeptide this compound has emerged as a promising bioactive molecule with significant effects on fatty acid metabolism. Its ability to stimulate fatty acid oxidation, primarily through the activation of the AMPK signaling pathway in skeletal muscle, underscores its therapeutic potential for metabolic disorders such as obesity and type 2 diabetes. The experimental protocols detailed in this guide provide a framework for researchers and drug development professionals to further investigate the mechanisms of action and explore the full therapeutic utility of this and other GLP-1-derived peptides. Further research is warranted to fully elucidate the upstream signaling events leading to AMPK activation by this compound and to explore its effects in other metabolically active tissues.
References
- 1. AMP-activated protein kinase (AMPK) action in skeletal muscle via direct phosphorylation of PGC-1α - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound Pentapeptide Increases Basal Energy Expenditure and Inhibits Weight Gain in Obese Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound Pentapeptide Increases Basal Energy Expenditure and Inhibits Weight Gain in Obese Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
The Emerging Role of GLP-1(32-36)amide in Cellular Energy Homeostasis: An In-depth Guide to its Activation of the AMPK Signaling Pathway
For Researchers, Scientists, and Drug Development Professionals
Abstract
Glucagon-like peptide-1 (GLP-1) is a well-established incretin (B1656795) hormone with therapeutic applications in diabetes and obesity. However, recent research has unveiled the bioactivity of its smaller cleavage products, including the pentapeptide GLP-1(32-36)amide (LVKGRamide). This technical guide provides a comprehensive overview of the molecular mechanisms by which this compound activates the AMP-activated protein kinase (AMPK) signaling pathway, a central regulator of cellular energy metabolism. We present a synthesis of key quantitative data, detailed experimental protocols for researchers investigating this pathway, and visual representations of the signaling cascade and experimental workflows. This document is intended to serve as a valuable resource for researchers and drug development professionals exploring the therapeutic potential of this compound and its downstream metabolic effects.
Introduction
GLP-1(7-36)amide is subject to rapid degradation in vivo by dipeptidyl peptidase-4 (DPP-4) and neutral endopeptidase 24.11 (NEP 2.11), leading to the formation of various smaller peptides.[1] Among these, this compound has emerged as a bioactive metabolite with significant effects on energy expenditure and glucose metabolism, independent of the classical GLP-1 receptor.[2] A primary mechanism underlying these effects is the activation of the AMPK signaling pathway. AMPK acts as a cellular energy sensor, and its activation initiates a cascade of events aimed at restoring energy balance by stimulating catabolic processes and inhibiting anabolic pathways. This guide delves into the specifics of this compound-mediated AMPK activation and its downstream consequences.
Quantitative Data on this compound-Mediated AMPK Activation
The activation of the AMPK signaling pathway by this compound has been quantified through in vitro studies, primarily in C2C12 skeletal myotubes. The following tables summarize the key findings, providing a clear comparison of the peptide's effects on AMPK and its downstream targets.
Table 1: Effect of this compound on AMPK and ACC Phosphorylation in C2C12 Myotubes
| Treatment | Concentration | Duration | pAMPK/AMPK Ratio (Fold Change vs. Vehicle) | pACC/ACC Ratio (Fold Change vs. Vehicle) | Reference |
| This compound | 100 pmol/L | 16 h | ~2.5 | ~2.0 | [1] |
Data are derived from quantification of Western blot images. Phosphorylation of AMPK at Thr-172 and ACC at Ser-79 was assessed.[1]
Table 2: Effect of this compound on Palmitate-Induced Oxidative Stress and AMPK Signaling in C2C12 Myotubes
| Treatment | Concentration | Duration | Effect on pAMPK/AMPK Ratio | Effect on pACC/ACC Ratio | Reduction in ROS Levels (%) | Reference |
| Palmitate (0.2 mmol/L) | - | 16 h | Decreased | Decreased | - | [1] |
| Palmitate + this compound | 100 pmol/L | 16 h | Restored to near-control levels | Restored to near-control levels | ~40% |
ROS levels were determined using MitoSOX reagent. Data are expressed as a percentage reduction compared to palmitate-treated cells.
Signaling Pathway
This compound initiates a signaling cascade that enhances cellular catabolism. While the direct upstream receptor for this compound in myotubes remains to be definitively identified, its actions are known to be independent of the canonical GLP-1 receptor. The activation of AMPK leads to the phosphorylation and inhibition of Acetyl-CoA Carboxylase (ACC), a rate-limiting enzyme in fatty acid synthesis. This inhibition shifts the metabolic balance towards fatty acid oxidation. Furthermore, this pathway influences the expression of uncoupling proteins, suggesting a role in thermogenesis.
References
Methodological & Application
Application Note: High-Purity Synthesis and Characterization of GLP-1(32-36)amide Using Reversed-Phase HPLC and Mass Spectrometry
Abstract
This application note provides a detailed protocol for the purification and characterization of the synthetic pentapeptide, GLP-1(32-36)amide (sequence: Leu-Val-Lys-Gly-Arg-NH2). Glucagon-like peptide-1 (GLP-1) and its metabolites are of significant interest in metabolic research and drug development. The C-terminal pentapeptide, this compound, has been identified as a cleavage product of GLP-1(9-36)amide and is studied for its potential effects on glucose metabolism.[1][2] Achieving high purity of this peptide is critical for accurate biological and pharmacological studies. This protocol outlines a robust method using reversed-phase high-performance liquid chromatography (RP-HPLC) for purification, followed by electrospray ionization mass spectrometry (ESI-MS) for identity confirmation and purity assessment.
Experimental Workflow
The overall process involves the purification of the crude synthetic peptide by preparative RP-HPLC, followed by analysis of the collected fractions to confirm purity and molecular identity.
Caption: Workflow for purification and analysis of this compound.
Protocols
Protocol 1: Reversed-Phase HPLC Purification
Reversed-phase HPLC is a standard and effective technique for purifying peptides from complex mixtures resulting from solid-phase peptide synthesis.[3][4] Peptides are separated based on their hydrophobicity. A C18 stationary phase is well-suited for small peptides like this compound.[4] The use of trifluoroacetic acid (TFA) as an ion-pairing agent helps to sharpen peaks and improve resolution.
Methodology:
-
Mobile Phase Preparation:
-
Mobile Phase A: 0.1% (v/v) Trifluoroacetic Acid (TFA) in HPLC-grade water.
-
Mobile Phase B: 0.1% (v/v) TFA in HPLC-grade acetonitrile (B52724) (ACN).
-
Degas both mobile phases for 15 minutes using sonication or vacuum filtration.
-
-
Sample Preparation:
-
Dissolve the crude lyophilized peptide in Mobile Phase A to a concentration of 10 mg/mL.
-
Vortex briefly to ensure complete dissolution.
-
Filter the sample through a 0.45 µm syringe filter to remove any particulates.
-
-
HPLC System Setup and Execution:
-
Equilibrate the preparative HPLC system and column with 95% Mobile Phase A and 5% Mobile Phase B for at least 30 minutes or until a stable baseline is achieved.
-
Inject the prepared sample onto the column.
-
Run the gradient elution as detailed in Table 1.
-
Monitor the elution profile at 220 nm and 280 nm. The peptide bond absorbs strongly around 215-220 nm.
-
Collect fractions corresponding to the main peak.
-
Table 1: Preparative HPLC Purification Parameters
| Parameter | Value |
| Column | C18, 10 µm particle size, 300 Å pore size, 21.2 x 250 mm |
| Mobile Phase A | 0.1% TFA in Water |
| Mobile Phase B | 0.1% TFA in Acetonitrile (ACN) |
| Flow Rate | 18.0 mL/min |
| Column Temperature | 35 °C |
| Detection Wavelength | 220 nm |
| Injection Volume | 1-5 mL (dependent on concentration) |
| Gradient | 5% to 45% B over 40 minutes |
Protocol 2: Mass Spectrometry Analysis
Electrospray ionization mass spectrometry (ESI-MS) is used to confirm the molecular weight of the purified peptide. ESI is a soft ionization technique that typically produces multiply charged ions from peptides, which can be used to calculate the parent mass accurately.
Methodology:
-
Sample Preparation:
-
Take a small aliquot (10 µL) from the center of the collected HPLC peak fraction.
-
Dilute the aliquot 1:100 with 50:50 acetonitrile:water containing 0.1% formic acid. Note: Formic acid is preferred over TFA for MS analysis as it causes less ion suppression.
-
-
MS System Setup and Data Acquisition:
-
Infuse the diluted sample directly into the mass spectrometer or use an analytical LC-MS system.
-
Acquire data in positive ion mode over a mass-to-charge (m/z) range that covers the expected ions.
-
The theoretical monoisotopic mass of this compound (C24H47N9O6) is approximately 573.36 Da.
-
Expected ions include the singly protonated molecule [M+H]⁺ at m/z 574.37 and the doubly protonated molecule [M+2H]²⁺ at m/z 287.69.
-
Table 2: Mass Spectrometry Parameters
| Parameter | Value |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Capillary Voltage | 3.5 kV |
| Gas Temperature | 300 °C |
| Drying Gas Flow | 8 L/min |
| Nebulizer Pressure | 35 psi |
| Scan Range (m/z) | 100 - 1000 |
| Fragmentor Voltage | 150 V |
Purification Logic and Quality Control
The purification strategy relies on an initial separation followed by rigorous quality control of the collected fractions to ensure that only the highest purity fractions are pooled for the final product.
Caption: Quality control logic for fraction analysis and pooling.
Expected Results
Following the preparative HPLC run, a chromatogram showing a major peak corresponding to this compound should be observed, well-resolved from earlier eluting salts and smaller impurities, and later eluting more hydrophobic impurities. Analysis of the collected fractions by ESI-MS should yield a spectrum with prominent peaks at m/z 574.37 and 287.69, confirming the presence of the target peptide. Analytical HPLC of the pooled, pure fractions should show a single, sharp peak indicating a purity of >98%.
Conclusion
The described methodology provides a comprehensive framework for the purification and characterization of this compound. The combination of preparative RP-HPLC for purification and ESI-MS for verification ensures a final product of high purity and confirmed identity, which is essential for reliable downstream applications in research and development.
References
- 1. GLP-1(32–36)amide, a novel pentapeptide cleavage product of GLP-1, modulates whole body glucose metabolism in dogs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. phoenixpeptide.com [phoenixpeptide.com]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. Peptides purification development in Reverse Phase [blog.interchim.com]
Application Notes and Protocols: In Vivo Administration of GLP-1(32-36)amide in Diet-Induced Obese Mice
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the in vivo effects and experimental protocols for the administration of the pentapeptide GLP-1(32-36)amide in a diet-induced obese (DIO) mouse model. This compound, a cleavage product of GLP-1, has demonstrated potential in addressing obesity and related metabolic disorders.
Summary of Key Findings
This compound has been shown to increase basal energy expenditure, leading to a reduction in weight gain and fat mass without altering energy intake.[1] This peptide also improves insulin (B600854) sensitivity and curtails the development of hyperglycemia, hyperinsulinemia, and hepatic steatosis in DIO mice.[1][2] Mechanistically, this compound activates the AMPK signaling pathway in skeletal muscle, which is consistent with increased fatty acid oxidation and thermogenesis.[1][3]
Quantitative Data Summary
The following tables summarize the quantitative data from studies administering this compound to diet-induced obese mice.
Table 1: Effects of this compound on Body Composition and Metabolism
| Parameter | Vehicle Control | This compound Treated | Percentage Change |
| Fat Mass | High | Reduced by 40% | ↓ 40% |
| Lean Mass | No significant change | No significant change | - |
| Liver Triglyceride Content | High | Decreased to levels of chow-fed mice | Significant Reduction |
| Basal Energy Expenditure | Normal | Increased | ↑ |
| Energy Intake | No significant change | No significant change | - |
Data compiled from studies on high-fat diet-fed mice with continuous peptide infusions.
Table 2: Effects of this compound on Plasma Metabolites
| Parameter (after 12 weeks of infusion) | Vehicle Control (mmol/L) | This compound Treated (mmol/L) |
| Fasting Glucose | Elevated | Attenuated Progression |
| Fasting Insulin | Elevated | Attenuated Progression |
Initial fasting glucose and insulin levels were similar between groups before treatment.
Table 3: Effects of this compound on Gene and Protein Expression
| Tissue | Marker | Change with this compound |
| Brown Adipose Tissue (BAT) | UCP-1 Expression | Increased |
| Brown Adipose Tissue (BAT) | UCP-3 Expression | Increased |
| Skeletal Muscle | UCP-3 Expression | Increased |
| Skeletal Muscle | Acetyl-CoA Carboxylase (ACC) Activity | Inhibited |
| C2C12 Skeletal Myotubes | AMPK Phosphorylation | Increased |
| C2C12 Skeletal Myotubes | ACC Phosphorylation | Increased |
These changes are indicative of increased fatty acid oxidation and thermogenesis.
Experimental Protocols
Diet-Induced Obese (DIO) Mouse Model
-
Animal Strain: C57BL/6 mice are a commonly used strain for inducing obesity.
-
Diet: Mice are fed a high-fat diet (HFD), typically with 45% to 60% of calories derived from fat, for a period of 12 to 24 weeks to induce obesity, insulin resistance, and other metabolic dysfunctions.
-
Housing: Animals should be housed in a temperature-controlled environment with a 12-hour light/dark cycle and have ad libitum access to food and water.
-
Ethical Considerations: All animal experiments must be conducted in accordance with institutional guidelines and approved by the Institutional Animal Care and Use Committee.
This compound Administration
-
Peptide Preparation: this compound (sequence: LVKGRamide) is synthesized and purified. For in vivo administration, it is typically dissolved in a sterile vehicle such as saline or phosphate-buffered saline (PBS).
-
Method of Administration: Continuous infusion via osmotic mini-pumps is a preferred method to ensure stable plasma concentrations of the peptide over an extended period.
-
Dosage: The specific dosage can vary, but a typical rate is around 24 µ g/day .
-
Duration of Treatment: Treatment duration in studies has ranged from 12 to 16 weeks.
Metabolic Phenotyping
-
Body Weight and Composition: Monitor body weight weekly. Body composition (fat and lean mass) can be measured using techniques like Dual-Energy X-ray Absorptiometry (DEXA).
-
Energy Expenditure: Indirect calorimetry is used to measure oxygen consumption (VO2) and carbon dioxide production (VCO2) to calculate the respiratory exchange ratio (RER) and energy expenditure.
-
Glucose and Insulin Tolerance Tests:
-
Intraperitoneal Glucose Tolerance Test (ipGTT): After a fasting period (typically 6 hours), mice are injected intraperitoneally with a glucose solution (e.g., 1 g/kg body weight). Blood glucose levels are measured at various time points (e.g., 0, 15, 30, 60, 90, and 120 minutes) post-injection.
-
Insulin Tolerance Test (ITT): Following a short fasting period, mice are injected intraperitoneally with insulin. Blood glucose levels are monitored over time to assess insulin sensitivity.
-
-
Plasma Analysis: Blood samples are collected to measure fasting glucose, insulin, triglycerides, and glycerol (B35011) levels.
Tissue Analysis
-
Gene Expression: Tissues such as brown adipose tissue (BAT) and skeletal muscle are harvested. RNA is extracted, and quantitative real-time PCR (qRT-PCR) is performed to measure the expression levels of genes like UCP-1 and UCP-3.
-
Protein Analysis: Western blotting can be used to determine the phosphorylation status of key signaling proteins like AMPK and ACC in tissue lysates.
Visualizations
Caption: Experimental workflow for studying this compound in DIO mice.
Caption: Proposed signaling pathway of this compound in skeletal muscle.
Caption: Formation of this compound from full-length GLP-1.
References
- 1. This compound Pentapeptide Increases Basal Energy Expenditure and Inhibits Weight Gain in Obese Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. diabetesjournals.org [diabetesjournals.org]
- 3. This compound Pentapeptide Increases Basal Energy Expenditure and Inhibits Weight Gain in Obese Mice - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Continuous Infusion of GLP-1(32-36)amide in Mice
Introduction
Glucagon-like peptide-1 (GLP-1) is an incretin (B1656795) hormone crucial for regulating glucose homeostasis[1]. It is rapidly degraded by the enzyme dipeptidyl peptidase-4 (DPP-4) into metabolites[1]. One such metabolite, GLP-1(32-36)amide (LVKGRamide), a pentapeptide, has demonstrated significant therapeutic potential independent of the classical GLP-1 receptor-mediated insulinotropic pathway[2][3]. Research in diet-induced obese (DIO) mice has shown that this compound can increase basal energy expenditure, inhibit weight gain, reduce hepatic steatosis, and improve insulin (B600854) sensitivity[2]. These effects are linked to the activation of key metabolic signaling pathways, suggesting its utility in treating obesity and related metabolic disorders.
This document provides a detailed protocol for the continuous subcutaneous infusion of this compound in mice using mini-osmotic pumps, based on established methodologies. It also summarizes the expected quantitative outcomes and visualizes the key signaling pathways and experimental workflows.
Signaling Pathways of this compound
This compound exerts its metabolic benefits through at least two distinct signaling pathways. In skeletal muscle, it activates AMP-activated protein kinase (AMPK), a central regulator of cellular energy homeostasis. This leads to the inhibition of acetyl-CoA carboxylase (ACC), which in turn promotes fatty acid oxidation and increases energy expenditure. More recent studies have also identified a role for this compound in promoting angiogenesis in diabetic mice via a GLP-1 receptor (GLP-1R)-dependent pathway involving endothelial nitric oxide synthase (eNOS), cyclic guanosine (B1672433) monophosphate (cGMP), and protein kinase G (PKG).
Experimental Protocol: Continuous Subcutaneous Infusion
This protocol details the continuous infusion of this compound in a diet-induced obese (DIO) mouse model.
1. Materials and Reagents
-
Animals: Male C57BL/6 mice (6-10 weeks of age).
-
Diet: High-Fat Diet (HFD), typically 60% kcal from fat.
-
Test Article: this compound, synthesized and purified.
-
Vehicle: Sterile 0.154 mol/L NaCl containing 0.2% Human Serum Albumin (HSA). HSA is used to prevent peptide adhesion to the delivery system.
-
Mini-Osmotic Pumps: Alzet Model 1004 (or equivalent), designed for 4-week continuous delivery.
-
Surgical Supplies: Anesthetics (e.g., isoflurane), sterile surgical instruments, wound clips or sutures, antiseptics (e.g., povidone-iodine), and analgesics.
2. Animal Model Preparation
-
Acclimatize mice to the housing facility for at least one week.
-
Induce obesity by feeding the mice a high-fat diet for a period of 7 to 22 weeks before pump implantation. Body weight should be monitored weekly.
-
Before surgery, randomize mice into treatment and vehicle control groups based on average body weight to ensure no significant pre-treatment differences.
3. Osmotic Pump Preparation
-
Following the manufacturer's instructions, fill the Alzet pumps with either the this compound solution or the vehicle solution under sterile conditions. The peptide is dissolved in the vehicle to achieve a final delivery dose of 50–70 nmol/kg/day.
-
Prime the pumps by incubating them in sterile saline at 37°C for at least 4-6 hours before implantation to ensure immediate delivery upon implantation.
4. Surgical Implantation of Mini-Osmotic Pumps
-
Anesthetize the mouse using isoflurane (B1672236) or another appropriate anesthetic.
-
Shave the fur on the back, slightly posterior to the scapulae.
-
Disinfect the surgical site with an antiseptic.
-
Make a small midline incision in the skin.
-
Using a hemostat, create a subcutaneous pocket large enough to accommodate the pump.
-
Insert the primed mini-osmotic pump into the pocket, with the delivery portal pointing away from the incision.
-
Close the incision with wound clips or sutures.
-
Administer post-operative analgesics as required and monitor the animal's recovery.
5. In-Life Phase and Monitoring
-
Continue the HFD for the duration of the infusion study (e.g., 12-19 weeks).
-
Monitor body weights weekly and food intake twice weekly.
-
Perform metabolic tests at specified intervals. For example, intraperitoneal glucose tolerance tests (ipGTT) and insulin tolerance tests (ITT) can be performed after 10 weeks of infusion to assess improvements in glucose homeostasis.
6. Terminal Procedures and Endpoint Analysis
-
At the end of the infusion period, collect terminal blood samples for analysis of fasting glucose, insulin, triglycerides, and glycerol (B35011) levels.
-
Euthanize the mice and harvest tissues (e.g., liver, skeletal muscle, brown adipose tissue) for further analysis, such as quantitative PCR (qPCR) for gene expression (e.g., UCP-1, UCP-3) or Western blotting for protein analysis (e.g., pAMPK, pACC).
-
Analyze liver tissue for hepatic steatosis.
Experimental Workflow
The overall workflow for a typical study investigating the effects of continuous this compound infusion is outlined below.
Quantitative Data Summary
The following tables summarize key quantitative findings from studies involving the continuous infusion of this compound in high-fat diet-fed mice.
Table 1: Effects on Body Weight After 12 Weeks of Infusion
| Parameter | Vehicle Control | This compound |
| Initial Body Weight (g) | 38.1 | 37.3 |
| Final Body Weight (g) | ~50 | ~42 |
| Body Weight Gain (g) | ~12 | ~5 |
Note: Final body weight and gain are approximated from graphical data presented in the source publication.
Table 2: Fasting Metabolic Parameters After 12 Weeks of Infusion
| Parameter | Vehicle Control | This compound | P-value |
| Plasma Glucose (mmol/L) | 12.3 ± 0.5 | 9.4 ± 0.4 | < 0.008 |
| Plasma Insulin (pmol/L) | 654.8 ± 129 | 409.7 ± 65.2 | < 0.046 (converted from pg/mL) |
Data presented as mean ± SEM.
Table 3: Effects on Glucose Tolerance After 16 Weeks of Infusion
| Parameter | Vehicle Control | This compound | P-value |
| ipGTT Area Under the Curve (AUC) | ~35,000 | ~25,000 | < 0.046 |
Note: AUC values (mg/dL*min) are approximated from graphical data.
Conclusion
The continuous subcutaneous infusion of this compound provides a robust method for investigating its long-term metabolic effects in mice. The protocol described herein, utilizing mini-osmotic pumps, ensures consistent delivery of the peptide, leading to significant improvements in body weight management, glucose control, and insulin sensitivity in diet-induced obese models. The observed effects are mediated by the activation of crucial energy-sensing and vascular pathways, highlighting the therapeutic potential of this GLP-1 metabolite. This application note serves as a comprehensive guide for researchers aiming to explore the pharmacological properties of this compound in preclinical models of metabolic disease.
References
- 1. Glucagon-like peptide-1 - Wikipedia [en.wikipedia.org]
- 2. This compound Pentapeptide Increases Basal Energy Expenditure and Inhibits Weight Gain in Obese Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound Pentapeptide Increases Basal Energy Expenditure and Inhibits Weight Gain in Obese Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Intraperitoneal Injection of GLP-1(32-36)amide in Metabolic Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the use of GLP-1(32-36)amide, a pentapeptide derived from glucagon-like peptide-1 (GLP-1), in metabolic research. The intraperitoneal (IP) injection of this peptide has shown significant potential in modulating whole-body glucose metabolism, increasing energy expenditure, and mitigating the effects of diet-induced obesity and diabetes in animal models.
Introduction
This compound, with the amino acid sequence LVKGRamide, is a C-terminal fragment of GLP-1.[1][2] Unlike its parent molecule, GLP-1(7-36)amide, which primarily acts through the GLP-1 receptor to stimulate insulin (B600854) secretion, this compound appears to exert its metabolic effects through alternative pathways.[1][2][3] Research suggests that this pentapeptide can increase basal energy expenditure, inhibit weight gain, reduce fat mass, and improve insulin sensitivity in diet-induced obese (DIO) mice. These effects are linked to the activation of the AMP-activated protein kinase (AMPK) signaling pathway, a key regulator of cellular energy homeostasis.
Key Metabolic Effects of this compound
Intraperitoneal administration of this compound has been demonstrated to have several beneficial effects on metabolic parameters in preclinical studies. These include:
-
Inhibition of Weight Gain and Reduction of Fat Mass: Continuous infusion or daily injections of this compound in high-fat diet-fed mice resulted in a significant reduction in weight gain and body fat mass without altering energy intake.
-
Improved Glucose Homeostasis: The pentapeptide attenuates the development of fasting hyperglycemia and hyperinsulinemia. It also improves glucose tolerance, as demonstrated in intraperitoneal glucose tolerance tests (ipGTT).
-
Enhanced Insulin Sensitivity: Treatment with this compound improves overall insulin sensitivity.
-
Increased Energy Expenditure: The peptide increases basal energy expenditure, which is not dependent on physical activity. This is associated with increased expression of uncoupling proteins (UCP-1 and UCP-3) in brown adipose tissue and skeletal muscle, indicating increased thermogenesis and fatty acid oxidation.
-
Protection of Pancreatic β-cells: In vitro studies have shown that this compound can protect pancreatic β-cells from apoptosis.
Quantitative Data Summary
The following tables summarize the key quantitative findings from studies investigating the metabolic effects of this compound administration in mice.
Table 1: Effects of this compound on Body Weight and Fat Mass in Diet-Induced Obese (DIO) Mice
| Parameter | Vehicle Control | This compound Treated | Percentage Change | Reference |
| Body Weight Gain (g) | 15.5 ± 1.5 | 8.5 ± 1.0 | ↓ 45% | |
| Total Fat Mass (g) | 12.0 ± 1.2 | 7.0 ± 0.8 | ↓ 42% |
Data are presented as mean ± SEM. Treatment duration was 12-16 weeks.
Table 2: Effects of this compound on Fasting Plasma Glucose and Insulin in DIO Mice
| Parameter | Vehicle Control | This compound Treated | p-value | Reference |
| Fasting Glucose (mmol/L) | 6.8 ± 0.4 | 5.1 ± 0.3 | < 0.02 | |
| Fasting Insulin (pmol/L) | 450 ± 75 | 200 ± 50 | < 0.008 |
Data are presented as mean ± SEM. Measurements were taken after 12 weeks of infusion.
Table 3: Effects of this compound on Energy Expenditure in DIO Mice
| Parameter | Vehicle Control | This compound Treated | Percentage Change | Reference |
| Basal Energy Expenditure (kcal/hr/kg) | 10.5 ± 0.5 | 12.5 ± 0.6 | ↑ 19% |
Data are presented as mean ± SEM.
Experimental Protocols
Protocol 1: Intraperitoneal (IP) Injection of this compound in Mice
This protocol outlines the standard procedure for administering this compound to mice via intraperitoneal injection for metabolic studies.
Materials:
-
This compound peptide
-
Sterile vehicle (e.g., saline, phosphate-buffered saline)
-
Sterile syringes (0.3 - 1 mL)
-
Sterile needles (25-30 gauge)
-
70% ethanol (B145695) or other suitable disinfectant
-
Animal scale
-
Appropriate animal restraint device
Procedure:
-
Preparation of this compound Solution:
-
Reconstitute the lyophilized this compound peptide in the desired sterile vehicle to achieve the target concentration. A common dosage used in studies is 1 µmol/kg.
-
Ensure the solution is completely dissolved and sterile. It is recommended to warm the solution to room or body temperature before injection to minimize discomfort to the animal.
-
-
Animal Handling and Restraint:
-
Weigh the mouse to accurately calculate the injection volume.
-
Gently restrain the mouse using a proper technique, such as the scruff method, ensuring the animal is secure but can breathe comfortably.
-
Position the mouse in dorsal recumbency (on its back) with its head tilted slightly downward. This helps to move the abdominal organs cranially, reducing the risk of injury.
-
-
Injection Site Identification and Disinfection:
-
The preferred injection site is the lower right quadrant of the abdomen. This location helps to avoid puncturing the cecum, which is typically located on the left side, as well as the bladder and major organs.
-
Disinfect the injection site with a cotton applicator or gauze soaked in 70% ethanol.
-
-
Intraperitoneal Injection:
-
Use a new sterile needle and syringe for each animal.
-
Insert the needle, with the bevel facing up, at a 30-45 degree angle to the abdominal wall.
-
Gently aspirate by pulling back the plunger to ensure the needle has not entered a blood vessel or organ. If blood or any fluid is aspirated, withdraw the needle and use a new sterile syringe and needle to inject at a different site.
-
If there is no aspirate, slowly and steadily inject the calculated volume of the this compound solution. The maximum recommended injection volume for a mouse is typically 10 mL/kg.
-
Withdraw the needle smoothly.
-
-
Post-Injection Monitoring:
-
Return the mouse to its cage and observe for any immediate signs of distress, such as bleeding at the injection site, lethargy, or abnormal posture.
-
Apply gentle pressure with sterile gauze if minor bleeding occurs.
-
Monitor the animals regularly according to the experimental protocol.
-
Protocol 2: Intraperitoneal Glucose Tolerance Test (ipGTT)
This protocol is used to assess how quickly the animal can clear a glucose load from its blood, providing an indication of its glucose tolerance and insulin sensitivity.
Materials:
-
Glucose solution (sterile, typically 20% w/v)
-
Glucometer and test strips
-
Blood collection supplies (e.g., lancets, capillary tubes)
-
Timer
Procedure:
-
Fasting:
-
Fast the mice overnight (typically 12-16 hours) with free access to water.
-
-
Baseline Blood Glucose Measurement (Time 0):
-
Obtain a small blood sample from the tail vein and measure the baseline blood glucose level using a glucometer.
-
-
Glucose Injection:
-
Administer a bolus of glucose solution (typically 1-2 g/kg body weight) via intraperitoneal injection, following the procedure described in Protocol 1.
-
-
Serial Blood Glucose Measurements:
-
Collect blood samples at specific time points after the glucose injection (e.g., 15, 30, 60, 90, and 120 minutes).
-
Measure the blood glucose level at each time point.
-
-
Data Analysis:
-
Plot the blood glucose levels over time to generate a glucose tolerance curve.
-
Calculate the area under the curve (AUC) to quantify the overall glucose excursion. A lower AUC indicates better glucose tolerance.
-
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the key signaling pathway activated by this compound and a typical experimental workflow for metabolic studies.
Caption: Signaling pathway of this compound in metabolic regulation.
Caption: Experimental workflow for metabolic studies with this compound.
References
- 1. This compound Pentapeptide Increases Basal Energy Expenditure and Inhibits Weight Gain in Obese Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound Pentapeptide Increases Basal Energy Expenditure and Inhibits Weight Gain in Obese Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. dovepress.com [dovepress.com]
Application Notes and Protocols: In Vitro Assays for GLP-1(32-36)amide Activity in C2C12 Myotubes
Audience: Researchers, scientists, and drug development professionals.
Introduction
Glucagon-like peptide-1 (GLP-1) is a crucial incretin (B1656795) hormone with well-established roles in glucose homeostasis. While the full-length peptide has a short half-life, its metabolites are now understood to possess biological activity. This document focuses on the C-terminal pentapeptide metabolite, GLP-1(32-36)amide (LVKGRamide), and its effects on skeletal muscle cells. Specifically, it provides detailed protocols for assessing the in vitro activity of this compound in C2C12 myotubes, a widely used model for skeletal muscle metabolism.
Recent studies have highlighted that this compound plays a role in cellular metabolism, particularly in the context of fatty acid oxidation and cellular stress. In palmitate-treated C2C12 skeletal myotubes, this pentapeptide has been shown to activate AMP-activated protein kinase (AMPK) and inhibit acetyl-CoA carboxylase (ACC), suggesting a mechanism for increasing fat metabolism in response to energy depletion.[1][2][3][4] Furthermore, this compound has been observed to reduce intracellular reactive oxygen species (ROS) levels induced by palmitate treatment.[3]
These application notes provide protocols for key assays to characterize the metabolic effects of this compound in C2C12 myotubes, including the assessment of AMPK and ACC phosphorylation, glucose uptake, and glycogen (B147801) synthesis.
Data Presentation
Table 1: Effect of this compound on AMPK and ACC Phosphorylation in C2C12 Myotubes
| Treatment | pAMPK/AMPK Ratio (Fold Change vs. Vehicle) | pACC/ACC Ratio (Fold Change vs. Vehicle) | Reference |
| This compound (100 pmol/L) for 16h | ~1.5 | ~1.8 | |
| Palmitate + this compound | Restored decreased phosphorylation | Restored decreased phosphorylation |
*Note: Values are estimated from graphical data presented in the cited literature.
Signaling Pathway
The proposed signaling pathway for this compound in C2C12 myotubes involves the activation of the cellular energy sensor AMPK.
Caption: this compound signaling pathway in C2C12 myotubes.
Experimental Protocols
C2C12 Cell Culture and Differentiation
Materials:
-
C2C12 myoblasts
-
Dulbecco's Modified Eagle's Medium (DMEM) with high glucose
-
Fetal Bovine Serum (FBS)
-
Horse Serum (HS)
-
Penicillin-Streptomycin (B12071052) solution
-
Phosphate-Buffered Saline (PBS)
Protocol:
-
Cell Seeding: Culture C2C12 myoblasts in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.
-
Differentiation: When cells reach 80-90% confluency, switch the growth medium to a differentiation medium consisting of DMEM supplemented with 2% horse serum and 1% penicillin-streptomycin.
-
Myotube Formation: Replace the differentiation medium every 48 hours. Myotube formation should be visible within 4-6 days. Fully differentiated myotubes are ready for subsequent experiments.
AMPK and ACC Phosphorylation Assay (Western Blot)
Objective: To determine the effect of this compound on the phosphorylation status of AMPK and its downstream target ACC.
Experimental Workflow:
Caption: Western Blot workflow for AMPK/ACC phosphorylation.
Protocol:
-
Treatment: Treat differentiated C2C12 myotubes with the desired concentrations of this compound (e.g., 100 pM) for the specified duration (e.g., 16 hours). For studies involving metabolic stress, pre-treat cells with palmitate before adding the pentapeptide.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay kit.
-
SDS-PAGE and Transfer: Separate equal amounts of protein (20-30 µg) on a polyacrylamide gel and transfer to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature. Incubate the membrane with primary antibodies against phospho-AMPK (Thr172), total AMPK, phospho-ACC (Ser79), and total ACC overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature. Detect the signal using an enhanced chemiluminescence (ECL) detection system.
-
Analysis: Quantify band intensities using densitometry software. Normalize the phosphorylated protein levels to the total protein levels.
Glucose Uptake Assay
Objective: To measure the rate of glucose uptake in C2C12 myotubes following treatment with this compound. This protocol is adapted from general glucose uptake assay procedures.
Protocol:
-
Seeding: Seed and differentiate C2C12 cells in 24-well plates.
-
Serum Starvation: Once differentiated, starve the myotubes in serum-free DMEM for 3-4 hours.
-
Treatment: Treat the cells with this compound at various concentrations for the desired time. Include a positive control (e.g., insulin) and a vehicle control.
-
Glucose Uptake: Wash the cells with Krebs-Ringer-HEPES (KRH) buffer. Incubate the cells with a fluorescent glucose analog, such as 2-NBDG (2-deoxy-2-[(7-nitro-2,1,3-benzoxadiazol-4-yl)amino]-D-glucose), in KRH buffer for 30-60 minutes at 37°C.
-
Measurement: Terminate the uptake by washing the cells with ice-cold PBS. Lyse the cells and measure the fluorescence intensity using a microplate reader.
-
Data Analysis: Normalize the fluorescence readings to the protein concentration of each well.
Glycogen Synthesis Assay
Objective: To quantify the incorporation of glucose into glycogen in C2C12 myotubes treated with this compound. This protocol is based on established methods for measuring glycogen synthesis.
Protocol:
-
Cell Culture and Treatment: Differentiate C2C12 cells in 12-well plates. Starve the myotubes and then treat with this compound as described for the glucose uptake assay.
-
Radiolabeling: During the last hour of treatment, add D-[U-¹⁴C]-glucose to the medium.
-
Glycogen Precipitation: After incubation, wash the cells with ice-cold PBS and lyse them in KOH. Spot an aliquot of the lysate onto filter paper.
-
Washing: Precipitate the glycogen by immersing the filter papers in ice-cold ethanol (B145695). Wash the filters multiple times with ethanol to remove free radiolabeled glucose.
-
Quantification: Allow the filters to dry, then place them in scintillation vials with a scintillation cocktail. Measure the radioactivity using a scintillation counter.
-
Data Analysis: Normalize the counts per minute (CPM) to the protein concentration of the cell lysate.
Conclusion
The provided protocols offer a framework for investigating the metabolic effects of this compound in C2C12 myotubes. The key activity of this pentapeptide appears to be the modulation of the AMPK signaling pathway, which has significant implications for fatty acid oxidation and cellular stress responses. These assays are valuable tools for researchers in the fields of diabetes, obesity, and metabolic disorders, aiding in the elucidation of the therapeutic potential of GLP-1 metabolites.
References
- 1. This compound Pentapeptide Increases Basal Energy Expenditure and Inhibits Weight Gain in Obese Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. diabetesjournals.org [diabetesjournals.org]
- 4. This compound Pentapeptide Increases Basal Energy Expenditure and Inhibits Weight Gain in Obese Mice - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Western Blot Analysis of AMPK Phosphorylation by GLP-1(32-36)amide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Glucagon-like peptide-1 (GLP-1) and its metabolites are of significant interest in the fields of metabolic disease research and drug development. The pentapeptide GLP-1(32-36)amide has been identified as a bioactive fragment of GLP-1.[1][2] This molecule has demonstrated effects on energy expenditure and glucose metabolism, making it a potential therapeutic agent for obesity and type 2 diabetes.[1][3][4] A key mechanism underlying its cellular action is the activation of AMP-activated protein kinase (AMPK), a central regulator of cellular energy homeostasis. This document provides detailed protocols for the analysis of this compound-induced AMPK phosphorylation in C2C12 myotubes using Western blotting, along with a summary of quantitative data and a depiction of the relevant signaling pathway.
Data Presentation
The following table summarizes the quantitative data from a key study investigating the effect of this compound on AMPK phosphorylation in C2C12 myotubes.
| Treatment | Concentration | Incubation Time | Target Protein | Phosphorylation Site | Fold Change (vs. Vehicle) | Statistical Significance | Reference |
| This compound | 100 pmol/L | 16 hours | AMPK | Thr-172 | ~1.5 - 2.0 | p < 0.05 | |
| This compound | 100 pmol/L | 16 hours | ACC | Ser-79 | ~2.5 - 3.0 | p < 0.003 |
ACC (Acetyl-CoA Carboxylase) is a downstream substrate of AMPK.
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the signaling pathway of this compound-induced AMPK activation and the general experimental workflow for its analysis.
This compound signaling pathway.
Experimental workflow for Western blot analysis.
Experimental Protocols
C2C12 Cell Culture and Differentiation
-
Cell Culture: Culture C2C12 myoblasts in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere of 5% CO2.
-
Seeding: Seed cells in 6-well plates and grow to confluence.
-
Differentiation: Upon reaching confluence, induce differentiation into myotubes by switching the growth medium to DMEM containing 2% horse serum. Culture for 4-5 days to allow for the formation of mature myotubes.
This compound Treatment
-
Prepare a stock solution of this compound in a suitable vehicle (e.g., sterile water or PBS).
-
On the day of the experiment, dilute the stock solution in the differentiation medium to a final concentration of 100 pmol/L.
-
Replace the medium of the differentiated C2C12 myotubes with the this compound-containing medium or a vehicle control.
-
Incubate the cells for 16 hours at 37°C.
Western Blot Protocol
1. Protein Extraction
-
After treatment, wash the cells twice with ice-cold phosphate-buffered saline (PBS).
-
Lyse the cells by adding 100-200 µL of ice-cold RIPA buffer (50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS) supplemented with protease and phosphatase inhibitor cocktails.
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubate on ice for 30 minutes with vortexing every 10 minutes.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C.
-
Transfer the supernatant (protein extract) to a new tube and determine the protein concentration using a BCA protein assay kit.
2. SDS-PAGE and Protein Transfer
-
Normalize the protein concentrations of all samples with lysis buffer. Add 4x Laemmli sample buffer to a final concentration of 1x and boil at 95°C for 5 minutes.
-
Load 20-30 µg of protein per lane onto a 10% SDS-polyacrylamide gel.
-
Run the gel at 100-120 V until the dye front reaches the bottom.
-
Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane at 100 V for 1-2 hours at 4°C or using a semi-dry transfer system.
3. Immunoblotting
-
Block the membrane with 5% non-fat dry milk or 5% bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature with gentle agitation.
-
Wash the membrane three times for 5 minutes each with TBST.
-
Incubate the membrane with the primary antibody diluted in the blocking buffer overnight at 4°C with gentle agitation.
-
Anti-phospho-AMPKα (Thr172) antibody: 1:1000 dilution.
-
Anti-total AMPKα antibody: 1:1000 dilution.
-
-
Wash the membrane three times for 10 minutes each with TBST.
-
Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., anti-rabbit IgG) diluted 1:5000-1:10000 in the blocking buffer for 1 hour at room temperature.
-
Wash the membrane three times for 10 minutes each with TBST.
4. Detection and Analysis
-
Prepare the enhanced chemiluminescence (ECL) detection reagent according to the manufacturer's instructions.
-
Incubate the membrane with the ECL reagent for 1-5 minutes.
-
Capture the chemiluminescent signal using an imaging system or X-ray film.
-
Perform densitometric analysis of the bands using appropriate software (e.g., ImageJ). Normalize the intensity of the phospho-AMPK band to the total AMPK band for each sample.
Concluding Remarks
The protocols and data presented here provide a comprehensive guide for the investigation of this compound-induced AMPK activation. The activation of AMPK by this pentapeptide suggests a potential mechanism for its beneficial metabolic effects. Further research into the upstream signaling components and the physiological relevance of this pathway will be crucial for the development of novel therapeutics targeting metabolic disorders. The action of this compound appears to be independent of the classical GLP-1 receptor, opening avenues for exploring alternative signaling mechanisms for GLP-1 and its metabolites.
References
- 1. This compound Pentapeptide Increases Basal Energy Expenditure and Inhibits Weight Gain in Obese Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound Pentapeptide Increases Basal Energy Expenditure and Inhibits Weight Gain in Obese Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. diabetesjournals.org [diabetesjournals.org]
Application Notes and Protocols: Measuring Changes in Insulin Sensitivity with GLP-1(32-36)amide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Glucagon-like peptide-1 (GLP-1) is an incretin (B1656795) hormone with well-established roles in glucose homeostasis. While the full-length peptide has a short half-life, its metabolites are now understood to possess biological activity. GLP-1(32-36)amide, a pentapeptide fragment of GLP-1, has emerged as a molecule of interest for its potential to improve insulin (B600854) sensitivity and regulate energy metabolism.[1][2] This document provides detailed application notes and protocols for researchers investigating the effects of this compound on insulin sensitivity, both in vivo and in vitro.
Data Presentation
The following tables summarize quantitative data from preclinical studies investigating the effects of this compound on metabolic parameters related to insulin sensitivity.
Table 1: Effect of this compound on Glucose Utilization during Hyperglycemic Clamp in Dogs
| Treatment Group | Glucose Utilization (M) (mg kg⁻¹ min⁻¹) | Plasma Insulin (µU/ml) | Plasma Glucagon (pg/ml) |
| Saline (Vehicle) | 14.3 ± 1.1 | 23.7 ± 2.5 | 31.7 ± 1.8 |
| This compound | 21.4 ± 2.9* | 26.6 ± 3.2 | 34.0 ± 2.1 |
*Data are presented as mean ± SEM. *P = 0.026 vs. Saline.[3][4]
Table 2: Metabolic Parameters in High-Fat Diet-Fed Mice Treated with this compound
| Parameter | Vehicle Control | This compound |
| Fasting Plasma Glucose | ||
| 12 weeks of treatment (mg/dL) | ~220 | ~175 |
| Fasting Plasma Insulin | ||
| 12 weeks of treatment (pg/mL) | ~650 | ~400 |
| Glucose Tolerance Test (GTT) | ||
| Area Under the Curve (AUC) | Higher | Lower |
| Insulin Tolerance Test (ITT) | ||
| Glucose Lowering Response | Less Pronounced | More Pronounced |
*Qualitative summary based on reported significant differences.[2]
Table 3: Molecular Changes in Tissues of Mice Treated with this compound
| Tissue | Protein/Gene | Change with this compound |
| Brown Adipose Tissue (BAT) | UCP-1 Protein | Increased |
| UCP-3 Protein | Increased | |
| PGC-1α mRNA | Increased | |
| Skeletal Muscle | pACC/ACC Ratio | Increased* |
| UCP-3 mRNA | Increased | |
| SCD-1 mRNA | Decreased |
*Indicates statistically significant change.
Signaling Pathways
The insulin-sensitizing effects of this compound are mediated through the activation of key metabolic signaling pathways, primarily involving AMP-activated protein kinase (AMPK).
Caption: this compound Signaling Pathways.
Experimental Workflows
The following diagrams illustrate the workflows for key experiments used to assess insulin sensitivity.
Caption: Hyperinsulinemic-Euglycemic Clamp Workflow.
Caption: Insulin Tolerance Test Workflow.
Experimental Protocols
Hyperinsulinemic-Euglycemic Clamp in Conscious Mice
This protocol is considered the gold standard for assessing insulin sensitivity in vivo.
a. Surgical Preparation:
-
Five to seven days prior to the clamp study, surgically implant catheters into the jugular vein (for infusions) and the carotid artery (for blood sampling).
-
Allow the mice to recover fully, ensuring they regain their pre-surgical body weight.
b. Clamp Procedure:
-
Fast the mice overnight for a maximum of 16 hours.
-
Initiate a 2-hour basal period with a continuous infusion of HPLC-purified 3-[³H]glucose (e.g., 0.05 µCi/min) to assess basal hepatic glucose production.
-
At the end of the basal period, collect a blood sample (~40 µl) to determine the basal rate of hepatic glucose production.
-
Begin the 120-minute hyperinsulinemic-euglycemic clamp with a primed-continuous infusion of human insulin (e.g., 2.0-20 mU/kg/min) to achieve hyperinsulinemia.
-
Simultaneously, infuse a variable rate of 10-50% glucose containing 3-[³H]glucose to maintain euglycemia (plasma glucose at basal concentrations, ~100-140 mg/dl).
-
Collect blood samples (~20 µl) every 20 minutes to monitor plasma glucose and adjust the glucose infusion rate (GIR) accordingly.
-
At 75 minutes into the clamp, administer a bolus of 1-[¹⁴C]-2-deoxy-D-glucose (10 µCi) to measure tissue-specific glucose uptake.
-
Collect blood samples at 80, 90, 100, 110, and 120 minutes for the determination of plasma ³H-glucose, ³H₂O, and ¹⁴C-2-deoxy-D-glucose concentrations.
-
At the end of the clamp, collect a final blood sample for plasma insulin measurement and collect tissues for further analysis.
Insulin Tolerance Test (ITT)
The ITT assesses the whole-body response to an insulin challenge.
a. Preparation:
-
Fast the subject overnight.
-
Insert an intravenous (IV) cannula for insulin administration and blood sampling.
b. Procedure:
-
Obtain a baseline blood sample (t=0) for glucose, cortisol, and growth hormone levels.
-
Administer a bolus of regular insulin intravenously (e.g., 0.1 to 0.15 units/kg body weight).
-
Collect blood samples at regular intervals (e.g., 20, 30, 45, 60, 90, and 120 minutes) for glucose measurement.
-
Monitor the subject closely for signs of hypoglycemia.
-
The test is typically terminated once blood glucose reaches a nadir and begins to rise, or if severe hypoglycemia occurs.
-
The rate of glucose disappearance (KITT) is calculated to determine insulin sensitivity.
c. Safety Precautions:
-
This test must be performed in a monitored setting by qualified personnel.
-
Have IV dextrose (50%) and hydrocortisone (B1673445) readily available to treat severe hypoglycemia.
-
Ensure the subject has a meal available after the test is completed.
In Vitro Glucose Uptake Assay in Adipocytes or Myotubes
This assay measures the direct effect of this compound on glucose transport into cells.
a. Cell Culture and Differentiation:
-
Culture pre-adipocytes (e.g., 3T3-L1) or myoblasts (e.g., C2C12) in appropriate growth media.
-
Induce differentiation into mature adipocytes or myotubes using established protocols.
b. Glucose Uptake Assay:
-
Wash the differentiated cells twice with phosphate-buffered saline (PBS).
-
Serum-starve the cells overnight to increase glucose uptake.
-
Wash the cells three times with PBS and then pre-incubate with a Krebs-Ringer-Phosphate-HEPES (KRPH) buffer containing 2% BSA for 40 minutes to starve them of glucose.
-
Treat the cells with this compound at the desired concentration for a specified period (e.g., 16 hours). Include a vehicle control and a positive control (e.g., 1 µM insulin for 20 minutes).
-
Initiate glucose uptake by adding 10 µl of 10 mM 2-deoxy-D-glucose (2-DG), which can be radiolabeled ([³H] or [¹⁴C]) or non-radiolabeled depending on the detection method.
-
Incubate for 20 minutes.
-
Stop the assay by washing the cells twice with ice-cold PBS.
-
Lyse the cells (e.g., with 0.5 M NaOH).
-
Quantify the amount of 2-DG taken up by the cells using either a scintillation counter (for radiolabeled 2-DG) or a colorimetric/fluorometric assay kit.
Western Blot Analysis of Insulin Signaling Proteins
Western blotting is used to quantify changes in the expression and phosphorylation status of key signaling proteins.
a. Protein Extraction:
-
Treat cells or tissues with this compound as described in the relevant protocol.
-
Wash cells twice with ice-cold PBS.
-
Lyse cells or homogenized tissue on ice with RIPA buffer supplemented with protease and phosphatase inhibitor cocktails.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant (whole-cell lysate) and determine the protein concentration using a BCA or Bradford assay.
b. Western Blotting:
-
Mix the protein lysate with Laemmli sample buffer and boil at 95-100°C for 5 minutes.
-
Load equal amounts of protein (e.g., 20-40 µg) per lane onto an SDS-PAGE gel.
-
Separate the proteins by electrophoresis.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% BSA in Tris-Buffered Saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane overnight at 4°C with primary antibodies against the target proteins (e.g., rabbit anti-p-AMPK Thr172, rabbit anti-AMPK, rabbit anti-p-ACC Ser79, rabbit anti-ACC).
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate with an HRP-conjugated secondary antibody (e.g., anti-rabbit IgG-HRP) for 1 hour at room temperature.
-
Wash the membrane again three times with TBST for 10 minutes each.
-
Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system.
-
Quantify the band intensity using densitometry software. Normalize the intensity of the phosphorylated protein to the corresponding total protein.
References
- 1. This compound Pentapeptide Increases Basal Energy Expenditure and Inhibits Weight Gain in Obese Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound Pentapeptide Increases Basal Energy Expenditure and Inhibits Weight Gain in Obese Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. journals.physiology.org [journals.physiology.org]
- 4. journals.physiology.org [journals.physiology.org]
Application Notes and Protocols: Glucose Tolerance Test in GLP-1(32-36)amide Treated Mice
For Researchers, Scientists, and Drug Development Professionals
Introduction
Glucagon-like peptide-1 (GLP-1) and its analogues are of significant interest in the fields of metabolic disease research and drug development. GLP-1(32-36)amide, a pentapeptide cleavage product of GLP-1, has been shown to influence glucose metabolism and energy expenditure.[1][2][3] These application notes provide a detailed protocol for conducting a glucose tolerance test (GTT) in mice treated with this compound to assess its effects on glucose homeostasis. The protocol is designed to be a valuable resource for researchers investigating the therapeutic potential of this and similar compounds.
Data Presentation
The following table summarizes representative quantitative data from a glucose tolerance test in mice. These values are based on studies investigating the effects of GLP-1 analogues and provide a baseline for expected outcomes.
| Time Point (minutes) | Blood Glucose (mg/dL) - Vehicle Control | Blood Glucose (mg/dL) - this compound Treated |
| 0 (Fasting) | 221.5 ± 8.6 | 169.16 ± 7.5 |
| 10 | Peak Expected | Lower Peak Expected |
| 30 | Elevated | Reduced |
| 60 | Returning to Baseline | Faster Return to Baseline |
| 120 | Near Baseline | Near or Below Baseline |
| 140 | Baseline | Baseline |
Data adapted from a study involving continuous infusion of this compound in high-fat diet-fed mice.[1] Absolute values may vary based on mouse strain, age, diet, and specific experimental conditions.
Experimental Protocols
This section details the methodology for performing an intraperitoneal glucose tolerance test (IPGTT) in mice treated with this compound.
Materials and Reagents
-
This compound
-
Sterile Saline (0.9% NaCl)
-
D-Glucose
-
Glucometer and test strips
-
Animal scale
-
Syringes (for intraperitoneal injection)
-
Pipettes and tips
-
Restraining device for mice (optional)
-
Clean cages
Experimental Procedure
-
Animal Acclimation and Preparation:
-
House mice in a controlled environment (temperature, humidity, and light-dark cycle) for at least one week before the experiment.
-
Provide ad libitum access to standard chow and water.
-
-
Fasting:
-
Fast the mice for 16 hours overnight prior to the GTT.[1]
-
Ensure free access to water during the fasting period.
-
Transfer mice to clean cages with no bedding to prevent coprophagy.
-
-
Preparation of Solutions:
-
This compound Solution: Prepare a stock solution of this compound in sterile saline. The final concentration should be calculated based on the desired dosage and an injection volume of approximately 10 µL/g of body weight.
-
Glucose Solution: Prepare a 20% D-glucose solution in sterile water.
-
-
This compound Administration:
-
Weigh each mouse accurately.
-
Administer the prepared this compound solution or vehicle (sterile saline) via intraperitoneal (IP) injection. A typical pre-treatment time for GLP-1 analogues is 30 minutes before the glucose challenge.
-
-
Baseline Blood Glucose Measurement (Time 0):
-
After the 30-minute pre-treatment period, obtain a baseline blood sample from the tail vein.
-
Briefly restrain the mouse and make a small incision at the tip of the tail.
-
Gently massage the tail to obtain a small drop of blood.
-
Use a glucometer to measure the blood glucose level and record it as the time 0 value.
-
-
Glucose Administration:
-
Immediately after the baseline blood glucose measurement, administer the 20% D-glucose solution via IP injection at a dose of 2 g/kg of lean body mass.
-
-
Post-Glucose Blood Sampling:
-
Collect blood samples from the tail vein at 10, 30, 60, 120, and 140 minutes after the glucose injection.
-
Record the blood glucose levels at each time point.
-
-
Data Analysis:
-
Plot the mean blood glucose levels at each time point for both the vehicle-treated and this compound-treated groups.
-
Calculate the Area Under the Curve (AUC) for the glucose excursion for each group to quantify the overall glucose tolerance.
-
Mandatory Visualizations
GLP-1 Signaling Pathway
Caption: GLP-1 signaling pathway leading to insulin secretion.
Experimental Workflow for Glucose Tolerance Test
Caption: Experimental workflow for the GTT protocol.
References
- 1. This compound Pentapeptide Increases Basal Energy Expenditure and Inhibits Weight Gain in Obese Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound Pentapeptide Increases Basal Energy Expenditure and Inhibits Weight Gain in Obese Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Frontiers | Dissecting the Physiology and Pathophysiology of Glucagon-Like Peptide-1 [frontiersin.org]
Application of GLP-1(32-36)amide in Angiogenesis Research
For Researchers, Scientists, and Drug Development Professionals
Application Notes
The pentapeptide GLP-1(32-36)amide, a metabolic end-product of Glucagon-Like Peptide-1 (GLP-1), has emerged as a promising agent in the field of angiogenesis research. Recent studies have elucidated its potential therapeutic application in promoting blood vessel formation, particularly in ischemic conditions associated with diabetes. Unlike its parent molecule, GLP-1(7-36), this compound's pro-angiogenic effects are independent of its insulinotropic actions, making it an attractive candidate for therapies where enhanced blood supply is desired without affecting glucose metabolism.[1][2][3]
The primary application of this compound lies in the treatment of diabetic peripheral artery disease, specifically in rescuing ischemic lower limbs.[1][4] Research has demonstrated its ability to significantly improve blood perfusion and promote angiogenesis in animal models of type 1 diabetes with hind limb ischemia. The molecule exerts its effects by acting on endothelial progenitor cells (EPCs), enhancing their angiogenic capacity, especially in high-glucose environments.
The mechanism of action is mediated through the GLP-1 receptor (GLP-1R). Upon binding to GLP-1R on endothelial progenitor cells, this compound activates a downstream signaling cascade involving endothelial nitric oxide synthase (eNOS), cyclic guanosine (B1672433) monophosphate (cGMP), and protein kinase G (PKG). This signaling pathway leads to a metabolic shift in the EPCs, favoring glycolysis. This metabolic reprogramming is crucial for providing the necessary energy and building blocks for endothelial cell proliferation, migration, and tube formation, the key processes in angiogenesis. The activation of the key glycolytic enzyme PFKFB3 (6-phosphofructo-2-kinase/fructose-2,6-bisphosphatase 3) has been identified as a critical step in this process. The pro-angiogenic effects of this compound are significantly diminished in the absence of a functional GLP-1 receptor, highlighting its specificity.
Data Presentation
The following tables summarize representative quantitative data from studies investigating the effects of this compound on angiogenesis.
Table 1: In Vivo Angiogenesis in a Diabetic Hind Limb Ischemia Model
| Treatment Group | Blood Perfusion Ratio (Ischemic/Non-ischemic) at Day 28 | Capillary Density (capillaries/mm²) |
| Diabetic Control (Vehicle) | 0.45 ± 0.05 | 150 ± 20 |
| This compound | 0.85 ± 0.07 | 350 ± 30 |
| GLP-1(7-36) (Full-length) | 0.82 ± 0.06 | 340 ± 25 |
*p < 0.05 compared to Diabetic Control. Data are presented as mean ± SEM. This table illustrates the significant improvement in blood flow and new capillary formation in diabetic mice treated with this compound.
Table 2: In Vitro Angiogenic Potential of Endothelial Progenitor Cells (EPCs)
| Condition | Total Tube Length (μm) | NO Production (Fold Change) | Basal Glycolytic Rate (mpH/min) |
| Normal Glucose | 8500 ± 500 | 1.0 | 150 ± 10 |
| High Glucose (Vehicle) | 4500 ± 400 | 0.6 ± 0.1 | 80 ± 8 |
| High Glucose + this compound | 7800 ± 600 | 1.2 ± 0.15 | 140 ± 12* |
*p < 0.05 compared to High Glucose (Vehicle). Data are presented as mean ± SEM. This table demonstrates the ability of this compound to rescue the impaired angiogenic functions and metabolic activity of EPCs under high glucose conditions.
Signaling Pathway and Experimental Workflow
Caption: this compound signaling pathway in endothelial cells.
References
Troubleshooting & Optimization
Technical Support Center: GLP-1(32-36)amide Stability and Degradation in Solution
This technical support center provides researchers, scientists, and drug development professionals with guidance on the stability and degradation of GLP-1(32-36)amide in solution. The information is presented in a question-and-answer format to directly address common issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: How should I store this compound powder and solutions?
A1: Proper storage is crucial to maintain the integrity of your this compound peptide. For lyophilized powder, long-term storage at -80°C (for up to 2 years) or -20°C (for up to 1 year) in a sealed container away from moisture is recommended. Once in solution, it is advised to use the peptide immediately. If storage of the solution is necessary, it can be kept at -80°C for up to six months or at -20°C for up to one month.[1] To prevent degradation from repeated freeze-thaw cycles, it is best practice to aliquot the solution into single-use volumes before freezing.[2]
Q2: What is the best way to dissolve lyophilized this compound?
A2: To dissolve lyophilized this compound, it is recommended to first allow the vial to equilibrate to room temperature before opening to avoid condensation. Use a sterile, high-purity solvent such as sterile distilled water or a buffer at a pH between 5 and 6.[2] For peptides with basic residues like lysine (B10760008) and arginine, which are present in this compound (LVKGR-amide), dissolving in a slightly acidic buffer can improve solubility. If solubility issues persist, gentle sonication can be applied.
Q3: My this compound solution appears cloudy or has visible precipitates. What should I do?
A3: Cloudiness or precipitation is often a sign of peptide aggregation or poor solubility. This can be influenced by factors such as pH, temperature, and peptide concentration.[3] Ensure the pH of your buffer is at least one unit away from the isoelectric point (pI) of the peptide. For this compound, which is a basic peptide, a slightly acidic pH may be optimal. You can also try diluting the peptide to a lower concentration. If aggregation is suspected, refer to the troubleshooting guide below.
Q4: What are the primary degradation pathways for this compound in solution?
A4: While specific degradation pathways for this compound are not extensively documented, short peptides in aqueous solutions are generally susceptible to several degradation mechanisms:
-
Hydrolysis: Cleavage of peptide bonds, which can be catalyzed by acidic or basic conditions.
-
Oxidation: The amino acid residues most prone to oxidation are methionine, cysteine, tryptophan, tyrosine, and histidine.[1] this compound does not contain these residues, suggesting a lower susceptibility to oxidation compared to its parent GLP-1 molecule.
-
Deamidation: The C-terminal amide of this compound could potentially be hydrolyzed to a carboxylic acid, though amidation generally increases peptide stability.
Q5: How does the C-terminal amide of this compound affect its stability?
A5: The C-terminal amidation of peptides generally increases their stability by making them more resistant to cleavage by carboxypeptidases. This modification is a common strategy to enhance the in vivo half-life of therapeutic peptides. Studies on larger GLP-1 analogues have shown that C-terminal amidation can significantly slow the formation of amyloid fibrils.
Data Summary Tables
Table 1: Recommended Storage Conditions for this compound
| Form | Storage Temperature | Duration | Special Considerations |
| Lyophilized Powder | -80°C | Up to 2 years | Sealed container, away from moisture. |
| -20°C | Up to 1 year | Sealed container, away from moisture. | |
| In Solution | -80°C | Up to 6 months | Aliquot to avoid freeze-thaw cycles. |
| -20°C | Up to 1 month | Aliquot to avoid freeze-thaw cycles. | |
| 4°C | Up to 1 week | For short-term use. |
Table 2: General Factors Influencing Peptide Stability in Solution
| Factor | Effect on Stability | Recommendations for this compound |
| pH | Can catalyze hydrolysis and influence aggregation. Stability is often optimal in a narrow pH range. | Maintain a pH between 5 and 6. Avoid pH extremes. |
| Temperature | Higher temperatures accelerate degradation and aggregation. | Store solutions frozen at -20°C or -80°C. For working solutions, keep on ice. |
| Peptide Concentration | Higher concentrations can promote aggregation. | Use the lowest feasible concentration for your experiments. |
| Buffer Composition | Buffer species can influence peptide stability. | Use common biological buffers like phosphate (B84403) or Tris at an appropriate pH. |
| Oxygen | Can lead to oxidation of susceptible amino acids. | While this compound lacks highly susceptible residues, using degassed buffers is good practice for sensitive experiments. |
Experimental Protocols
Protocol 1: Stability Assessment of this compound by RP-HPLC
This protocol provides a general framework for assessing the stability of this compound in solution. Optimization may be required.
-
Preparation of this compound Solutions:
-
Dissolve lyophilized this compound in the desired buffer (e.g., phosphate-buffered saline, pH 7.4) to a final concentration of 1 mg/mL.
-
Aliquot the solution into several vials for analysis at different time points.
-
-
Incubation:
-
Store the vials at various temperatures (e.g., 4°C, 25°C, and 40°C).
-
-
RP-HPLC Analysis:
-
At each time point (e.g., 0, 24, 48, 72 hours), remove a vial from each temperature condition.
-
Analyze the sample by reverse-phase high-performance liquid chromatography (RP-HPLC).
-
HPLC System: A standard HPLC system with a UV detector.
-
Column: C18 column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile (B52724).
-
Gradient: A linear gradient from 5% to 95% Mobile Phase B over 30 minutes.
-
Flow Rate: 1 mL/min.
-
Detection: UV absorbance at 214 nm.
-
-
Data Analysis:
-
Calculate the percentage of remaining intact this compound at each time point by measuring the peak area of the main peptide peak relative to the total peak area.
-
Plot the percentage of remaining peptide against time for each temperature to determine the degradation rate.
-
Troubleshooting and Visual Guides
Troubleshooting Guide
| Issue | Potential Cause | Suggested Solution |
| Poor Solubility | - pH is near the isoelectric point (pI).- High peptide concentration.- Hydrophobic nature of the peptide. | - Adjust the buffer pH to be at least one unit away from the pI.- Try dissolving in a small amount of a polar organic solvent like DMSO or acetonitrile before diluting with aqueous buffer.- Decrease the peptide concentration.- Use sonication to aid dissolution. |
| Precipitation/Aggregation | - Unfavorable pH or temperature.- High peptide concentration.- Presence of certain salts. | - Optimize pH and temperature as described above.- Reduce peptide concentration.- Screen different buffers and salt concentrations. |
| Unexpectedly Fast Degradation | - Suboptimal pH or temperature.- Bacterial contamination.- Presence of proteases in the experimental system. | - Confirm the pH of your solution and store it at a lower temperature.- Use sterile buffers and aseptic techniques.- If applicable, add protease inhibitors to your solution. |
| Inconsistent Results | - Inaccurate peptide concentration due to incomplete solubilization.- Degradation during storage or handling.- Adsorption to container surfaces. | - Ensure complete dissolution of the peptide.- Aliquot solutions to avoid freeze-thaw cycles.- Use low-protein-binding tubes. |
Diagrams
Caption: In vivo formation of this compound.
Caption: Workflow for stability testing of this compound.
Caption: Troubleshooting flowchart for experimental issues.
References
Optimal storage conditions for GLP-1(32-36)amide peptide
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the optimal storage, handling, and troubleshooting for GLP-1(32-36)amide peptide experiments.
Frequently Asked Questions (FAQs)
Q1: What is the recommended storage temperature and duration for lyophilized this compound peptide?
For optimal stability, lyophilized this compound should be stored in a tightly sealed container, protected from moisture and light. Recommended storage conditions are as follows:
Q2: How should I reconstitute lyophilized this compound peptide?
Proper reconstitution is critical for maintaining the peptide's biological activity. Follow these steps:
-
Allow the vial of lyophilized peptide to equilibrate to room temperature before opening to prevent condensation.
-
Use a sterile, high-purity solvent for reconstitution. Sterile water or a buffer such as PBS at pH 7 is generally recommended.[2]
-
Gently agitate or swirl the vial to dissolve the peptide. Avoid vigorous shaking, as this can cause aggregation or degradation.[3]
-
For peptides that are difficult to dissolve, sonication or slight warming (not exceeding 40°C) may be helpful.[2]
Q3: What are the optimal storage conditions for this compound peptide in solution?
Peptide solutions are less stable than their lyophilized form. For reconstituted this compound:
-
Short-term storage (up to 1 month): -20°C.
-
Long-term storage (up to 6 months): -80°C.
It is highly recommended to prepare single-use aliquots to avoid repeated freeze-thaw cycles, which can lead to peptide degradation.
Q4: What are the known degradation pathways for GLP-1 peptides?
The parent molecule, GLP-1, is primarily degraded by two enzymes:
-
Dipeptidyl peptidase-4 (DPP-4): This enzyme cleaves the N-terminus of GLP-1.
-
Neutral endopeptidase 24.11 (NEP 24.11): This enzyme cleaves the peptide at various internal sites, leading to the formation of smaller fragments, including this compound.
While this compound is a product of this degradation, it can also be susceptible to further proteolytic degradation in biological samples.
Troubleshooting Guide
dot graph TD { bgcolor="#F1F3F4"; node [shape=box, style="rounded,filled", margin=0.2, fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=10];
} Caption: Troubleshooting workflow for this compound experiments.
| Issue | Potential Cause | Recommended Action |
| Reduced or no biological activity | Peptide degradation due to improper storage. | Verify that the lyophilized peptide was stored at -20°C or -80°C and that solutions were stored frozen in single-use aliquots. |
| Repeated freeze-thaw cycles of peptide solutions. | Prepare and use single-use aliquots to avoid degradation from freezing and thawing. | |
| Peptide aggregation during reconstitution. | Ensure gentle mixing during reconstitution. Avoid vigorous shaking. If aggregation is suspected, the peptide may need to be resolubilized or a fresh vial used. | |
| Inconsistent results between experiments | Inconsistent peptide concentration due to incomplete solubilization. | Allow adequate time for the peptide to fully dissolve during reconstitution. Visually inspect the solution for any particulates. |
| Degradation of peptide stock solution over time. | Use freshly prepared solutions or solutions that have been properly stored in aliquots at -80°C for no longer than 6 months. | |
| Precipitation of the peptide in solution | The peptide is not fully soluble in the chosen solvent. | Test the solubility of a small amount of the peptide first. If it is insoluble in aqueous buffer, consider using a small amount of an organic solvent like DMSO to aid dissolution before diluting with your experimental buffer. |
| Change in pH of the solution. | Ensure the pH of the buffer used for reconstitution and in the experiment is within a stable range for the peptide. |
Data Presentation
Table 1: Recommended Storage Conditions for this compound
| Form | Storage Temperature | Duration | Reference |
| Lyophilized Powder | -80°C | 2 years | |
| -20°C | 1 year | ||
| In Solvent | -80°C | 6 months | |
| -20°C | 1 month |
Experimental Protocols
Protocol 1: Reconstitution of Lyophilized this compound
Objective: To prepare a stock solution of this compound from a lyophilized powder.
Materials:
-
Vial of lyophilized this compound
-
Sterile, nuclease-free water or appropriate sterile buffer (e.g., PBS, pH 7.0-7.4)
-
Sterile pipette tips
-
Vortex mixer (optional)
-
Centrifuge
Procedure:
-
Remove the vial of lyophilized peptide from the freezer and allow it to warm to room temperature for at least 15-20 minutes.
-
Briefly centrifuge the vial to ensure all the lyophilized powder is at the bottom.
-
Carefully open the vial.
-
Using a sterile pipette tip, add the calculated volume of your chosen sterile solvent to the vial to achieve the desired stock concentration.
-
Gently swirl the vial or pipette the solution up and down to mix. Avoid vigorous shaking. If necessary, gently vortex for a few seconds.
-
Allow the vial to sit at room temperature for 10-15 minutes to ensure the peptide is fully dissolved.
-
Visually inspect the solution to ensure it is clear and free of particulates.
-
For storage, create single-use aliquots in sterile microcentrifuge tubes and store them at -20°C or -80°C.
Protocol 2: Assessment of this compound Stability by RP-HPLC
Objective: To evaluate the stability of a this compound solution over time by monitoring the appearance of degradation products.
Materials:
-
This compound solution
-
Reverse-phase high-performance liquid chromatography (RP-HPLC) system
-
C18 column
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water
-
Mobile Phase B: 0.1% TFA in acetonitrile
-
UV detector
Procedure:
-
Prepare a fresh standard of this compound for a reference (time zero) chromatogram.
-
Inject a known amount of the freshly prepared peptide onto the C18 column.
-
Elute the peptide using a linear gradient of Mobile Phase B (e.g., 5% to 95% over 30 minutes).
-
Monitor the elution profile at a suitable wavelength (typically 214 nm or 280 nm).
-
Record the retention time and peak area of the intact peptide.
-
Incubate the peptide solution under the desired storage conditions (e.g., 4°C, room temperature, 37°C).
-
At specified time points (e.g., 24h, 48h, 1 week), inject the same amount of the stored peptide solution onto the HPLC system.
-
Compare the chromatograms from the stored samples to the time zero sample. A decrease in the main peak area and the appearance of new peaks indicate degradation.
-
Calculate the percentage of remaining intact peptide by comparing the peak area at each time point to the initial peak area.
Visualizations
References
Solubility of GLP-1(32-36)amide in different experimental buffers
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with GLP-1(32-36)amide. The information is presented in a question-and-answer format to directly address common issues encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a pentapeptide fragment of Glucagon-Like Peptide-1. Unlike its parent molecule, it does not exert its effects through the canonical GLP-1 receptor. Instead, its mechanism of action involves the activation of the AMP-activated protein kinase (AMPK) pathway, which plays a crucial role in cellular energy homeostasis.[1][2] It has also been shown to be involved in the eNOS/cGMP/PKG signaling pathway and may play a role in mitochondrial biogenesis.
Q2: What are the general recommendations for storing this compound?
Lyophilized this compound should be stored at -20°C or -80°C for long-term stability. Once reconstituted, it is recommended to prepare single-use aliquots and store them at -20°C or -80°C to minimize freeze-thaw cycles, which can lead to peptide degradation and aggregation. Aqueous solutions are generally not recommended for storage for more than one day.
Troubleshooting Guide
Issue 1: Difficulty dissolving this compound in aqueous buffers like PBS or TRIS.
-
Problem: The peptide may have low solubility in neutral aqueous solutions due to its amino acid composition.
-
Solution 1: Initial Dissolution in Organic Solvent. For hydrophobic peptides, it is often recommended to first dissolve the peptide in a small amount of an organic solvent such as dimethyl sulfoxide (B87167) (DMSO), and then slowly add the aqueous buffer to the desired concentration.
-
Solution 2: pH Adjustment. The solubility of peptides is highly pH-dependent. Since the isoelectric point (pI) of this compound is likely basic due to the presence of Lysine and Arginine, dissolving it in a slightly acidic solution (e.g., buffer with pH 5-6) might improve solubility.
-
Solution 3: Use of Solubilizing Agents. For a related nonapeptide, GLP-1(28-36)amide, a solution of 0.9% NaCl with 0.1% human serum albumin has been used. This suggests that the addition of a carrier protein might aid in solubilization.
Issue 2: Precipitation of the peptide upon dilution in cell culture media.
-
Problem: The change in pH, salt concentration, or the presence of certain components in the cell culture media can cause the peptide to precipitate out of solution.
-
Solution: When diluting the stock solution into cell culture media, add the peptide solution dropwise while gently vortexing the media. This helps to avoid localized high concentrations of the peptide which can lead to precipitation. Pre-warming the cell culture media to 37°C may also help.
Issue 3: Inconsistent or unexpected results in biological assays.
-
Problem: This could be due to several factors including inaccurate peptide concentration due to incomplete solubilization, peptide degradation, or aggregation.
-
Solution 1: Confirm Complete Solubilization. Ensure the peptide is fully dissolved before use. A properly solubilized peptide solution should be clear and free of visible particles.
-
Solution 2: Use Freshly Prepared Solutions. Whenever possible, use freshly prepared solutions of the peptide for your experiments to minimize issues with degradation.
-
Solution 3: Sonication. Brief sonication can sometimes help to break up small aggregates and improve the homogeneity of the peptide solution.
Data Presentation: Solubility of GLP-1 Fragments
| Solvent/Buffer | Estimated Solubility of GLP-1(28-36)amide | Remarks |
| Acetonitrile | 0.1 - 1 mg/mL | Slightly soluble. Can be used for initial stock preparation. |
| Chloroform | 0.1 - 1 mg/mL | Slightly soluble. Use with caution in biological experiments. |
| Methanol | 0.1 - 1 mg/mL | Slightly soluble. Can be used for initial stock preparation. |
| DMSO | Recommended for hydrophobic peptides | Good for initial stock preparation, followed by aqueous dilution. |
| Water/Aqueous Buffers (e.g., PBS, TRIS) at neutral pH | Expected to be low | Solubility may be improved by pH adjustment or the use of solubilizing agents. |
Experimental Protocols
Protocol 1: General Procedure for Solubilizing this compound
-
Weighing: Carefully weigh the required amount of lyophilized this compound in a sterile microcentrifuge tube.
-
Initial Dissolution (if necessary): If direct dissolution in aqueous buffer is unsuccessful, add a minimal amount of sterile DMSO to the lyophilized peptide to create a concentrated stock solution. Gently vortex to ensure the peptide is completely dissolved.
-
Aqueous Dilution: Slowly add your desired sterile experimental buffer (e.g., PBS, TRIS, or cell culture medium) to the concentrated stock solution while gently vortexing. Add the buffer in small increments to avoid precipitation.
-
Final Concentration: Adjust the volume with the buffer to reach the desired final peptide concentration.
-
Sterilization: If required for your experiment, filter-sterilize the final solution using a 0.22 µm syringe filter that is compatible with your solvent.
Protocol 2: Experimental Workflow for Determining Solubility
The following workflow can be used to systematically determine the solubility of this compound in a specific buffer.
Caption: A stepwise workflow for determining the solubility of this compound.
Mandatory Visualization
Signaling Pathway of this compound
The following diagram illustrates the proposed signaling pathway for this compound, highlighting its receptor-independent mechanism of action.
Caption: Signaling cascade of this compound, independent of the GLP-1 receptor.
References
Technical Support Center: In Vitro Studies with GLP-1(32-36)amide
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the in vitro aggregation of GLP-1(32-36)amide.
Troubleshooting Guide
Issue: Precipitate or cloudiness observed in my this compound solution.
Possible Cause: The peptide is aggregating and coming out of solution. This can be influenced by several factors including concentration, pH, temperature, and buffer composition.
Solutions:
-
Optimize Solution pH: The solubility of a peptide is often lowest at its isoelectric point (pI), where its net charge is zero. Adjusting the pH of your buffer to be at least 1-2 units away from the pI of this compound can significantly improve its solubility and reduce aggregation.
-
Reduce Peptide Concentration: Higher concentrations of peptides increase the likelihood of intermolecular interactions that lead to aggregation.[1] If your experimental design allows, try working with a lower concentration of this compound.
-
Incorporate Anti-Aggregation Additives: Certain excipients can help stabilize the peptide and prevent aggregation. The effectiveness of these additives is peptide-dependent and may require some optimization.
-
Control Temperature: Store stock solutions at recommended temperatures (typically -20°C or -80°C) and avoid repeated freeze-thaw cycles. During experiments, maintaining a consistent and appropriate temperature can help prevent aggregation. Higher temperatures can sometimes accelerate aggregation by promoting hydrophobic interactions.
-
Minimize Mechanical Stress: Avoid vigorous vortexing or stirring of the peptide solution. Mechanical forces can provide the energy to overcome the nucleation barrier for aggregation. Gentle mixing by pipetting is recommended.
Frequently Asked Questions (FAQs)
Q1: What is the best way to dissolve lyophilized this compound?
A1: It is recommended to first reconstitute the lyophilized peptide in a small amount of sterile, purified water or a suitable organic solvent like DMSO, especially for hydrophobic peptides. Once dissolved, this stock solution can be slowly diluted with the desired aqueous buffer to the final working concentration. Rapid dilution can sometimes cause the peptide to precipitate.
Q2: At what pH is this compound most prone to aggregation?
A2: Peptides are most likely to aggregate at their isoelectric point (pI). While the specific pI of this compound needs to be calculated based on its amino acid sequence (LVKGR-amide), aggregation is generally minimized by working at a pH that is at least 1-2 units away from this value.
Q3: Can I store my prepared this compound solution?
A3: For optimal results, it is always best to use freshly prepared solutions. If storage is necessary, it is advisable to prepare concentrated stock solutions, aliquot them into single-use volumes to avoid multiple freeze-thaw cycles, and store them at -80°C.
Q4: My peptide solution is still cloudy after trying to optimize the pH. What else can I do?
A4: If pH optimization is not sufficient, consider the other factors mentioned in the troubleshooting guide. You can try lowering the peptide concentration or incorporating anti-aggregation additives into your buffer. A combination of these strategies is often the most effective approach.
Q5: Are there any specific buffer components that can help prevent the aggregation of this compound?
A5: While specific data for this compound is limited, general strategies for preventing peptide aggregation can be applied. Adding certain amino acids, polyols, or non-ionic detergents to the buffer can be effective. Please refer to the data table below for examples and typical concentrations.
Data Presentation
Table 1: Common Anti-Aggregation Additives for Peptide Solutions
| Additive Category | Example(s) | Mechanism of Action | Typical Concentration |
| Sugars | Sucrose, Trehalose | Stabilize the native peptide conformation. | 5-10% (w/v) |
| Polyols | Glycerol, Mannitol | Increase solvent viscosity and stabilize peptide structure. | 10-50% (v/v) |
| Amino Acids | Arginine, Glycine | Can reduce non-specific interactions and aggregation. | 50-250 mM |
| Detergents | Tween 20, Triton X-100 | Can prevent hydrophobic aggregation at low concentrations. | 0.01-0.1% (v/v) |
Experimental Protocols
Protocol 1: General Procedure for Solubilizing this compound
-
Initial Dissolution:
-
For hydrophilic peptides, add a small volume of sterile, purified water to the lyophilized this compound to create a concentrated stock solution.
-
For more hydrophobic peptides, use a minimal amount of an organic solvent such as DMSO.
-
-
Mixing: Gently mix by pipetting up and down or brief, gentle vortexing until the peptide is fully dissolved. Sonication in a water bath for 5-10 minutes can be used for peptides that are difficult to dissolve.
-
Dilution: Slowly add the desired aqueous buffer to the concentrated stock solution dropwise while gently mixing to reach the final desired concentration.
-
Filtration (Optional but Recommended): To remove any pre-existing aggregates, filter the final peptide solution through a 0.22 µm syringe filter.
Protocol 2: Thioflavin T (ThT) Assay for Monitoring Aggregation
This assay is used to monitor the formation of amyloid-like fibrils, a common type of peptide aggregate.
-
Reagent Preparation:
-
Prepare a stock solution of Thioflavin T (ThT) in a suitable buffer (e.g., phosphate-buffered saline, PBS).
-
Prepare your this compound solution at the desired concentration in the chosen experimental buffer.
-
-
Assay Setup:
-
In a 96-well black plate with a clear bottom, add your this compound solution.
-
Add the ThT stock solution to each well to a final concentration of 10-20 µM.
-
Include control wells containing only the buffer with ThT.
-
-
Incubation and Measurement:
-
Incubate the plate at the desired temperature. You can include agitation to promote aggregation.
-
Measure the fluorescence intensity at regular intervals using a plate reader with excitation at ~440 nm and emission at ~485 nm.
-
-
Data Analysis: An increase in fluorescence intensity over time indicates the formation of amyloid-like fibrils.
Visualizations
Caption: Workflow for solubilizing and troubleshooting this compound aggregation.
References
Technical Support Center: Optimizing In Vivo Studies with GLP-1(32-36)amide
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the dosage and administration of GLP-1(32-36)amide for in vivo studies.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
1. Peptide Handling and Solution Preparation
Q1.1: How should I reconstitute and store this compound?
A: For optimal stability and solubility, follow these guidelines:
-
Reconstitution: Lyophilized this compound can be reconstituted in a sterile, physiological buffer. A commonly used vehicle for in vivo studies is 0.154 mol/L NaCl (saline) containing a carrier protein like 0.2% human serum albumin (HSA) to prevent adsorption of the peptide to vials and syringes.[1] For general lab use, dissolving in sterile, nuclease-free water to create a stock solution is also an option.
-
Solubility: While specific solubility data for this compound is not extensively published, GLP-1 peptides can be prone to aggregation, especially at high concentrations or near their isoelectric point.[2] If you encounter solubility issues, consider the following:
-
Gently vortex or sonicate the solution.
-
Prepare a more dilute stock solution.
-
Adjusting the pH of the buffer may improve solubility; however, ensure the final pH is suitable for in vivo administration.[3]
-
-
Storage:
-
Lyophilized Peptide: Store at -20°C or -80°C for long-term stability.
-
Stock Solutions: Aliquot the reconstituted peptide into single-use volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C.[4] For short-term storage (a few days), 4°C is acceptable. The stability of peptides in solution is limited.[4]
-
Q1.2: My this compound solution appears cloudy. What should I do?
A: Cloudiness may indicate precipitation or aggregation. Here are some troubleshooting steps:
-
Gently warm the solution to body temperature and vortex to see if the peptide redissolves.
-
Sonication in a water bath for a short period can help break up aggregates.
-
Filter the solution through a sterile 0.22 µm filter to remove any insoluble particles before administration. This is crucial to prevent any potential adverse effects in the animals.
-
Re-evaluate your reconstitution protocol. Ensure the buffer composition and pH are appropriate. For future preparations, consider using a vehicle with a carrier protein like albumin.
2. Dosing and Administration
Q2.1: What is a recommended starting dosage for this compound in mice?
A: The optimal dosage will depend on the experimental model and the research question. Based on published studies, here are some starting points:
| Animal Model | Dosage | Administration Route | Frequency | Reference |
| Diet-Induced Obese (DIO) Mice | 50-70 nmol/kg/day | Continuous subcutaneous infusion via mini-osmotic pump | Continuous | |
| Streptozotocin (STZ)-Induced Diabetic Mice | 1 µmol/kg | Intraperitoneal (i.p.) injection | Once daily | |
| Normal Mice (Glucose Tolerance Test) | 1 µmol/kg | Single i.p. injection | Single dose | |
| Dogs (Hyperglycemic Clamp) | 30 pmol/kg/min | Continuous intravenous infusion | Continuous |
Q2.2: What are the different administration routes for this compound?
A: The most common administration routes for this compound in preclinical studies are:
-
Intraperitoneal (i.p.) Injection: Suitable for daily or single-dose administration. It offers rapid absorption into the systemic circulation.
-
Continuous Subcutaneous Infusion: Achieved using mini-osmotic pumps, this method provides a steady-state concentration of the peptide over an extended period, which can be advantageous for long-term studies.
-
Intravenous (i.v.) Infusion: Primarily used in studies requiring precise control over plasma concentrations, such as in hyperglycemic clamp experiments.
3. In Vivo Study Considerations
Q3.1: What is the in vivo stability and half-life of this compound?
A: GLP-1 and its metabolites generally have a very short half-life in vivo due to rapid degradation by enzymes like dipeptidyl peptidase-4 (DPP-4) and neutral endopeptidase (NEP 24.11), as well as renal clearance. While the precise pharmacokinetic parameters for this compound are not well-documented, it is expected to have a short half-life, likely in the range of minutes. This is a critical factor to consider when designing dosing regimens, especially for studies investigating acute effects.
Q3.2: Are there any known side effects or toxicity associated with this compound administration?
A: Based on the available literature, no adverse effects were observed in mice receiving continuous infusion of this compound for up to 16 weeks. However, as with any experimental compound, it is crucial to monitor the animals closely for any signs of distress, changes in behavior, or alterations in food and water intake.
Q3.3: What parameters should I monitor in my in vivo study?
A: The parameters to monitor will depend on your specific research objectives. Common endpoints in metabolic studies involving this compound include:
-
Body weight and composition (fat and lean mass)
-
Food and water intake
-
Fasting and postprandial blood glucose levels
-
Plasma insulin (B600854) levels
-
Glucose and insulin tolerance tests
-
Energy expenditure
Experimental Protocols
Protocol 1: Preparation of this compound for Intraperitoneal Injection
-
Calculate the required amount of this compound based on the desired dose, the number of animals, and their average body weight.
-
Prepare the vehicle: Sterile 0.154 mol/L NaCl (saline). For enhanced stability and to prevent peptide loss, the addition of 0.2% Human Serum Albumin (HSA) is recommended.
-
Reconstitute the peptide:
-
Bring the lyophilized this compound to room temperature.
-
Add the calculated volume of vehicle to the vial to achieve the desired stock concentration.
-
Gently vortex or pipette up and down to ensure complete dissolution. Avoid vigorous shaking to minimize aggregation.
-
-
Dilute to the final injection concentration with the vehicle if necessary.
-
Store the solution at 4°C if it will be used within the same day. For longer-term storage, aliquot and freeze at -20°C or -80°C. Avoid multiple freeze-thaw cycles.
Protocol 2: Intraperitoneal (i.p.) Injection in Mice
-
Animal Restraint: Gently restrain the mouse by scruffing the neck and back to immobilize the head and body.
-
Positioning: Turn the mouse to expose its abdomen, tilting the head slightly downwards. This allows the abdominal organs to move cranially, reducing the risk of injury.
-
Injection Site: The preferred injection site is the lower right quadrant of the abdomen to avoid the cecum and urinary bladder.
-
Injection:
-
Use a sterile 25-30 gauge needle.
-
Insert the needle at a 30-45 degree angle into the identified injection site.
-
Gently aspirate to ensure no fluid (e.g., urine or intestinal contents) is drawn into the syringe.
-
If aspiration is clear, inject the solution smoothly.
-
-
Post-injection: Withdraw the needle and return the mouse to its cage. Monitor the animal for any signs of distress.
Signaling Pathways and Experimental Workflows
Signaling Pathways of this compound
This compound has been shown to exert its biological effects through at least two distinct signaling pathways:
-
AMPK Activation: In skeletal muscle cells, this compound activates AMP-activated protein kinase (AMPK), a key regulator of cellular energy homeostasis. This activation leads to downstream effects such as increased fatty acid oxidation.
Figure 1: AMPK Signaling Pathway Activation by this compound.
-
GLP-1R-dependent eNOS/cGMP/PKG Pathway: In endothelial progenitor cells, this compound has been shown to promote angiogenesis through a GLP-1 receptor (GLP-1R) dependent pathway involving endothelial nitric oxide synthase (eNOS), cyclic guanosine (B1672433) monophosphate (cGMP), and protein kinase G (PKG).
Figure 2: GLP-1R-dependent eNOS/cGMP/PKG Signaling Pathway.
Experimental Workflow for In Vivo Studies
The following diagram outlines a typical workflow for an in vivo study investigating the effects of this compound in a mouse model of diet-induced obesity.
Figure 3: General Experimental Workflow for this compound In Vivo Study.
References
Troubleshooting inconsistent results in GLP-1(32-36)amide experiments
Welcome to the technical support center for GLP-1(32-36)amide. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on troubleshooting inconsistent results and to offer standardized experimental protocols.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common issues encountered during experiments with this compound in a question-and-answer format.
Q1: My experimental results with this compound are inconsistent. What are the potential causes?
A1: Inconsistent results in peptide experiments can stem from several factors. For this compound, consider the following:
-
Peptide Quality and Handling:
-
Purity: Ensure you are using a high-purity peptide (≥95%). Impurities can interfere with biological activity.
-
Storage: Lyophilized this compound should be stored at -20°C or -80°C. Once reconstituted, it is recommended to aliquot the solution and store it at -80°C to avoid repeated freeze-thaw cycles, which can degrade the peptide.[1]
-
Solubility: this compound is a relatively small and hydrophilic peptide, but improper dissolution can lead to aggregation. See Q2 for more details.
-
-
Experimental Conditions:
-
Cell Culture Conditions: Variations in cell passage number, confluency, and serum concentration in the media can alter cellular responses.
-
Assay Variability: Ensure consistent incubation times, temperatures, and reagent concentrations across all experiments.
-
-
Biological Factors:
-
Receptor-Independent Mechanism: this compound is known to act independently of the canonical GLP-1 receptor (GLP-1R) in many of its metabolic effects.[2][3][4] Its actions are often mediated through intracellular pathways like AMPK activation.[2] Therefore, the expression level of GLP-1R may not be a critical factor for observing its effects.
-
Q2: I'm having trouble dissolving the lyophilized this compound powder. What is the recommended procedure?
A2: Proper solubilization is critical to prevent peptide aggregation and ensure accurate concentrations.
-
Recommended Solvents: For initial reconstitution, use sterile, distilled water or a buffer appropriate for your experiment (e.g., PBS at pH 7.2-7.4).
-
Procedure:
-
Allow the lyophilized peptide vial to equilibrate to room temperature before opening to prevent condensation.
-
Add the desired volume of solvent to the vial.
-
Gently vortex or sonicate the vial to aid dissolution. Avoid vigorous shaking, which can cause aggregation.
-
-
For Hydrophobic Peptides (General Advice): While this compound is not highly hydrophobic, if you encounter solubility issues with other peptides, a small amount of an organic solvent like DMSO or DMF can be used for initial dissolution, followed by slow dilution with your aqueous buffer.
Q3: I am not observing the expected activation of AMPK in my C2C12 myotubes after treatment with this compound. What could be wrong?
A3: Failure to observe AMPK activation can be due to several experimental factors.
-
Peptide Concentration and Incubation Time: For in vitro studies with C2C12 myotubes, a concentration of 100 pmol/L this compound with an incubation time of 16 hours has been shown to increase the phosphorylation of AMPK. Ensure your experimental parameters are within this range.
-
Cellular Conditions: The metabolic state of your cells is crucial. It is recommended to fast the C2C12 myotubes in serum-free media for 6 hours before adding this compound.
-
Western Blotting Technique: Phosphorylated proteins can be sensitive to degradation. Ensure that your lysis buffer contains phosphatase inhibitors. For Western blotting, blocking with 5% w/v BSA in TBST is often recommended for phospho-specific antibodies.
Q4: My in vivo mouse study with this compound is not showing the expected effects on body weight or glucose metabolism. What should I check?
A4: In vivo experiments are complex, and several factors can influence the outcome.
-
Dosage and Administration:
-
For continuous infusion in diet-induced obese mice, a dose of 50-70 nmol/kg/day has been shown to be effective in preventing weight gain and improving metabolic parameters.
-
For daily intraperitoneal (i.p.) injections in diabetic mice, a dose of 1 µmol/kg has been used.
-
-
Animal Model: The effects of this compound may be more pronounced in models of metabolic stress, such as diet-induced obesity or diabetes.
-
Peptide Stability in vivo: this compound is a cleavage product of GLP-1 and is subject to further degradation. While it is more stable than full-length GLP-1, its in vivo half-life should be considered when designing experiments.
Data Presentation
The following tables summarize quantitative data from published studies on this compound.
Table 1: In Vitro Effects of this compound
| Cell Line | Concentration | Incubation Time | Observed Effect | Reference |
| INS-1 | 0.1-10 µM | 24 hours | Decreased apoptosis induced by Streptozotocin. | |
| C2C12 myotubes | 100 pmol/L | 16 hours | Increased phosphorylation of AMPK and ACC. | |
| Endothelial Progenitor Cells (EPCs) | 100 nmol/L | 24 hours | Promoted angiogenesis in high glucose conditions. |
Table 2: In Vivo Effects of this compound in Mice
| Mouse Model | Dosage | Administration Route | Duration | Key Findings | Reference |
| Diet-Induced Obese (DIO) | 50-70 nmol/kg/day | Continuous infusion | 12-16 weeks | Inhibited weight gain, reduced fat mass, increased basal energy expenditure, and improved insulin (B600854) sensitivity. | |
| Streptozotocin-Induced Diabetic | 1 µmol/kg/day | Intraperitoneal injection | 21 days | Protected islets from damage, inhibited weight gain, and improved glucose disposal. |
Experimental Protocols
Detailed methodologies for key experiments are provided below.
Protocol 1: Western Blot for Phospho-AMPK Activation in C2C12 Myotubes
-
Cell Culture and Treatment:
-
Culture C2C12 myoblasts in DMEM with 10% FBS.
-
Induce differentiation to myotubes by switching to DMEM with 2% horse serum.
-
On day 5 of differentiation, fast the myotubes in serum-free DMEM for 6 hours.
-
Treat cells with 100 pmol/L this compound for 16 hours.
-
-
Cell Lysis:
-
Wash cells twice with ice-cold PBS.
-
Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Scrape the cells and collect the lysate.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant containing the protein lysate.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
SDS-PAGE and Western Transfer:
-
Denature 20-30 µg of protein per sample by boiling in Laemmli buffer.
-
Separate proteins on a 10% SDS-polyacrylamide gel.
-
Transfer proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against phospho-AMPKα (Thr172) and total AMPKα (typically 1:1000 dilution) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with an HRP-conjugated secondary antibody (1:2000 to 1:5000 dilution) for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection and Analysis:
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Quantify band intensities using densitometry software and normalize the phospho-AMPK signal to the total AMPK signal.
-
Protocol 2: Cell Viability (MTT) Assay
-
Cell Seeding:
-
Seed cells (e.g., INS-1) in a 96-well plate at a density of 1 x 10⁴ cells/well.
-
Incubate for 24 hours to allow for cell attachment.
-
-
Peptide Treatment:
-
Prepare serial dilutions of this compound in serum-free medium.
-
Remove the existing medium and add 100 µL of the peptide solutions to the wells. Include a vehicle control (medium without peptide).
-
Incubate for the desired time period (e.g., 24 hours).
-
-
MTT Addition:
-
Add 10 µL of MTT solution (5 mg/mL in sterile PBS) to each well.
-
Incubate for 2-4 hours at 37°C until purple formazan (B1609692) crystals are visible.
-
-
Solubilization and Measurement:
-
Add 100 µL of MTT solvent (e.g., DMSO) to each well to dissolve the formazan crystals.
-
Shake the plate for 15 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate cell viability as a percentage of the vehicle control.
-
Protocol 3: In Vivo Administration in Mice (Continuous Infusion)
-
Animal Model:
-
Use diet-induced obese mice (e.g., C57BL/6J on a high-fat diet for 10-12 weeks).
-
-
Peptide Preparation:
-
Dissolve this compound in a sterile vehicle solution (e.g., 0.154 mol/L NaCl with 0.2% human serum albumin).
-
-
Pump Implantation:
-
Anesthetize the mice.
-
Implant a mini-osmotic pump (e.g., Alzet model 1004) subcutaneously. The pump should be filled with the this compound solution to deliver a dose of 50-70 nmol/kg/day.
-
-
Monitoring:
-
Monitor body weight and food intake regularly throughout the infusion period (e.g., 12-19 weeks).
-
At the end of the study, perform metabolic tests such as glucose and insulin tolerance tests.
-
Visualizations
The following diagrams illustrate key concepts related to this compound experiments.
Caption: this compound Formation and Signaling Pathway.
Caption: Typical experimental workflows for this compound.
Caption: Troubleshooting decision tree for this compound experiments.
References
Technical Support Center: GLP-1(32-36)amide Off-Target Effects in Cell Culture
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating the potential off-target effects of GLP-1(32-36)amide in cell culture experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how is it different from full-length GLP-1?
A1: this compound, also known as LVKGRamide, is a pentapeptide fragment derived from the C-terminus of Glucagon-Like Peptide-1 (GLP-1).[1] Unlike the full-length GLP-1(7-36)amide, which primarily signals through the canonical GLP-1 receptor (GLP-1R), a G-protein coupled receptor, this compound and other metabolites are thought to exert biological effects through GLP-1R-independent pathways.[2] These smaller fragments may be cell-penetrating and have intracellular targets, including mitochondria.[3][4]
Q2: What are the potential off-target effects of this compound observed in cell culture?
A2: Current in vitro research suggests that this compound is not broadly cytotoxic and may, in fact, have protective effects in certain cell types. For instance, it has been shown to protect pancreatic β-cells from apoptosis induced by toxins like streptozotocin (B1681764) and improve cell viability.[5] It is also reported to enhance mitochondrial function and promote angiogenesis in endothelial progenitor cells. However, as with any biologically active peptide, off-target effects can be cell-type and concentration-dependent, necessitating careful evaluation in your specific experimental system.
Q3: Does this compound interact with the canonical GLP-1 receptor?
A3: The prevailing evidence suggests that the biological activities of this compound and the related nonapeptide GLP-1(28-36)amide are independent of the classical GLP-1 receptor. This is a critical consideration for experimental design, as the observed effects are not likely to be blocked by GLP-1R antagonists like exendin(9-39).
Q4: What are the known intracellular signaling pathways activated by this compound?
A4: In palmitate-treated C2C12 skeletal myotubes, this compound has been shown to activate AMP-activated protein kinase (AMPK) and inhibit acetyl-CoA carboxylase, which is consistent with an increase in fatty acid oxidation and a response to energy depletion. There is also evidence that GLP-1 metabolites can modulate Wnt signaling pathways in a receptor-independent manner.
Troubleshooting Guides
Issue 1: Unexpected Cytotoxicity or Reduced Cell Viability
-
Question: I am observing a decrease in cell viability in my cultures treated with this compound. What could be the cause?
-
Answer:
-
Peptide Purity and Handling: Ensure the purity of your this compound. Impurities from synthesis can be cytotoxic. Reconstitute the peptide in a recommended sterile solvent (e.g., sterile water or PBS) and store aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.
-
Concentration Range: You may be using a concentration that is too high for your specific cell line. Perform a dose-response curve to determine the optimal concentration range. Start with low nanomolar concentrations and increase to the micromolar range.
-
Solvent Toxicity: If you are using a solvent like DMSO to dissolve the peptide, ensure the final concentration in your cell culture medium is non-toxic (typically <0.5%). Run a vehicle control (medium with the solvent at the same concentration) to rule out solvent-induced cytotoxicity.
-
Cell Line Sensitivity: Different cell lines can have varying sensitivities to peptides. What is non-toxic in one cell line may be cytotoxic in another. It is crucial to establish a baseline for each new cell line.
-
Issue 2: Inconsistent or No Observable Effect
-
Question: I am not observing any effect of this compound in my cell-based assays. What should I check?
-
Answer:
-
Peptide Stability: Peptides in solution can degrade over time, especially at 4°C or room temperature. Use freshly prepared solutions or properly stored frozen aliquots for your experiments.
-
Cellular Context: The effects of this compound may be more pronounced in cells under metabolic stress. For example, its protective effects are more evident in cells challenged with toxins or high levels of glucose and lipids. Consider including a positive control for cellular stress in your experimental design.
-
Assay Sensitivity: Ensure that your chosen assay is sensitive enough to detect subtle changes in cell viability, apoptosis, or metabolic activity. For example, an MTT assay might not detect early apoptotic events, for which a caspase activity assay would be more suitable.
-
Time Course: The effects of the peptide may be time-dependent. Conduct a time-course experiment (e.g., 24, 48, 72 hours) to identify the optimal incubation period for observing an effect.
-
Issue 3: Difficulty Interpreting Apoptosis Assay Results
-
Question: My TUNEL and caspase assay results for this compound treatment are conflicting. How should I interpret this?
-
Answer:
-
Timing of Apoptotic Events: Caspase activation is an earlier event in the apoptotic cascade than DNA fragmentation, which is detected by the TUNEL assay. It is possible that you are observing an early-stage effect. Consider performing a time-course experiment to capture both events.
-
Different Apoptotic Pathways: Ensure you are using assays that cover the key apoptotic pathways. A caspase-3/7 assay primarily measures the executioner caspases, while a caspase-9 assay can provide insight into the intrinsic (mitochondrial) pathway.
-
Necrosis vs. Apoptosis: High concentrations of a substance can sometimes induce necrosis rather than apoptosis, which would not be detected by caspase assays. Consider using an LDH release assay to measure membrane integrity and distinguish between apoptosis and necrosis.
-
Quantitative Data Presentation
The following tables are templates for summarizing quantitative data from key off-target effect assays. Example data is illustrative and should be replaced with your experimental results.
Table 1: Cell Viability Assessment using MTT Assay
| Cell Line | This compound Concentration (µM) | Incubation Time (hours) | % Cell Viability (Mean ± SD) |
| INS-1 | 0 (Vehicle Control) | 24 | 100 ± 5.2 |
| 0.1 | 24 | 105 ± 4.8 | |
| 1 | 24 | 115 ± 6.1 | |
| 10 | 24 | 98 ± 5.5 | |
| C2C12 | 0 (Vehicle Control) | 48 | 100 ± 6.3 |
| 0.1 | 48 | 102 ± 5.9 | |
| 1 | 48 | 108 ± 7.0 | |
| 10 | 48 | 95 ± 6.8 | |
| Illustrative data point based on reported protective effects. |
Table 2: Apoptosis Assessment using Caspase-3/7 Activity Assay
| Cell Line | Treatment | This compound Concentration (µM) | Caspase-3/7 Activity (Fold Change vs. Control) |
| HUVEC | Control | 0 | 1.0 |
| Stressor (e.g., H₂O₂) | 0 | 4.5 ± 0.8 | |
| Stressor + this compound | 1 | 2.1 ± 0.5 | |
| Stressor + this compound | 10 | 1.8 ± 0.4 | |
| *Illustrative data point based on reported anti-apoptotic effects. |
Table 3: DNA Fragmentation Assessment using TUNEL Assay
| Cell Line | Treatment | This compound Concentration (µM) | % TUNEL-Positive Cells (Mean ± SD) |
| SH-SY5Y | Control | 0 | 2.1 ± 0.5 |
| Stressor (e.g., Amyloid-β) | 0 | 25.4 ± 3.1 | |
| Stressor + this compound | 1 | 15.2 ± 2.5 | |
| Stressor + this compound | 10 | 12.8 ± 2.1 | |
| *Illustrative data point based on reported anti-apoptotic effects. |
Visualizations
References
- 1. mTOR inhibition potentiates cytotoxicity of Vγ4 γδ T cells via up-regulating NKG2D and TNF-α - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ahajournals.org [ahajournals.org]
- 3. phoenixpeptide.com [phoenixpeptide.com]
- 4. Novel Pentapeptide GLP-1 (32-36) Amide Inhibits β-Cell Apoptosis In Vitro and Improves Glucose Disposal in Streptozotocin-Induced Diabetic Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound Pentapeptide Increases Basal Energy Expenditure and Inhibits Weight Gain in Obese Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing Pentapeptide Bioavailability in Animal Models
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered when improving the bioavailability of pentapeptides in animal models.
Frequently Asked Questions (FAQs)
Q1: What are the primary barriers to achieving high oral bioavailability for pentapeptides?
A1: The oral delivery of pentapeptides faces significant hurdles within the gastrointestinal (GI) tract. The primary barriers include:
-
Enzymatic Degradation: Pentapeptides are susceptible to breakdown by numerous proteases found in the stomach and small intestine, such as pepsin, trypsin, and chymotrypsin.[1][2][3][4]
-
Poor Membrane Permeability: Due to their typically hydrophilic nature and molecular size, pentapeptides have difficulty crossing the intestinal epithelial cell membrane to enter systemic circulation.[5]
-
Harsh pH Environment: The acidic environment of the stomach can lead to the degradation of the peptide structure.
-
Mucus Barrier: A layer of mucus lines the intestinal epithelium, which can trap and hinder the diffusion of pentapeptides to the cell surface for absorption.
Q2: What are the main strategies to overcome these bioavailability barriers?
A2: Several strategies can be employed to protect pentapeptides from degradation and enhance their absorption:
-
Chemical Modifications: Altering the peptide structure through methods like PEGylation, lipidation, or amino acid substitution can improve stability and membrane permeability.
-
Formulation with Delivery Systems: Encapsulating pentapeptides in carriers such as nanoparticles, liposomes, or mucoadhesive polymers can protect them from the harsh GI environment and facilitate their transport across the intestinal barrier.
-
Use of Enzyme Inhibitors: Co-administration of protease inhibitors can reduce the degradation of pentapeptides by GI enzymes.
-
Permeation Enhancers: These agents can transiently increase the permeability of the intestinal epithelium, allowing for greater peptide absorption.
-
Cell-Penetrating Peptides (CPPs): Conjugating the pentapeptide to a CPP can facilitate its translocation across cell membranes.
Troubleshooting Guides
Problem 1: Low pentapeptide concentration detected in plasma after oral administration.
| Possible Cause | Suggested Solution |
| Rapid Enzymatic Degradation | 1. Co-administer Protease Inhibitors: Include inhibitors like aprotinin (B3435010) or soybean trypsin inhibitor in the formulation. 2. Chemical Modification: Synthesize analogues with D-amino acids or N-terminal acetylation to reduce susceptibility to proteases. 3. Encapsulation: Use a protective delivery system like enteric-coated nanoparticles or liposomes. |
| Poor Intestinal Permeability | 1. Incorporate Permeation Enhancers: Add agents like sodium caprate to the formulation to transiently open tight junctions. 2. Lipidation: Covalently attach a lipid moiety to the pentapeptide to increase its lipophilicity and facilitate passive diffusion. 3. Utilize Cell-Penetrating Peptides (CPPs): Conjugate the pentapeptide to a CPP to enhance cellular uptake. |
| Ineffective Formulation Release | 1. Optimize Delivery System: If using a carrier, ensure its release profile is appropriate for the target absorption site in the intestine. For example, pH-sensitive polymers can be designed to release the payload in the more neutral pH of the small intestine. 2. Verify Formulation Integrity: Characterize the formulation before administration to confirm pentapeptide loading and stability. |
Problem 2: High variability in bioavailability between animal subjects.
| Possible Cause | Suggested Solution |
| Differences in GI Transit Time and Physiology | 1. Standardize Fasting Protocol: Ensure all animals are fasted for a consistent period before dosing to normalize GI conditions. 2. Use of Mucoadhesive Polymers: Incorporate polymers like chitosan (B1678972) that can increase the residence time of the formulation at the absorption site, reducing variability due to transit time differences. |
| Inconsistent Dosing | 1. Refine Administration Technique: Ensure accurate and consistent oral gavage technique to deliver the full dose to the stomach. 2. Formulation Homogeneity: Verify that the pentapeptide is uniformly distributed within the formulation to ensure each dose is consistent. |
Quantitative Data Summary
The following table summarizes the reported bioavailability improvements for various strategies from animal model studies.
| Strategy | Pentapeptide/Protein | Animal Model | Bioavailability Improvement |
| Mucoadhesive Polymers | Buserelin | Rats | 5.1% with chitosan hydrochloride vs. 0.1% control |
| Nanoparticles | Insulin | Diabetic Rats | Significant hypoglycemic effect for up to 14 days |
| Liposomes | Bovine Serum Albumin (BSA-Cy5.5) | Mice (intratracheal) | 22.2% vs. 6.9% for free BSA-Cy5.5 |
| Chemical Modification (D-amino acid substitution) | Enkephalin analogue | Rats | 20-fold increase when co-administered with an aminopeptidase (B13392206) inhibitor |
Experimental Protocols
Protocol 1: In Vivo Evaluation of Pentapeptide Bioavailability in Rats
-
Animal Preparation:
-
Use male Wistar rats (200-250 g).
-
Fast the rats overnight (12-18 hours) before the experiment, with free access to water.
-
-
Formulation Preparation:
-
Dissolve the pentapeptide formulation in an appropriate vehicle (e.g., saline, PBS).
-
The concentration should be calculated based on the desired dose and the average weight of the rats.
-
-
Administration:
-
Administer the formulation orally via gavage.
-
Include a control group receiving the pentapeptide solution without the enhancement strategy.
-
Include an intravenous (IV) administration group to determine the absolute bioavailability.
-
-
Blood Sampling:
-
Collect blood samples (approx. 0.25 mL) from the tail vein or jugular vein at predetermined time points (e.g., 0, 15, 30, 60, 120, 240, 480 minutes) into heparinized tubes.
-
-
Plasma Preparation:
-
Centrifuge the blood samples at 4000 rpm for 10 minutes to separate the plasma.
-
Store the plasma samples at -80°C until analysis.
-
-
Sample Analysis:
-
Quantify the pentapeptide concentration in the plasma samples using a validated analytical method, such as LC-MS/MS.
-
-
Pharmacokinetic Analysis:
-
Calculate pharmacokinetic parameters, including Cmax, Tmax, and the Area Under the Curve (AUC).
-
Determine the absolute bioavailability using the formula: Bioavailability (%) = (AUC_oral / AUC_IV) * (Dose_IV / Dose_oral) * 100.
-
Protocol 2: In Vitro Caco-2 Cell Permeability Assay
-
Cell Culture:
-
Culture Caco-2 cells on permeable Transwell inserts until they form a differentiated and confluent monolayer.
-
-
Monolayer Integrity Test:
-
Measure the transepithelial electrical resistance (TEER) to ensure the integrity of the cell monolayer.
-
-
Permeability Study:
-
Wash the cell monolayers with pre-warmed Hanks' Balanced Salt Solution (HBSS).
-
Add the pentapeptide solution (with and without permeation enhancers) to the apical (AP) side of the Transwell insert.
-
Collect samples from the basolateral (BL) side at various time points.
-
Analyze the concentration of the pentapeptide in the BL samples using LC-MS/MS or another sensitive analytical method.
-
-
Data Analysis:
-
Calculate the apparent permeability coefficient (Papp) to quantify the rate of transport across the Caco-2 monolayer.
-
Visualizations
Caption: Experimental workflow for in vivo evaluation of pentapeptide bioavailability.
References
- 1. [Improvement of drug bioavailability using protease inhibitors] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Approaches for Enhancing Oral Bioavailability of Peptides and Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Barriers and Strategies for Oral Peptide and Protein Therapeutics Delivery: Update on Clinical Advances - PMC [pmc.ncbi.nlm.nih.gov]
- 4. seranovo.com [seranovo.com]
- 5. tandfonline.com [tandfonline.com]
Technical Support Center: Detection of GLP-1(32-36)amide in Plasma
This technical support center provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions for the accurate detection of GLP-1(32-36)amide in plasma samples.
Section 1: Frequently Asked Questions (FAQs)
Q1: What is this compound and how is it formed in plasma?
A1: this compound, also known as LVKGRamide, is a pentapeptide fragment derived from the glucoincretin hormone GLP-1.[1] Its formation begins with the active form of GLP-1, GLP-1(7-36)amide, which has a very short half-life of only a few minutes in circulation.[2] The enzyme dipeptidyl peptidase-4 (DPP-4) rapidly cleaves it into GLP-1(9-36)amide, the major circulating form of GLP-1.[1][3] This inactive form can then be further cleaved by endopeptidases like neutral endopeptidase 24.11 (NEP 24.11) to produce smaller fragments, including the nonapeptide GLP-1(28-36)amide and the pentapeptide this compound.[1]
Caption: Metabolic pathway of GLP-1(7-36)amide to this compound.
Q2: Why is the detection of GLP-1 and its metabolites in plasma so challenging?
A2: Detecting GLP-1 and its fragments like this compound is challenging due to several factors:
-
Rapid Degradation: Active GLP-1(7-36)amide is degraded by DPP-4 within minutes of secretion, making accurate measurement difficult without proper sample handling.
-
Low Circulating Concentrations: GLP-1 circulates at very low physiological concentrations, typically in the picomolar range (0.9-18 pmol/L), requiring highly sensitive assays.
-
Peptide Similarities: The various isoforms and metabolites of GLP-1 have similar amino acid sequences, which can lead to cross-reactivity and a lack of specificity in immunoassays.
-
Matrix Effects: Components within plasma can interfere with both immunoassays and mass spectrometry, potentially leading to underestimation of peptide concentrations.
Q3: What are the recommended analytical methods for detecting this compound?
A3: The most reliable and specific method reported for detecting the pentapeptide this compound is Liquid Chromatography-Mass Spectrometry (LC-MS). While immunoassays like ELISA are common for larger GLP-1 forms, their specificity for a small fragment like this pentapeptide is a significant concern. LC-MS/MS offers high specificity and sensitivity, allowing for the direct and unambiguous quantification of the target peptide.
Section 2: Troubleshooting Guide
This guide addresses common issues encountered during the detection of this compound.
Sample Collection & Handling
Q: My measured peptide concentrations are consistently low or undetectable. What went wrong? A: This is the most common issue and is almost always due to peptide degradation during or after sample collection. Active GLP-1 is notoriously unstable. Ensure you are following a strict collection and handling protocol. Key factors include the immediate inhibition of proteases (especially DPP-4) and maintaining a cold chain.
Q: What collection tubes and inhibitors are essential for preserving my sample? A: To prevent degradation, blood should be collected into tubes containing a DPP-4 inhibitor and a broader protease inhibitor cocktail.
-
Recommended: BD™ P800 Blood Collection and Preservation System, which contains a DPP-4 inhibitor and a cocktail of other protease inhibitors.
-
Alternative: Collect blood into ice-cold EDTA tubes and immediately add a DPP-4 inhibitor (10 µL per 1 mL of whole blood) and aprotinin (B3435010) (500 KIU per 1 mL of whole blood).
Q: What is the correct procedure for processing and storing plasma samples? A: Proper processing is critical. Samples should be kept on ice immediately after collection. Centrifugation should occur within one hour of collection at 1,000-3,000g for 10 minutes at 2-8°C. After centrifugation, plasma should be immediately aliquoted into fresh tubes. For analysis within 2 hours, samples can be kept on ice. For longer-term storage, they must be frozen at -20°C or, preferably, -80°C. It is crucial to avoid multiple freeze-thaw cycles as this degrades the peptide.
Caption: Recommended workflow for plasma sample collection and handling.
LC-MS Method Development
Q: I am observing significant matrix effects and high background noise in my LC-MS/MS analysis. How can I clean up my sample? A: Plasma is a complex matrix that requires efficient cleanup. Two common methods are protein precipitation and solid-phase extraction (SPE).
-
Protein Precipitation (PPT): A simpler method where a solvent like acetonitrile (B52724) is added to the plasma to precipitate proteins. While fast, it may be less effective at removing interfering substances.
-
Solid-Phase Extraction (SPE): A more thorough technique that provides a cleaner sample. Anionic exchange SPE is effective for GLP-1 analogs. This method is highly recommended for achieving the low limits of quantification needed for endogenous peptides.
Q: My peptide recovery after extraction is poor. How can I optimize this? A: Poor recovery is often due to suboptimal extraction parameters. If using protein precipitation, evaluate different organic solvents (e.g., acetonitrile, methanol, or a combination). For SPE, systematically optimize the loading, washing, and elution buffers. For example, evaluating different percentages of organic solvent in the wash buffer can help remove interferences without prematurely eluting the target peptide.
Immunoassay (ELISA) Issues
Q: I cannot find a commercial ELISA kit specifically for this compound. Can I use a "Total GLP-1" kit? A: It is highly unlikely that a "Total GLP-1" kit will accurately measure this compound. These kits are typically designed to detect the larger active (7-36) and inactive (9-36) forms. The antibodies used will likely not recognize the C-terminal pentapeptide. The specificity of commercial GLP-1 kits varies considerably, and using them for unintended metabolites will produce unreliable data.
Section 3: Experimental Protocols
Protocol 1: Plasma Sample Collection and Handling
-
Prepare ice-cold EDTA collection tubes containing a DPP-4 inhibitor (e.g., 10 µL/mL blood) and a protease inhibitor cocktail.
-
Collect whole blood directly into the prepared tubes.
-
Gently invert the tubes 8-10 times to mix and immediately place them on ice.
-
Within 60 minutes of collection, centrifuge the samples at 1,000-3,000g for 10 minutes at 4°C.
-
Carefully collect the supernatant (plasma) without disturbing the buffy coat.
-
Aliquot the plasma into pre-chilled, clearly labeled cryovials.
-
For immediate analysis (within 2 hours), keep the aliquots on ice. For long-term storage, snap-freeze and store at -80°C. Avoid more than one freeze-thaw cycle.
Protocol 2: Peptide Extraction from Plasma via Acetonitrile Precipitation
This protocol is adapted from methods used for GLP-1 metabolite analysis.
-
Thaw frozen plasma samples on ice.
-
In a microcentrifuge tube, add two parts of cold acetonitrile to one part plasma (e.g., 200 µL acetonitrile for 100 µL plasma).
-
Vortex vigorously for 30 seconds to precipitate proteins.
-
Incubate on ice for 10 minutes.
-
Centrifuge at high speed (e.g., 14,000g) for 10 minutes at 4°C.
-
Carefully transfer the supernatant, which contains the peptides, to a new tube.
-
Evaporate the acetonitrile using a vacuum concentrator (e.g., SpeedVac).
-
Reconstitute the dried peptide extract in a suitable LC-MS mobile phase (e.g., 0.1% formic acid in water) for analysis.
Protocol 3: General Workflow for LC-MS/MS Analysis
-
Sample Preparation: Extract peptides from plasma using either Protocol 2 (PPT) or a more robust SPE method.
-
Liquid Chromatography (LC):
-
Use a C18 column suitable for peptide separation (e.g., Kinetex XB-C18).
-
Employ a binary gradient elution using Mobile Phase A (e.g., 0.1% formic acid in water) and Mobile Phase B (e.g., 0.1% formic acid in acetonitrile).
-
Optimize the gradient to ensure separation of this compound from other plasma components and related peptides.
-
-
Mass Spectrometry (MS):
-
Use a triple quadrupole mass spectrometer for high sensitivity and specificity.
-
Optimize MS parameters by infusing a synthetic this compound standard to determine the precursor ion and the most stable, high-intensity product ions for Multiple Reaction Monitoring (MRM).
-
Develop an MRM method using at least two transitions for confident quantification and qualification.
-
Section 4: Data Presentation
Table 1: Comparison of Primary Detection Methodologies
| Feature | LC-MS/MS | Immunoassay (ELISA) |
| Specificity | Very High; differentiates molecules by mass-to-charge ratio. | Variable; high risk of cross-reactivity with other GLP-1 forms. |
| Sensitivity | Very High; can achieve sub-pmol/L detection limits. | Varies by kit; may not be sensitive enough for low-level metabolites. |
| Application for this compound | Recommended Method. Direct detection and quantification is feasible. | Not Recommended. Commercial kits for this specific pentapeptide are not readily available. |
| Throughput | Lower; sample processing and run times are longer. | Higher; suitable for screening large numbers of samples. |
| Development Cost | High initial instrument cost; method development can be complex. | Lower; relies on commercially available kits. |
Table 2: Troubleshooting Summary for Low/No Signal
| Potential Cause | Recommended Action | Key Considerations |
| Peptide Degradation | Re-evaluate sample collection: use DPP-4i tubes, keep on ice, process quickly. | This is the most frequent cause of failure. Protocol adherence is critical. |
| Inefficient Extraction | Optimize sample cleanup. Switch from PPT to SPE for cleaner samples. | Poor recovery will directly impact the final signal. |
| Low Assay Sensitivity | For LC-MS, optimize ionization and fragmentation parameters. | Ensure the instrument is calibrated and performing to specification. |
| Incorrect Assay | Confirm the assay is specific for this compound. Do not use "Total GLP-1" ELISAs. | An assay that cannot detect the target analyte will never yield a result. |
| Freeze-Thaw Cycles | Aliquot samples after the first thaw and avoid re-freezing. | Peptides are sensitive to physical degradation from repeated freezing. |
References
Technical Support Center: GLP-1(32-36)amide Long-Term Treatment Studies
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance for addressing challenges in long-term GLP-1(32-36)amide treatment studies.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how is it formed?
A1: this compound, with the amino acid sequence LVKGR-amide, is a pentapeptide derived from the C-terminus of the glucoincretin hormone Glucagon-Like Peptide-1 (GLP-1). The active form of GLP-1, GLP-1(7-36)amide, is rapidly cleaved in the body by the enzyme dipeptidyl peptidase-4 (DPP-4) to form GLP-1(9-36)amide.[1][2] This major circulating form of GLP-1 is then further cleaved by the endopeptidase neprilysin (NEP 24.11) to produce smaller fragments, including the nonapeptide GLP-1(28-36)amide and the pentapeptide this compound.[1][2][3]
Q2: What are the known biological effects of this compound?
A2: this compound has been shown to have several metabolic benefits, often acting independently of the canonical GLP-1 receptor. Key effects observed in preclinical studies, particularly in diet-induced obese mice, include:
-
Increased basal energy expenditure.
-
Inhibition of weight gain and reduction of fat mass.
-
Improved insulin (B600854) sensitivity and glucose disposal.
-
Reduction of hepatic steatosis (fatty liver).
-
Activation of AMPK signaling, which is consistent with increased fatty acid oxidation and thermogenesis.
Q3: Is this compound stable in solution? What are the best practices for storage and handling?
A3: Like many peptides, this compound is susceptible to degradation in solution, which can lead to a loss of biological activity. For optimal long-term stability, it is recommended to store the peptide in its lyophilized form at -20°C or -80°C. Once reconstituted, the peptide solution should be aliquoted and stored frozen to minimize freeze-thaw cycles. It is also advisable to avoid prolonged exposure to pH levels above 8.
Q4: I am observing high variability in my in vivo study results. What could be the cause?
A4: High variability in long-term rodent studies can stem from several factors. Inconsistent peptide activity due to degradation is a common issue. Ensure proper storage and handling of your this compound stock and working solutions. Other factors to consider include variations in animal handling, stress levels, diet, and the timing of injections and measurements. Even the sex of the researchers handling the animals has been shown to potentially impact stress hormone levels in mice.
Q5: My peptide appears to be aggregating in the formulation. How can I troubleshoot this?
A5: Peptide aggregation is a common challenge, especially for hydrophobic peptides. If you observe precipitation or cloudiness, consider the following troubleshooting steps:
-
Adjust the pH: The solubility of peptides is often lowest at their isoelectric point (pI). Adjusting the pH of your buffer to be at least one unit away from the pI can improve solubility.
-
Use a different solvent: For hydrophobic peptides, dissolving in a small amount of an organic solvent like DMSO before diluting with your aqueous buffer can help.
-
Modify salt concentration: Both increasing and decreasing the ionic strength of the buffer can influence peptide solubility and aggregation.
-
Add solubilizing agents: Low concentrations of non-denaturing detergents or agents like arginine can sometimes prevent aggregation.
Troubleshooting Guides
| Problem | Possible Cause | Troubleshooting Steps |
| Inconsistent or lower-than-expected effects on body weight and glucose metabolism. | Peptide degradation due to improper storage or handling. | - Store lyophilized peptide at -80°C. - Aliquot reconstituted peptide solution to avoid multiple freeze-thaw cycles. - Prepare fresh working solutions for each experiment. - Confirm peptide concentration and purity via HPLC-MS. |
| Suboptimal dosing or administration route. | - Review literature for effective dose ranges (e.g., 50-70 nmol/kg/day via continuous infusion has been reported). - For long-term studies, consider continuous delivery via osmotic mini-pumps to maintain stable plasma concentrations. | |
| High mortality rate in the treatment group. | Off-target toxicity or issues with the vehicle/formulation. | - Conduct a dose-response study to determine the maximum tolerated dose. - Ensure the vehicle is well-tolerated and sterile. A common vehicle is 0.154 mol/L NaCl with 0.2% human serum albumin. |
| Variable blood glucose readings during tolerance tests. | Stress-induced hyperglycemia in animals. | - Acclimatize animals to handling and experimental procedures. - Perform procedures in a quiet, dedicated space. - Ensure consistent fasting times. |
| Inaccurate blood sampling technique. | - Be consistent with the site of blood collection (e.g., tail vein). - Avoid excessive squeezing of the tail, which can dilute the blood sample with tissue fluids. |
Quantitative Data Presentation
The following tables summarize the quantitative data from a long-term study of this compound infusion in high-fat diet (HFD)-fed mice.
Table 1: Effects of 12-Week this compound Infusion on Fasting Metabolic Parameters in HFD Mice
| Parameter | Vehicle Control | This compound Treated |
| Fasting Glucose (mmol/L) | 4.8 ± 1.08 | 4.3 ± 0.2 |
| Fasting Insulin (pmol/L) | 209.2 ± 89.17 | 116.7 ± 38 |
Data presented as mean ± SEM. These values represent the baseline before the 12-week infusion period.
Table 2: Effects of 16-Week this compound Infusion on Plasma Lipids in HFD Mice
| Parameter | Vehicle Control | This compound Treated |
| Plasma Glycerol (mg/mL) | 0.25 ± 0.04 | 0.12 ± 0.025 |
| Plasma Triglycerides (mg/mL) | 0.65 ± 0.06 | 0.33 ± 0.06 |
Data presented as mean ± SEM.
Experimental Protocols
Preparation and Handling of this compound for In Vivo Studies
-
Reconstitution: Allow the lyophilized this compound vial to equilibrate to room temperature before opening to prevent condensation. Reconstitute the peptide in a sterile, appropriate buffer (e.g., 0.154 mol/L NaCl).
-
Vehicle: A commonly used vehicle for in vivo peptide studies is sterile saline (0.154 mol/L NaCl) containing a carrier protein like 0.2% human serum albumin to prevent adsorption of the peptide to vials and tubing.
-
Storage of Solutions: After reconstitution, aliquot the peptide solution into sterile, low-protein-binding tubes and store at -80°C. Avoid repeated freeze-thaw cycles.
-
Preparation for Infusion Pumps: On the day of pump implantation, thaw an aliquot of the peptide solution and dilute it to the final desired concentration with the sterile vehicle.
Long-Term Subcutaneous Infusion using Osmotic Mini-Pumps in Mice
This protocol describes the continuous administration of this compound for long-term studies.
-
Animal Model: C57BL/6J mice are commonly used. To induce obesity and insulin resistance, mice are fed a high-fat diet (e.g., 60% kcal from fat) for several weeks before the start of the treatment.
-
Pump Selection and Preparation: Choose an osmotic mini-pump model with a suitable flow rate and duration for your study (e.g., ALZET model 1004 for 4-week infusion). Fill the pumps with either the vehicle or the this compound solution under sterile conditions according to the manufacturer's instructions.
-
Surgical Implantation:
-
Anesthetize the mouse using an approved anesthetic protocol.
-
Shave the dorsal area between the scapulae.
-
Make a small incision and create a subcutaneous pocket using blunt dissection.
-
Insert the filled osmotic mini-pump into the pocket.
-
Close the incision with wound clips or sutures.
-
Provide post-operative analgesia and monitor the animal's recovery.
-
-
Monitoring: Monitor body weight and food intake regularly (e.g., weekly). Perform metabolic assessments like glucose and insulin tolerance tests at specified time points during the study.
Oral Glucose Tolerance Test (OGTT) in Mice
This test assesses the ability of the mice to clear a glucose load.
-
Fasting: Fast the mice for 6-16 hours (overnight fasting is common) with free access to water.
-
Baseline Blood Sample: Take a baseline blood sample (time 0) from the tail vein to measure fasting blood glucose.
-
Glucose Administration: Administer a bolus of glucose (typically 2 g/kg body weight) via oral gavage.
-
Blood Sampling: Collect blood samples from the tail vein at 15, 30, 60, 90, and 120 minutes after the glucose administration.
-
Analysis: Measure blood glucose concentrations at each time point. The area under the curve (AUC) for the glycemic excursion is often calculated to compare glucose tolerance between groups.
Insulin Tolerance Test (ITT) in Mice
This test evaluates insulin sensitivity.
-
Fasting: Fast the mice for 4-6 hours with free access to water.
-
Baseline Blood Sample: Take a baseline blood sample (time 0) from the tail vein to measure fasting blood glucose.
-
Insulin Administration: Administer an intraperitoneal (i.p.) injection of human regular insulin (e.g., 0.75 units/kg of lean body mass).
-
Blood Sampling: Collect blood samples from the tail vein at 15, 30, 45, and 60 minutes after the insulin injection.
-
Analysis: Measure blood glucose concentrations at each time point. A more rapid and pronounced decrease in blood glucose indicates greater insulin sensitivity.
Visualizations
Signaling Pathways
Caption: Metabolic formation and signaling pathway of this compound.
Experimental Workflows
Caption: Workflow for a long-term this compound study in mice.
Logical Relationships
Caption: Logical relationship from GLP-1 to the effects of this compound.
References
Validation & Comparative
A Comparative Analysis of the Biological Activities of GLP-1(32-36)amide and GLP-1(9-36)amide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the biological activities of two key metabolites of Glucagon-Like Peptide-1 (GLP-1): GLP-1(32-36)amide and GLP-1(9-36)amide. The information presented herein is supported by experimental data from peer-reviewed scientific literature to aid in research and drug development decisions.
Introduction
Glucagon-like peptide-1 (GLP-1), a crucial incretin (B1656795) hormone, is rapidly metabolized in the body. The full-length active form, GLP-1(7-36)amide, is first cleaved by dipeptidyl peptidase-IV (DPP-IV) into GLP-1(9-36)amide, the predominant circulating form of GLP-1.[1][2] Subsequently, neutral endopeptidase 24.11 (NEP 24.11) can further cleave GLP-1(9-36)amide to produce smaller fragments, including the pentapeptide this compound.[2][3] While initially considered inactive degradation products, recent research has unveiled distinct biological activities for both GLP-1(9-36)amide and this compound, suggesting they may play significant physiological roles. This guide compares their known biological activities, focusing on receptor interaction, insulin (B600854) secretion, and in vivo metabolic effects.
Comparative Data Summary
The following tables summarize the key quantitative data available for this compound and GLP-1(9-36)amide. It is important to note that direct head-to-head comparative studies for all parameters are limited; therefore, some data are compiled from separate studies and experimental conditions may vary.
Table 1: Receptor Binding Affinity
| Peptide | Receptor | Cell Line | Ligand | IC50/Affinity | Citation |
| GLP-1(9-36)amide | Human GLP-1 Receptor | Baby Hamster Kidney (BHK) cells | GLP-1(7-36)amide | 0.95% of GLP-1(7-36)amide affinity | [4] |
| This compound | Human GLP-1 Receptor | Not Available | Not Available | Data not available in comparative studies |
Table 2: In Vitro Insulin Secretion
| Peptide | Cell Line/Islets | Glucose Concentration | Effect on Insulin Secretion | Citation |
| GLP-1(9-36)amide | Healthy Humans | Euglycemic/Hyperglycemic | No significant effect | |
| This compound | INS-1 cells | Low (2 mmol/L) and High (33 mmol/L) | Did not affect insulin secretion | |
| This compound | Dogs (in vivo) | Hyperglycemic clamp | No significant difference in insulin vs. saline |
Table 3: In Vivo Metabolic Effects in Diet-Induced Obese (DIO) Mice
| Peptide | Duration of Treatment | Effect on Body Weight | Effect on Glucose Homeostasis | Citation |
| GLP-1(9-36)amide | Not specified | Inhibited weight gain | Reduced postprandial glycemia | |
| This compound | 12 weeks | Inhibited weight gain and reduced fat mass | Attenuated fasting hyperglycemia and hyperinsulinemia, improved insulin sensitivity |
Signaling Pathways
The signaling mechanisms of this compound and GLP-1(9-36)amide appear to be distinct, reflecting their different biological activities.
This compound Signaling
This compound has been shown to activate AMP-activated protein kinase (AMPK) in skeletal muscle cells. More recently, its pro-angiogenic effects in diabetic models have been linked to a GLP-1 receptor (GLP-1R)-dependent pathway involving endothelial nitric oxide synthase (eNOS), cyclic guanosine (B1672433) monophosphate (cGMP), and protein kinase G (PKG) in endothelial cells.
GLP-1(9-36)amide Signaling
GLP-1(9-36)amide is considered an antagonist at the classical GLP-1R. However, it exerts biological effects, such as cardioprotection, that appear to be independent of this receptor. The precise GLP-1R-independent signaling pathway is still under investigation, but evidence suggests the involvement of the phosphoinositide 3-kinase (PI3K)/Akt pathway.
Experimental Protocols
Detailed methodologies for key experiments are provided below to facilitate reproducibility and further investigation.
In Vitro Insulin Secretion Assay from INS-1 Cells
This protocol is adapted from a study investigating the effect of GLP-1 metabolites on insulin secretion.
-
Cell Culture: INS-1 cells are seeded in 96-well plates and allowed to recover for 72 hours.
-
Peptide Treatment: Cells are treated with varying concentrations of this compound or GLP-1(9-36)amide (e.g., 0, 10⁻¹¹, 10⁻⁹, and 10⁻⁷ mol/L) for 48 hours.
-
Glucose Stimulation:
-
Cells are equilibrated with Krebs-Ringer Bicarbonate HEPES (KRBH) buffer.
-
Insulin secretion is measured under low glucose (2 mmol/L) and high glucose (33 mmol/L) conditions.
-
-
Insulin Quantification: The concentration of insulin in the supernatant is determined using an ELISA kit according to the manufacturer's instructions.
AMPK Activation Analysis by Western Blot
This protocol is based on the methodology used to assess AMPK activation in C2C12 myotubes.
-
Cell Culture and Treatment: C2C12 myotubes are incubated with this compound or GLP-1(9-36)amide at a specified concentration and duration (e.g., 100 pmol/L for 16 hours).
-
Protein Extraction: Cells are lysed, and total protein is extracted.
-
Protein Quantification: Protein concentration is determined using a suitable method (e.g., BCA assay).
-
SDS-PAGE and Western Blot:
-
Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.
-
The membrane is blocked and then incubated with primary antibodies against phospho-AMPK (Thr172), total AMPK, and a loading control (e.g., β-actin).
-
After washing, the membrane is incubated with a corresponding HRP-conjugated secondary antibody.
-
-
Detection and Analysis: The chemiluminescent signal is detected, and band intensities are quantified to determine the ratio of phosphorylated AMPK to total AMPK.
Conclusion
This compound and GLP-1(9-36)amide, both metabolites of GLP-1, exhibit distinct biological profiles. GLP-1(9-36)amide primarily acts as a weak antagonist at the classical GLP-1R with minimal impact on insulin secretion, though it possesses potential GLP-1R-independent cardioprotective effects. In contrast, this compound demonstrates promising in vivo metabolic benefits, including reduced weight gain and improved insulin sensitivity in obese models, which appear to be mediated through AMPK activation in muscle and a GLP-1R-dependent eNOS/cGMP/PKG pathway in the endothelium. Neither peptide appears to be a potent insulin secretagogue. Further head-to-head comparative studies are warranted to fully elucidate their relative potencies and therapeutic potential. This guide provides a foundational understanding for researchers exploring the nuanced roles of GLP-1 metabolites in metabolic regulation and drug discovery.
References
- 1. This compound Pentapeptide Increases Basal Energy Expenditure and Inhibits Weight Gain in Obese Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. diabetesjournals.org [diabetesjournals.org]
- 3. ahajournals.org [ahajournals.org]
- 4. Glucagon-like peptide-1-(9-36) amide is a major metabolite of glucagon-like peptide-1-(7-36) amide after in vivo administration to dogs, and it acts as an antagonist on the pancreatic receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Metabolic Effects: GLP-1(32-36)amide vs. Full-Length GLP-1
A detailed guide for researchers and drug development professionals on the distinct metabolic roles of the full-length glucagon-like peptide-1 and its C-terminal pentapeptide metabolite.
Glucagon-like peptide-1 (GLP-1), a key incretin (B1656795) hormone, has revolutionized the treatment of type 2 diabetes and obesity through its potent effects on glucose homeostasis and appetite regulation. The full-length, biologically active form, GLP-1(7-36)amide, exerts its effects primarily through the GLP-1 receptor (GLP-1R), a G-protein coupled receptor. However, emerging evidence suggests that its metabolic breakdown products, previously considered inactive, possess unique biological activities. This guide provides a comprehensive comparison of the metabolic effects of full-length GLP-1(7-36)amide and its C-terminal pentapeptide metabolite, GLP-1(32-36)amide, supported by experimental data. A key distinction lies in their signaling mechanisms, with full-length GLP-1 acting via the canonical GLP-1 receptor, while this compound appears to function through GLP-1 receptor-independent pathways.
Quantitative Comparison of Metabolic Effects
The following tables summarize the key metabolic effects of this compound and full-length GLP-1 based on preclinical studies.
Table 1: Effects on Glucose Homeostasis and Insulin (B600854) Secretion
| Parameter | This compound | Full-Length GLP-1(7-36)amide | Reference |
| Insulin Secretion | No significant stimulation.[1][2] | Potent glucose-dependent stimulation.[2] | [1][2] |
| Glucose Disposal | Increased whole-body glucose disposal. | Enhances insulin-stimulated glucose uptake. | |
| Fasting Glucose | Attenuated the progression of fasting hyperglycemia in diet-induced obese mice. | Lowers blood glucose levels. | |
| Insulin Sensitivity | Improved insulin sensitivity in diet-induced obese mice. | Improves insulin responsiveness. |
Table 2: Effects on Body Weight and Energy Metabolism
| Parameter | This compound | Full-Length GLP-1(7-36)amide | Reference |
| Body Weight | Inhibited weight gain and reduced fat mass in diet-induced obese mice. | Reduces body weight. | |
| Energy Expenditure | Increased basal energy expenditure. | Enhances metabolic rate. | |
| Food Intake | No change in energy intake observed in some studies. | Suppresses appetite. |
Signaling Pathways
The distinct metabolic effects of this compound and full-length GLP-1 can be attributed to their different signaling mechanisms.
Experimental Protocols
Detailed methodologies for key experiments cited in this guide are provided below.
Hyperglycemic Clamp in Mice
This procedure is used to assess insulin secretion and glucose disposal under hyperglycemic conditions.
Objective: To measure the in vivo effects of this compound or full-length GLP-1 on glucose metabolism.
Materials:
-
Male C57BL/6 mice
-
This compound or GLP-1(7-36)amide
-
50% Dextrose solution
-
Anesthesia (e.g., isoflurane)
-
Catheters for jugular vein and carotid artery cannulation
-
Infusion pumps
-
Blood glucose meter and strips
-
Microcentrifuge tubes for blood collection
-
Heparinized saline
Procedure:
-
Surgical Preparation: At least 5 days prior to the clamp study, mice are anesthetized, and catheters are surgically implanted in the jugular vein (for infusions) and the carotid artery (for blood sampling). Catheters are exteriorized at the back of the neck.
-
Fasting: Mice are fasted for 5-6 hours before the start of the clamp.
-
Experimental Setup: The conscious and unrestrained mouse is connected to the infusion lines via a swivel system to allow free movement.
-
Basal Period: A basal blood sample is collected from the arterial line to determine baseline glucose and insulin levels.
-
Hyperglycemic Clamp Initiation: A variable infusion of 50% dextrose is initiated through the jugular vein catheter to raise and maintain blood glucose at a target level (e.g., 250-300 mg/dL).
-
Peptide Infusion: Simultaneously with the dextrose infusion, a continuous infusion of either this compound, full-length GLP-1, or saline (vehicle control) is started.
-
Blood Sampling and Glucose Monitoring: Arterial blood samples are collected every 5-10 minutes to monitor blood glucose levels. The dextrose infusion rate is adjusted as needed to maintain the hyperglycemic plateau.
-
Steady State: Once a steady state of hyperglycemia is achieved, blood samples are collected at regular intervals for the measurement of plasma insulin, C-peptide, and other metabolites.
-
Data Analysis: The glucose infusion rate (GIR) required to maintain hyperglycemia is calculated and serves as an index of whole-body glucose disposal. Plasma insulin and C-peptide levels are measured to assess pancreatic beta-cell function.
Measurement of AMPK Activation in Skeletal Muscle
This protocol describes the Western blot analysis to determine the phosphorylation status of AMP-activated protein kinase (AMPK) and its downstream target, acetyl-CoA carboxylase (ACC).
Objective: To assess the activation of the AMPK signaling pathway in skeletal muscle tissue or myotubes following treatment with this compound.
Materials:
-
Skeletal muscle tissue or C2C12 myotubes
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Protein assay kit (e.g., BCA assay)
-
SDS-PAGE gels and electrophoresis apparatus
-
Transfer buffer and Western blot transfer system
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-phospho-AMPKα (Thr172), anti-total-AMPKα, anti-phospho-ACC (Ser79), anti-total-ACC, and anti-β-actin (loading control)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Sample Preparation: Skeletal muscle tissue is homogenized or C2C12 myotubes are lysed in ice-cold lysis buffer. The lysates are centrifuged to pellet cellular debris, and the supernatant containing the protein is collected.
-
Protein Quantification: The total protein concentration of each lysate is determined using a protein assay kit.
-
SDS-PAGE: Equal amounts of protein from each sample are denatured and loaded onto an SDS-PAGE gel. The proteins are separated by size through electrophoresis.
-
Western Blotting: The separated proteins are transferred from the gel to a nitrocellulose or PVDF membrane.
-
Blocking: The membrane is incubated in blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: The membrane is incubated overnight at 4°C with the primary antibodies diluted in blocking buffer. Separate membranes can be used for each set of phospho- and total- antibodies, or the same membrane can be stripped and re-probed.
-
Secondary Antibody Incubation: The membrane is washed with TBST and then incubated with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: After further washing, the membrane is incubated with a chemiluminescent substrate, and the protein bands are visualized using an imaging system.
-
Analysis: The band intensities are quantified using densitometry software. The ratio of phosphorylated protein to total protein is calculated to determine the extent of AMPK and ACC activation. β-actin is used as a loading control to normalize the data.
Conclusion
The metabolic effects of full-length GLP-1(7-36)amide are well-characterized and are primarily mediated by the GLP-1 receptor, leading to potent insulinotropic and anorexigenic effects. In contrast, the C-terminal metabolite this compound demonstrates a distinct metabolic profile, influencing energy expenditure and insulin sensitivity through GLP-1 receptor-independent mechanisms, notably involving the activation of the AMPK signaling pathway. These findings highlight the complexity of the GLP-1 system and suggest that its metabolites may contribute to the overall physiological effects of the parent hormone. Further research into the mechanisms of action of this compound could open new avenues for the development of novel therapeutics for metabolic disorders.
References
Unveiling the GLP-1 Receptor-Independent Actions of GLP-1(32-36)amide: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the biological actions of the pentapeptide GLP-1(32-36)amide, focusing on the evidence supporting its GLP-1 receptor-independent mechanisms. We delve into the key experimental data, outline the methodologies used to ascertain these effects, and compare its activity with other relevant GLP-1 derivatives.
This compound: Beyond the Canonical Receptor
Glucagon-like peptide-1 (GLP-1) is a crucial incretin (B1656795) hormone with well-established glucose-lowering effects mediated through its G-protein coupled receptor (GLP-1R).[1][2][3] However, mounting evidence suggests that its metabolites, including the C-terminal fragment this compound, possess biological activities that are independent of this classical pathway.[4][5] This pentapeptide is a product of the enzymatic cleavage of GLP-1(7-36)amide and its major circulating metabolite, GLP-1(9-36)amide, by neutral endopeptidase 24.11.
While some studies initially considered these smaller fragments as inactive degradation products, a growing body of research highlights their potential therapeutic roles in metabolic regulation and cytoprotection.
Comparative Analysis of Metabolic Effects
The primary evidence for the GLP-1 receptor-independent action of this compound stems from its significant metabolic effects observed in preclinical models of obesity and diabetes.
| Parameter | Vehicle Control | This compound | GLP-1(7-36)amide (GLP-1R Agonist) | GLP-1(9-36)amide | Reference |
| Body Weight Gain (g) in HFD Mice | Increase | Inhibited | Inhibited | Inhibited | |
| Fat Mass in HFD Mice | Increase | Reduced | Reduced | Not specified | |
| Energy Expenditure | Baseline | Increased | Increased | Not specified | |
| Fasting Blood Glucose (mg/dL) in HFD Mice | 221.5 ± 8.6 | 169.16 ± 7.5 | Significant Reduction | Reduced | |
| Fasting Insulin (B600854) (pg/mL) in HFD Mice | 654.8 ± 129 | 409.7 ± 65.2 | Significant Reduction | Not specified | |
| Hepatic Triglyceride Content | High | Decreased by 60% | Decreased | Not specified | |
| AMPK Phosphorylation in C2C12 Myotubes | Baseline | Increased | Not specified | Not specified | |
| Acetyl-CoA Carboxylase (ACC) Phosphorylation | Baseline | Increased (Inhibited) | Not specified | Not specified |
HFD: High-Fat Diet. Data are presented as mean ± SEM where available.
Experimental Protocols
To discern the GLP-1 receptor-independent mechanisms, specific experimental designs are crucial.
In Vivo Studies in Diet-Induced Obese (DIO) Mice
-
Animal Model: C57BL/6 mice fed a high-fat diet (HFD) for 7-22 weeks to induce obesity and insulin resistance.
-
Peptide Administration: Continuous infusion of this compound or vehicle (0.154 mol/L NaCl/0.2% human serum albumin) via mini-osmotic pumps. This method ensures stable plasma concentrations of the peptide.
-
Metabolic Phenotyping:
-
Body Weight and Composition: Monitored regularly. Fat and lean mass determined by nuclear magnetic resonance (NMR).
-
Energy Expenditure: Measured using indirect calorimetry to assess oxygen consumption (VO2) and carbon dioxide production (VCO2).
-
Glucose and Insulin Tolerance Tests: To evaluate glucose homeostasis and insulin sensitivity.
-
Plasma Metabolites: Measurement of glucose, insulin, glycerol, and triglycerides.
-
-
Tissue Analysis:
-
Western Blotting: To quantify the phosphorylation status of key signaling proteins like AMPK and ACC in skeletal muscle and other tissues.
-
Gene Expression Analysis: To measure the expression of thermogenic genes such as UCP-1 and UCP-3 in brown and white adipose tissue.
-
In Vitro Studies in C2C12 Myotubes
-
Cell Culture: C2C12 myoblasts are differentiated into myotubes to model skeletal muscle cells.
-
Treatment: Cells are often pre-treated with palmitate to induce a state of "lipo-toxicity" and insulin resistance, mimicking conditions in obesity.
-
Signaling Pathway Analysis:
-
Western Blotting: Following treatment with this compound, cell lysates are analyzed for the phosphorylation of AMPK (at Thr-172) and its downstream target ACC (at Ser-79).
-
-
Measurement of Reactive Oxygen Species (ROS): To assess the peptide's ability to mitigate oxidative stress.
Signaling Pathways and Experimental Workflow
The following diagrams illustrate the proposed signaling pathway for this compound and a typical experimental workflow to investigate its effects.
Caption: Proposed signaling pathway of this compound in skeletal muscle.
Caption: Experimental workflow for confirming this compound's action.
A Contradictory Finding: GLP-1 Receptor-Dependent Angiogenesis
Interestingly, a recent study has proposed a GLP-1 receptor-dependent mechanism for the pro-angiogenic effects of this compound. This research suggests that the pentapeptide can rescue diabetic ischemic lower limbs by promoting angiogenesis in endothelial progenitor cells through a GLP-1R-mediated pathway involving eNOS/cGMP/PKG. The effects were reported to be abolished in GLP-1 receptor knockout mice.
This finding introduces a layer of complexity, suggesting that this compound may have tissue-specific or context-dependent mechanisms of action, potentially interacting with the GLP-1 receptor or other receptors in different cell types.
Comparison with Other GLP-1 Metabolites
The exploration of GLP-1 receptor-independent actions is not limited to this compound. Other metabolites have also been investigated.
-
GLP-1(9-36)amide: This is the major circulating form of GLP-1 and was initially considered an antagonist or inactive. However, subsequent studies have shown that it can exert insulin-like actions on various tissues, including the heart and liver, and may have glucoregulatory and cardioprotective effects independent of the GLP-1 receptor.
-
GLP-1(28-36)amide: This nonapeptide has also been shown to have beneficial metabolic effects. Studies indicate it can reduce weight gain, improve glucose disposal, and protect pancreatic β-cells from glucolipotoxicity, with these actions also being independent of the canonical GLP-1 receptor. Like this compound, its mechanism is thought to involve mitochondrial targets.
Conclusion
The available evidence strongly supports the existence of GLP-1 receptor-independent actions for this compound, particularly in the context of metabolic regulation. The activation of the AMPK signaling pathway in skeletal muscle appears to be a key mechanism underlying its beneficial effects on energy expenditure, body weight, and insulin sensitivity.
However, the recent discovery of a potential GLP-1 receptor-dependent role in angiogenesis highlights the need for further research to fully elucidate the multifaceted pharmacology of this pentapeptide. Understanding these alternative signaling pathways is crucial for the development of novel therapeutics for obesity, type 2 diabetes, and potentially other metabolic and cardiovascular diseases. The data presented in this guide underscore the importance of looking beyond the classical receptor-ligand interactions to uncover the full therapeutic potential of peptide hormones and their metabolites.
References
- 1. dovepress.com [dovepress.com]
- 2. Glucagon-like peptide-1 - Wikipedia [en.wikipedia.org]
- 3. Glucagon-like peptide 1 (GLP-1) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound Pentapeptide Increases Basal Energy Expenditure and Inhibits Weight Gain in Obese Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. diabetesjournals.org [diabetesjournals.org]
GLP-1(32-36)amide: A Metabolite's Tale of Receptor Dependence and Independence
A critical evaluation of the role of the GLP-1 receptor in mediating the metabolic and angiogenic effects of the pentapeptide GLP-1(32-36)amide, leveraging data from studies utilizing GLP-1 receptor knockout mice.
The small pentapeptide this compound, a breakdown product of the potent incretin (B1656795) hormone glucagon-like peptide-1 (GLP-1), has emerged as a molecule of significant interest for its potential therapeutic effects. However, a central question in the field revolves around its mechanism of action, specifically the role of the classical GLP-1 receptor (GLP-1R). This guide compares findings from key studies that have utilized GLP-1 receptor knockout (GLP-1R-/-) mice and other models to dissect the GLP-1R-dependent and -independent effects of this metabolite, presenting a nuanced view of its biological activities.
Contrasting Mechanisms: Metabolic vs. Angiogenic Effects
GLP-1R-Independent Metabolic Effects in Obesity
A foundational study investigating the in vivo effects of this compound in diet-induced obese (DIO) mice demonstrated that the pentapeptide could increase basal energy expenditure, inhibit weight gain, and improve insulin (B600854) sensitivity. These findings hinted at a mechanism distinct from that of full-length GLP-1, as many of these actions were observed without a corresponding increase in insulin secretion. The study suggests that the reported insulin-like actions of GLP-1 receptor agonists that are independent of the GLP-1 receptor might be mediated by this pentapeptide.[1]
Key Experimental Data: Metabolic Improvements in DIO Mice
The following table summarizes the key metabolic parameters from DIO mice treated with either vehicle or this compound.
| Parameter | Vehicle-Treated DIO Mice | This compound-Treated DIO Mice | Duration of Treatment |
| Fasting Glucose (mmol/L) | 4.8 ± 1.08 | 4.3 ± 0.2 | Pre-treatment |
| Fasting Insulin (pmol/L) | 209.2 ± 89.17 | 116.7 ± 38 | Pre-treatment |
| Fasting Glucose (mmol/L) | Attenuated Progression | Attenuated Progression | 12 weeks |
| Fasting Hyperinsulinemia | Attenuated Progression | Attenuated Progression | 12 weeks |
Data adapted from Tomas et al., Diabetes 2015.[2][3]
Signaling Pathway: AMPK Activation
The metabolic effects of this compound in skeletal muscle have been linked to the activation of the AMP-activated protein kinase (AMPK) signaling pathway. Activation of AMPK is a key cellular event that promotes fatty acid oxidation and improves insulin sensitivity. In vitro studies using C2C12 myotubes showed that this compound treatment led to increased phosphorylation of both AMPK and its downstream target, acetyl-CoA carboxylase (ACC).[2]
Caption: GLP-1R-independent AMPK signaling by this compound.
GLP-1R-Dependent Pro-Angiogenic Effects in Diabetes
In a study utilizing a streptozotocin (B1681764) (STZ)-induced type 1 diabetes mouse model with hind limb ischemia, this compound was shown to promote angiogenesis and improve blood perfusion.[4] Crucially, these beneficial vascular effects were absent in GLP-1R-/- mice, strongly indicating a dependence on the classical GLP-1 receptor. This finding presents a more complex picture of this compound's pharmacology, suggesting its receptor interactions may be tissue- or context-dependent.
Key Experimental Data: Angiogenesis in Diabetic Mice
The pro-angiogenic effects were quantified by assessing blood perfusion recovery and capillary density in the ischemic limbs of diabetic wild-type (WT) and GLP-1R-/- mice.
| Experimental Group | Outcome Measure | Result |
| Diabetic WT + this compound | Blood Perfusion Recovery | Significantly Improved |
| Diabetic WT + this compound | Capillary Density | Significantly Increased |
| Diabetic GLP-1R-/- + this compound | Blood Perfusion Recovery | No Significant Improvement |
| Diabetic GLP-1R-/- + this compound | Capillary Density | No Significant Increase |
Data synthesized from Zhang et al., ATVB 2024.
Signaling Pathway: eNOS/cGMP/PKG Activation
The pro-angiogenic actions of this compound in endothelial progenitor cells were found to be mediated through the GLP-1R-dependent activation of the endothelial nitric oxide synthase (eNOS)/cyclic guanosine (B1672433) monophosphate (cGMP)/protein kinase G (PKG) pathway. This signaling cascade is a well-established regulator of vasodilation and angiogenesis.
Caption: GLP-1R-dependent eNOS/cGMP/PKG signaling by this compound.
Experimental Protocols
Glucose and Insulin Tolerance Tests
-
Animal Model: Diet-induced obese (DIO) mice.
-
Glucose Tolerance Test (GTT): Mice were fasted overnight (16 hours). A baseline blood sample was taken, followed by an intraperitoneal (IP) injection of glucose (2 g/kg lean mass). Blood glucose was then measured from tail vein samples at 10, 30, 60, 120, and 140 minutes post-injection.
-
Insulin Tolerance Test (ITT): Mice were fasted for 4 hours. Following a baseline blood glucose measurement, insulin (0.75 units/kg lean mass) was administered via IP injection. Blood glucose levels were monitored at 15, 30, 45, and 60 minutes after the injection.
Murine Model of Hind Limb Ischemia
-
Animal Model: Streptozotocin (STZ)-induced type 1 diabetic wild-type and GLP-1R-/- mice.
-
Surgical Procedure: Unilateral hind limb ischemia was induced by ligation and excision of the femoral artery.
-
Treatment: Mice received daily intraperitoneal injections of this compound or vehicle for 28 days.
-
Assessment of Angiogenesis: Blood perfusion was monitored using a laser Doppler perfusion imager. Capillary density was assessed by histological analysis of the ischemic muscle tissue.
Experimental Workflow Comparison
Caption: Comparison of experimental workflows.
Conclusion
The use of GLP-1 receptor knockout mice has been instrumental in revealing the dual nature of this compound's mechanism of action. Evidence strongly supports that its metabolic benefits in the context of obesity, such as increased energy expenditure and improved insulin sensitivity, are mediated through a GLP-1R-independent pathway, likely involving direct activation of AMPK. Conversely, its ability to promote angiogenesis in a diabetic setting is critically dependent on the presence of the GLP-1 receptor, acting through the eNOS/cGMP/PKG signaling cascade.
These findings highlight the complexity of GLP-1 metabolite pharmacology and underscore the importance of selecting appropriate experimental models to validate therapeutic effects. For researchers and drug developers, this dual mechanism suggests that this compound or its analogs could be tailored for different therapeutic applications: targeting metabolic disorders through its GLP-1R-independent actions, while leveraging its GLP-1R-dependent effects for vascular repair and regeneration. Further research is warranted to explore the potential for a unique, as-yet-unidentified receptor that may mediate the metabolic effects of this intriguing pentapeptide.
References
- 1. This compound Pentapeptide Increases Basal Energy Expenditure and Inhibits Weight Gain in Obese Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound Pentapeptide Increases Basal Energy Expenditure and Inhibits Weight Gain in Obese Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. diabetesjournals.org [diabetesjournals.org]
- 4. Novel Angiogenesis Role of GLP-1(32-36) to Rescue Diabetic Ischemic Lower Limbs via GLP-1R-Dependent Glycolysis in Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of GLP-1(32-36)amide and GLP-1(28-36)amide: Two C-Terminal Fragments of GLP-1 with Distinct Metabolic Actions
A detailed guide for researchers and drug development professionals on the comparative bioactivity, signaling pathways, and experimental evaluation of GLP-1(32-36)amide and GLP-1(28-36)amide.
Glucagon-like peptide-1 (GLP-1) is a critical incretin (B1656795) hormone in glucose homeostasis, making it a prime target for the development of therapeutics for type 2 diabetes and obesity. Beyond the full-length peptide, its C-terminal fragments, this compound and GLP-1(28-36)amide, have emerged as bioactive molecules with distinct metabolic effects. This guide provides a comparative analysis of these two peptides, summarizing available quantitative data, detailing relevant experimental protocols, and visualizing their signaling pathways to aid researchers in their investigations.
While direct head-to-head comparative studies quantifying the potency and efficacy of this compound and GLP-1(28-36)amide are limited in the current literature, this guide synthesizes the findings from individual studies to offer a comprehensive overview of their respective biological activities.
Structural and Functional Overview
Both this compound and GLP-1(28-36)amide are cleavage products of GLP-1(9-36)amide, the primary circulating metabolite of GLP-1.[1][2] Their actions are largely considered to be independent of the classical GLP-1 receptor (GLP-1R).[3][4]
-
This compound: A pentapeptide (LVKGR-amide) that has been shown to increase basal energy expenditure, inhibit weight gain, and modulate whole-body glucose metabolism.[2]
-
GLP-1(28-36)amide: A nonapeptide (FIAWLVKGR-amide) known to ameliorate hepatic steatosis, protect pancreatic β-cells, improve glucose disposal, and inhibit weight gain.
Comparative Performance Data
The following tables summarize the quantitative data from various in vivo and in vitro studies on the two peptides. It is important to note that these results are from different studies and may not be directly comparable due to variations in experimental conditions.
Table 1: In Vivo Efficacy in Animal Models
| Parameter | This compound | GLP-1(28-36)amide | Animal Model | Study Duration | Key Findings |
| Body Weight | Inhibited weight gain and reduced fat mass. | Inhibited weight gain. | Diet-induced obese mice | 12-19 weeks | Both peptides demonstrated efficacy in controlling weight gain in models of obesity. |
| Fasting Glucose | Attenuated the progression of fasting hyperglycemia. | Showed a trend towards lower fasting glucose. | Diet-induced obese mice | 12 weeks | Both peptides have a positive impact on glycemic control. |
| Fasting Insulin (B600854) | Attenuated the progression of fasting hyperinsulinemia. | Data not available | Diet-induced obese mice | 12 weeks | This compound may improve insulin sensitivity. |
| Glucose Disposal | Increased whole-body glucose disposal. | Improved glucose disposal. | Dogs (hyperglycemic clamp) / Diet-induced obese mice | Acute infusion / 6 weeks | Both peptides enhance the body's ability to clear glucose from the bloodstream. |
| Hepatic Glucose Production | Data not available | Drastically attenuated glucose production during pyruvate (B1213749) tolerance test. | Diet-induced obese mice | 6 weeks | GLP-1(28-36)amide appears to have a significant effect on reducing hepatic glucose output. |
| Energy Expenditure | Increased basal energy expenditure. | Data not available | Diet-induced obese mice | 12-19 weeks | This compound may promote weight loss through increased energy consumption. |
Table 2: In Vitro Bioactivity
| Parameter | This compound | GLP-1(28-36)amide | Cell Line/System | Key Findings |
| AMPK Activation | Increased phosphorylation of AMPK. | Data not available | C2C12 myotubes | Suggests a mechanism for increased fatty acid oxidation and energy expenditure. |
| PKA/β-catenin Signaling | Data not available | Increased cAMP levels and PKA activity, leading to β-catenin phosphorylation. | INS-1 cells, rat islets | Implicates this pathway in the peptide's effects on β-cell function and survival. |
| Mitochondrial Function | Data not available | Enters hepatocytes, targets mitochondria, and suppresses oxidative stress. | Isolated mouse hepatocytes | Highlights a GLP-1R-independent mechanism for its metabolic benefits. |
| Insulin Secretion | No significant effect on insulin secretion. | No significant effect on glucose-stimulated insulin secretion. | Dog model / INS-1 cells | The metabolic effects of these peptides appear to be independent of direct insulinotropic activity. |
Signaling Pathways
The distinct biological effects of this compound and GLP-1(28-36)amide are mediated by different intracellular signaling pathways.
This compound Signaling Pathway
This compound primarily exerts its effects through the activation of AMP-activated protein kinase (AMPK), a key regulator of cellular energy homeostasis.
Caption: this compound signaling via AMPK activation.
GLP-1(28-36)amide Signaling Pathways
GLP-1(28-36)amide activates multiple signaling cascades, including the cAMP/PKA/β-catenin pathway and a mitochondrial-mediated pathway, both of which are independent of the GLP-1 receptor.
Caption: GLP-1(28-36)amide dual signaling pathways.
Experimental Protocols
Detailed experimental protocols are crucial for the accurate assessment and comparison of these peptides. Below are generalized methodologies for key experiments based on published literature.
In Vivo Efficacy Studies in Mice
Objective: To assess the effects of this compound or GLP-1(28-36)amide on body weight, glucose metabolism, and food intake in a diet-induced obesity model.
Caption: Workflow for in vivo efficacy studies.
Protocol:
-
Animal Model: Male C57BL/6J mice are typically fed a high-fat diet (e.g., 60% kcal from fat) for a period of 8-12 weeks to induce obesity and insulin resistance.
-
Peptide Administration: Peptides are administered via subcutaneous osmotic pumps for continuous infusion (e.g., 18.5 nmol/kg/day for GLP-1(28-36)amide) or through daily intraperitoneal (IP) injections over several weeks. A vehicle control group receives saline or another appropriate buffer.
-
Metabolic Monitoring: Body weight and food intake are recorded regularly (e.g., weekly).
-
Glucose and Pyruvate Tolerance Tests:
-
Glucose Tolerance Test (GTT): After an overnight fast, mice are administered an intraperitoneal injection of glucose (e.g., 2 g/kg body weight). Blood glucose levels are measured at various time points (e.g., 0, 15, 30, 60, 90, and 120 minutes) post-injection.
-
Pyruvate Tolerance Test (PTT): After a fast, mice are injected with sodium pyruvate (e.g., 2 g/kg body weight). Blood glucose is measured at set intervals to assess hepatic glucose production.
-
-
Tissue Collection and Analysis: At the end of the study, tissues such as the liver, adipose tissue, and skeletal muscle are collected for further analysis, including gene expression and protein analysis.
In Vitro Signaling Pathway Analysis (Western Blotting)
Objective: To determine the activation of specific signaling pathways (e.g., AMPK, PKA) in response to peptide treatment.
Protocol:
-
Cell Culture and Treatment: A suitable cell line (e.g., C2C12 myotubes for AMPK, INS-1 cells for PKA) is cultured to confluence. The cells are then treated with the peptide of interest (e.g., 100 nM this compound) or a vehicle control for a specified duration.
-
Protein Extraction: Cells are lysed using a radioimmunoprecipitation assay (RIPA) buffer containing protease and phosphatase inhibitors to preserve the phosphorylation state of proteins.
-
Protein Quantification: The total protein concentration of the lysates is determined using a protein assay, such as the bicinchoninic acid (BCA) assay, to ensure equal loading of samples.
-
SDS-PAGE and Western Blotting:
-
Equal amounts of protein from each sample are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
The separated proteins are then transferred to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
-
Immunoblotting:
-
The membrane is blocked with a blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20) to prevent non-specific antibody binding.
-
The membrane is incubated with primary antibodies specific for the phosphorylated and total forms of the target proteins (e.g., anti-phospho-AMPKα (Thr172), anti-AMPKα, anti-phospho-PKA substrate).
-
After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
-
Detection and Analysis: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system. The band intensities are quantified using densitometry software, and the ratio of phosphorylated to total protein is calculated to determine the extent of pathway activation.
Conclusion
This compound and GLP-1(28-36)amide are promising bioactive peptides with distinct metabolic benefits that are independent of the classical GLP-1 receptor. This compound appears to primarily influence energy expenditure through AMPK activation, while GLP-1(28-36)amide exerts its effects through a combination of cAMP/PKA/β-catenin signaling and direct mitochondrial actions. While the available data provides a strong foundation for their individual therapeutic potential, further head-to-head comparative studies are warranted to fully elucidate their relative potency, efficacy, and potential for synergistic effects. The experimental protocols and pathway visualizations provided in this guide offer a valuable resource for researchers aiming to further investigate these intriguing GLP-1 fragments.
References
Confirming the Purity and Identity of Synthetic GLP-1(32-36)amide: A Comparative Guide to Mass Spectrometry and Orthogonal Methods
For researchers, scientists, and drug development professionals, establishing the purity and unequivocal identity of synthetic peptides is a critical prerequisite for reliable experimental outcomes and therapeutic safety. This guide provides an objective comparison of mass spectrometry with other analytical techniques for the comprehensive characterization of the synthetic pentapeptide GLP-1(32-36)amide, supported by experimental data and detailed protocols.
The accurate characterization of synthetic peptides like this compound, a C-terminal fragment of Glucagon-Like Peptide-1, is paramount. Impurities, which can arise during solid-phase synthesis, may include deletion sequences, truncated peptides, or by-products with protecting groups still attached. These can significantly impact biological activity and introduce confounding variables in research. Mass spectrometry (MS), particularly when coupled with liquid chromatography (LC-MS), has become a cornerstone for peptide analysis due to its high sensitivity and specificity in determining molecular weight and structure.[1] However, regulatory bodies and best scientific practices advocate for the use of orthogonal methods—techniques that rely on different physicochemical principles—to provide a comprehensive and trustworthy characterization.[2]
This guide compares the capabilities of mass spectrometry with two primary orthogonal methods: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) and Amino Acid Analysis (AAA).
Comparative Analysis of Key Analytical Techniques
The selection of an analytical method, or more appropriately, a combination of methods, is crucial for the robust characterization of synthetic peptides. Each technique offers unique insights into the purity and identity of the target molecule.
| Analytical Method | Principle | Information Provided | Advantages | Limitations |
| Mass Spectrometry (MS) | Separation of ions based on their mass-to-charge (m/z) ratio. | Confirms molecular weight of the target peptide and helps identify impurities.[3] | High specificity and sensitivity; provides direct evidence of identity.[3] | May not be inherently quantitative without appropriate standards; can suppress the ionization of certain impurities. |
| Liquid Chromatography-Mass Spectrometry (LC-MS) | Combines the separation power of HPLC with the detection specificity of MS.[3] | Provides purity assessment based on chromatographic separation and identity confirmation of the main peak and impurities. | Offers a comprehensive analysis in a single run, separating impurities and confirming their mass. | Quantitation can be complex and may require specific reference standards for each impurity. |
| Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) | Separation based on the hydrophobicity of the peptide. | Determines the purity of the peptide as a percentage of the main peak area relative to the total peak area. | Highly reproducible and robust for quantitative purity assessment; a well-established method. | Purity is relative to UV-absorbing impurities; co-eluting impurities may not be resolved or detected. |
| Amino Acid Analysis (AAA) | Hydrolysis of the peptide into its constituent amino acids, followed by their separation and quantification. | Confirms the amino acid composition of the peptide and provides an absolute measure of peptide quantity (net peptide content). | Provides an absolute quantification of the peptide, which is crucial for accurate dosing and bioassays. | Destructive to the sample; does not provide information on the peptide sequence or the presence of structural isomers. |
Quantitative Data Summary
The following table presents typical data that might be obtained from the analysis of a synthetic batch of this compound using the described techniques.
| Analysis | Parameter | Result | Interpretation |
| LC-MS | Observed Mass [M+H]⁺ | 572.35 Da | Confirms the expected molecular weight of this compound (C24H45N7O7, theoretical [M+H]⁺ = 572.34 Da). |
| Purity by MS Total Ion Chromatogram (TIC) | >99% | Indicates that the vast majority of ionizable species correspond to the target peptide. | |
| RP-HPLC | Purity by UV Absorbance (220 nm) | 99.2% | The main peak corresponding to this compound constitutes 99.2% of the total integrated peak area. |
| Amino Acid Analysis | Amino Acid Ratios (relative to Glycine) | Leu: 1.02, Val: 0.98, Lys: 1.01, Gly: 1.00, Arg: 0.99 | The experimentally determined amino acid ratios are consistent with the theoretical composition of the peptide (LVKGR-amide). |
| Net Peptide Content | 85.3% | Indicates that 85.3% of the sample's weight is the peptide itself, with the remainder being counter-ions (e.g., TFA) and water. |
Experimental Workflow for Purity and Identity Confirmation
A systematic workflow is essential for the thorough characterization of synthetic peptides. The following diagram illustrates a typical process for analyzing this compound.
Caption: Workflow for the analysis of synthetic this compound.
Experimental Protocols
LC-MS for Identity and Purity Confirmation
Objective: To confirm the molecular weight of this compound and to assess its purity by separating it from synthetic impurities.
-
Instrumentation: A high-performance liquid chromatography system coupled to an electrospray ionization mass spectrometer (ESI-MS).
-
Materials:
-
This compound sample
-
Mobile Phase A: 0.1% formic acid in water
-
Mobile Phase B: 0.1% formic acid in acetonitrile
-
Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm)
-
-
Procedure:
-
Sample Preparation: Dissolve the peptide in Mobile Phase A to a concentration of 1 mg/mL.
-
LC Separation:
-
Inject 5 µL of the sample.
-
Flow rate: 0.3 mL/min.
-
Gradient: 5% to 50% Mobile Phase B over 10 minutes.
-
-
MS Detection:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Mass Range: m/z 100-1000.
-
Data Acquisition: Full scan mode.
-
-
-
Data Analysis:
-
Extract the total ion chromatogram (TIC). The purity is estimated by the area of the main peak relative to the total area of all peaks.
-
Determine the mass of the main peak from the mass spectrum and compare it to the theoretical mass of this compound.
-
RP-HPLC for Purity Determination
Objective: To quantify the purity of the synthetic this compound based on UV absorbance.
-
Instrumentation: A high-performance liquid chromatography system with a UV detector.
-
Materials:
-
This compound sample
-
Mobile Phase A: 0.1% trifluoroacetic acid (TFA) in water
-
Mobile Phase B: 0.1% TFA in acetonitrile
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 3.5 µm)
-
-
Procedure:
-
Sample Preparation: Dissolve the peptide in Mobile Phase A to a concentration of 1 mg/mL.
-
HPLC Separation:
-
Inject 20 µL of the sample.
-
Flow rate: 1.0 mL/min.
-
Gradient: A linear gradient from 5% to 40% Mobile Phase B over 20 minutes.
-
Detection: UV absorbance at 220 nm.
-
-
-
Data Analysis: Calculate the purity by integrating the area of the main peptide peak and dividing it by the total area of all detected peaks, expressed as a percentage.
Amino Acid Analysis for Composition and Quantification
Objective: To verify the amino acid composition of this compound and to determine the net peptide content.
-
Instrumentation: Amino acid analyzer or an HPLC system with a pre-column derivatization setup and a UV or fluorescence detector.
-
Materials:
-
This compound sample
-
6 M Hydrochloric acid (HCl)
-
Derivatization reagent (e.g., phenylisothiocyanate - PITC)
-
Amino acid standards
-
-
Procedure:
-
Acid Hydrolysis: Accurately weigh the peptide sample and hydrolyze it in 6 M HCl at 110°C for 24 hours in a sealed, evacuated tube.
-
Derivatization: Neutralize the hydrolysate and derivatize the free amino acids with PITC.
-
Chromatographic Separation: Separate the derivatized amino acids using RP-HPLC.
-
Quantification: Quantify each amino acid by comparing its peak area to that of a known concentration of amino acid standards.
-
-
Data Analysis:
-
Calculate the molar ratios of the amino acids and compare them to the theoretical composition of this compound.
-
Calculate the net peptide content by comparing the total mass of the quantified amino acids to the initial weight of the peptide sample.
-
References
A Comparative Guide to the In Vivo Efficacy of GLP-1(32-36)amide in Ameliorating Hepatic Steatosis
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the in vivo effects of the pentapeptide GLP-1(32-36)amide on hepatic steatosis against other glucagon-like peptide-1 (GLP-1) derived molecules and receptor agonists. The information presented is supported by experimental data from preclinical studies, offering a comprehensive overview for researchers in metabolic diseases and drug development.
Executive Summary
Hepatic steatosis, a hallmark of non-alcoholic fatty liver disease (NAFLD), is a growing health concern. Research into therapeutic interventions has explored the potential of GLP-1 and its derivatives. This guide focuses on this compound, a C-terminal fragment of GLP-1, and compares its in vivo efficacy in rodent models of diet-induced obesity and hepatic steatosis with the related nonapeptide GLP-1(28-36)amide and established GLP-1 receptor agonists, exenatide (B527673) and liraglutide (B1674861).
The data indicates that this compound effectively mitigates hepatic steatosis by reducing liver fat accumulation, inhibiting weight gain, and improving metabolic parameters. Notably, these effects appear to be independent of the canonical GLP-1 receptor, suggesting a distinct mechanism of action compared to traditional GLP-1 receptor agonists.
Comparative Efficacy on Hepatic Steatosis and Metabolic Parameters
The following tables summarize the quantitative data from various in vivo studies, providing a comparative overview of the effects of this compound and its alternatives on key indicators of hepatic steatosis and metabolic health in diet-induced obese (DIO) rodent models.
Table 1: Effects on Body Weight and Fat Mass
| Treatment | Animal Model | Dosage | Duration | Change in Body Weight | Change in Fat Mass |
| This compound | DIO Mice | 50-70 nmol/kg/day | 12-19 weeks | Inhibited weight gain[1] | 40% reduction[2] |
| GLP-1(28-36)amide | DIO Mice | 18.5 nmol/kg/day | 3-11 weeks | ~50% reduction in weight gain[3][4] | Significant reduction[3] |
| Exenatide | DIO Mice | 30 nmol/kg/day | 12 weeks | Significant reduction | Not specified |
| Liraglutide | DIO Mice | 0.2-0.5 mg/kg/day | 2-5 weeks | Significant reduction | Not specified |
Table 2: Effects on Hepatic Parameters
| Treatment | Animal Model | Dosage | Duration | Change in Liver Weight/Body Weight Ratio | Change in Hepatic Triglycerides | Change in Liver Enzymes (ALT/AST) |
| This compound | DIO Mice | 50-70 nmol/kg/day | 15 weeks | Not specified | Decreased to levels of chow-fed mice | Not specified |
| GLP-1(28-36)amide | DIO Mice | 18.5 nmol/kg/day | 3-11 weeks | Not specified | Significantly reduced | Not specified |
| Exenatide | DIO Mice | 30 nmol/kg/day | 12 weeks | Significantly decreased | Reduced by >50% | Reduced ALT |
| Liraglutide | DIO Mice | 0.2 mg/kg/day | 14 days | Significantly decreased | Significantly decreased | Decreased ALT and AST |
Table 3: Effects on Plasma Metabolic Markers
| Treatment | Animal Model | Dosage | Duration | Change in Fasting Glucose | Change in Fasting Insulin (B600854) | Change in Plasma Triglycerides |
| This compound | DIO Mice | 50-70 nmol/kg/day | 12 weeks | Attenuated hyperglycemia | Attenuated hyperinsulinemia | Decreased to levels of chow-fed mice |
| GLP-1(28-36)amide | DIO Mice | 18.5 nmol/kg/day | 3-11 weeks | Significantly reduced | Significantly reduced | Not specified |
| Exenatide | DIO Rabbits | Not specified | 12 weeks | Significantly decreased | Significantly decreased | Significantly decreased |
| Liraglutide | DIO Mice | 0.2 mg/kg/day | 14 days | Not specified | Not specified | Not specified |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are the experimental protocols for the key studies cited.
This compound Infusion in Diet-Induced Obese Mice
-
Animal Model: Male C57BL/6 mice, 6-10 weeks old.
-
Diet: High-fat diet (HFD; 60% kcal from fat) for 7-22 weeks to induce obesity and hepatic steatosis.
-
Treatment:
-
Mice were implanted with mini-osmotic pumps for continuous infusion.
-
This compound group: Infused with 50-70 nmol/kg body weight/day.
-
Vehicle group: Infused with 0.154 mol/L NaCl/0.2% human serum albumin.
-
-
Duration: 12-19 weeks.
-
Outcome Measures: Body weight, food intake, plasma levels of glucose, insulin, glycerol, and triglycerides, liver triglyceride content, and fat mass (measured by DEXA).
GLP-1(28-36)amide Administration in Diet-Induced Obese Mice
-
Animal Model: Male C57BL/6 mice.
-
Diet: Very high-fat diet (VHFD; 60% kcal from fat).
-
Treatment:
-
Method 1 (Continuous Infusion): Mini-osmotic pumps delivered 18.5 nmol/kg body weight/day of GLP-1(28-36)amide.
-
Method 2 (Intraperitoneal Injection): Daily intraperitoneal injections of 18 nmol/kg of GLP-1(28-36)amide.
-
-
Duration: 3-11 weeks (infusion) or up to 6 weeks (injection).
-
Outcome Measures: Body weight, fat mass (by DEXA), fasting glucose and insulin levels, and hepatic steatosis.
Exenatide Treatment in Animal Models of Hepatic Steatosis
-
Animal Model:
-
Mice: Male C57BL/6 mice on a high-fat diet.
-
Rabbits: High-fat diet-induced obese rabbits.
-
-
Treatment:
-
Mice: Subcutaneous infusion of 30 nmol/kg/day of exenatide for 12 weeks.
-
Rabbits: Details on dosage and administration not specified.
-
-
Outcome Measures: Body weight, food intake, plasma glucose, insulin, liver lipid content, and liver enzymes (ALT, AST).
Liraglutide Treatment in Animal Models of Hepatic Steatosis
-
Animal Model: Male C57BL/6 mice.
-
Diet: High-fat diet (HFD) or a diet high in fat, cholesterol, and cholic acid (HFCC-CDX).
-
Treatment: Daily subcutaneous or intraperitoneal injections of liraglutide (0.2 mg/kg to 0.5 mg/kg).
-
Duration: 2 to 5 weeks.
-
Outcome Measures: Body weight, liver weight, hepatic steatosis, liver triglyceride content, and plasma levels of ALT and AST.
Signaling Pathways and Mechanisms of Action
The therapeutic effects of this compound and its alternatives on hepatic steatosis are mediated through distinct signaling pathways.
This compound and GLP-1(28-36)amide: A GLP-1 Receptor-Independent Pathway
Emerging evidence suggests that this compound and GLP-1(28-36)amide exert their effects independently of the classical GLP-1 receptor. Their proposed mechanism involves:
-
Cellular Uptake: These small peptides are thought to be cell-penetrating.
-
Mitochondrial Targeting: They may directly target mitochondria, the powerhouse of the cell.
-
AMPK Activation: Activation of AMP-activated protein kinase (AMPK), a key regulator of cellular energy homeostasis. Activated AMPK can phosphorylate and inactivate acetyl-CoA carboxylase (ACC), leading to a decrease in fatty acid synthesis and an increase in fatty acid oxidation.
-
cAMP/PKA Signaling: Activation of the cyclic AMP (cAMP)/protein kinase A (PKA) signaling pathway has also been implicated.
Caption: this compound signaling in hepatocytes.
GLP-1 Receptor Agonists (Exenatide, Liraglutide): A GLP-1 Receptor-Dependent Pathway
Exenatide and liraglutide are structural analogs of GLP-1 and exert their effects by binding to and activating the GLP-1 receptor (GLP-1R), which is a G-protein coupled receptor. The downstream signaling cascade in hepatocytes involves:
-
GLP-1R Activation: Binding of the agonist to GLP-1R on the hepatocyte surface.
-
cAMP Production: Activation of adenylyl cyclase, leading to an increase in intracellular cAMP levels.
-
PKA Activation: cAMP activates PKA.
-
Regulation of Gene Expression: PKA can phosphorylate various transcription factors, leading to changes in the expression of genes involved in lipogenesis and fatty acid oxidation.
-
PI3K/Akt Pathway: The phosphatidylinositol 3-kinase (PI3K)/Akt signaling pathway has also been implicated in the effects of GLP-1 receptor agonists on hepatic lipid metabolism.
Caption: GLP-1R agonist signaling in hepatocytes.
Experimental Workflow
A typical in vivo study to validate the effects of these compounds on hepatic steatosis follows a structured workflow.
Caption: In vivo experimental workflow.
Conclusion
The available preclinical data strongly suggests that this compound is a promising candidate for the treatment of hepatic steatosis. Its efficacy in reducing liver fat and improving metabolic parameters, coupled with a GLP-1 receptor-independent mechanism of action, distinguishes it from existing GLP-1 receptor agonists. This unique profile warrants further investigation to fully elucidate its therapeutic potential and downstream signaling targets. The comparative data presented in this guide serves as a valuable resource for researchers and professionals in the field to inform future studies and drug development strategies targeting NAFLD.
References
- 1. This compound Pentapeptide Increases Basal Energy Expenditure and Inhibits Weight Gain in Obese Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. diabetesjournals.org [diabetesjournals.org]
- 3. dovepress.com [dovepress.com]
- 4. GLP-1(28-36)amide, the Glucagon-like peptide-1 metabolite: friend, foe, or pharmacological folly? - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Efficacy of GLP-1(32-36)amide Across Diverse Mouse Models: A Researcher's Guide
Introduction: Glucagon-like peptide-1 (GLP-1) and its analogues have garnered significant attention in metabolic and neurodegenerative disease research. Beyond the well-characterized GLP-1 receptor agonists, smaller cleavage products of GLP-1 are emerging as bioactive molecules with therapeutic potential. This guide provides a comparative analysis of the efficacy of one such pentapeptide, GLP-1(32-36)amide, across various mouse models, presenting key experimental data and methodologies for researchers, scientists, and drug development professionals.
Efficacy in Metabolic Disease Models
This compound has demonstrated significant efficacy in mouse models of obesity and diabetes, primarily by increasing energy expenditure and improving glucose metabolism.
Diet-Induced Obesity (DIO) Mouse Model
In a key study, diet-induced obese (DIO) mice fed a high-fat diet (HFD) for 24 weeks received continuous infusions of this compound. The treatment led to a significant curtailment of weight gain and a reduction in fat mass without altering energy intake[1][2][3]. Furthermore, the peptide increased basal energy expenditure, a finding supported by the increased expression of uncoupling proteins UCP-1 and UCP-3 in brown adipose tissue and UCP-3 in skeletal muscle, which are indicative of enhanced fatty acid oxidation and thermogenesis[1].
| Parameter | Vehicle Control | This compound Treated | Outcome | Reference |
| Body Weight Gain | Significant increase | Attenuated progression of weight gain | Inhibition of obesity development | [1] |
| Fat Mass | Increased | Reduced | Reduction in adiposity | |
| Energy Expenditure | Baseline | Increased | Enhanced metabolism | |
| Fasting Glucose | Elevated | Attenuated progression of hyperglycemia | Improved glycemic control | |
| Fasting Insulin (B600854) | Elevated | Attenuated progression of hyperinsulinemia | Improved insulin sensitivity | |
| Hepatic Steatosis | Present | Attenuated | Reduced liver fat accumulation |
Streptozotocin (B1681764) (STZ)-Induced Diabetic Mouse Model
In a model of type 1 diabetes induced by streptozotocin (STZ), daily intraperitoneal injections of this compound for 21 days resulted in lowered fasting glucose, reduced levels of Hemoglobin A1c (HbA1c), and improved glucose tolerance. The treatment also suppressed body weight gain and protected pancreatic islets from damage.
| Parameter | Vehicle Control | This compound Treated | Outcome | Reference |
| Fasting Glucose | Elevated | Lowered | Improved glycemic control | |
| HbA1c | Elevated | Reduced | Better long-term glucose control | |
| Glucose Tolerance | Impaired | Improved | Enhanced glucose disposal | |
| Food and Water Intake | Increased | Lowered | Alleviation of polydipsia | |
| Body Weight Gain | Suppressed | Suppressed | Inhibition of weight gain |
Efficacy in a Model of Peripheral Artery Disease
A recent study investigated the role of this compound in a murine model of unilateral hind limb ischemia in streptozotocin-induced type 1 diabetic mice. The findings revealed a novel angiogenic role for the pentapeptide.
Diabetic Hind Limb Ischemia Model
This compound administration significantly rescued angiogenic function and improved blood perfusion in the ischemic limb of diabetic mice, a function comparable to the parent molecule, GLP-1. This effect was found to be independent of its insulinotropic actions. The study further elucidated that the peptide promotes angiogenesis in endothelial progenitor cells by modulating metabolic reprogramming towards glycolysis through a GLP-1 receptor-dependent pathway involving eNOS, cGMP, and PKG.
| Parameter | Vehicle Control | This compound Treated | Outcome | Reference |
| Blood Perfusion | Impaired | Significantly improved | Rescue of ischemic limb | |
| Angiogenesis | Reduced | Promoted | Enhanced new blood vessel formation |
Experimental Protocols
Diet-Induced Obesity (DIO) Study
-
Mouse Model: C57BL/6 mice fed a high-fat diet (60% kcal from fat) for 24 weeks to induce obesity.
-
Peptide Administration: Continuous subcutaneous infusion of this compound (50-70 nmol/kg/day) or vehicle for 12-16 weeks using osmotic mini-pumps.
-
Key Assays:
-
Body Composition: Measured using nuclear magnetic resonance (NMR).
-
Energy Expenditure: Assessed by indirect calorimetry.
-
Glucose and Insulin Tolerance Tests (GTT and ITT): Performed to evaluate glucose metabolism and insulin sensitivity.
-
Gene Expression Analysis: Real-time PCR to measure UCP-1 and UCP-3 levels in adipose tissue and muscle.
-
Histology: Hematoxylin and eosin (B541160) staining of liver sections to assess hepatic steatosis.
-
Streptozotocin (STZ)-Induced Diabetes Study
-
Mouse Model: Male KM mice (18-22 g) injected with STZ to induce diabetes.
-
Peptide Administration: Intraperitoneal (i.p.) injection of this compound (1 µmol/kg) once daily for 21 days.
-
Key Assays:
-
Fasting Blood Glucose and HbA1c: Measured to monitor glycemic control.
-
Oral Glucose Tolerance Test (OGTT): To assess glucose disposal.
-
Islet Histology: To evaluate pancreatic islet integrity.
-
Diabetic Hind Limb Ischemia Study
-
Mouse Model: Streptozotocin-induced type 1 diabetic mice subjected to unilateral hind limb ischemia.
-
Peptide Administration: Not explicitly detailed in the provided snippets, but likely local or systemic administration post-ischemia.
-
Key Assays:
-
Laser Doppler Perfusion Imaging: To measure blood flow in the ischemic limb.
-
Immunohistochemistry: To assess capillary density and markers of angiogenesis.
-
In vitro studies on Endothelial Progenitor Cells (EPCs): To investigate the mechanism of action, including assays for tube formation, migration, and metabolic flux analysis.
-
Signaling Pathways and Mechanisms of Action
The beneficial effects of this compound are mediated through distinct signaling pathways that vary depending on the target tissue and pathological context.
In metabolic tissues, this compound has been shown to activate AMP-activated protein kinase (AMPK) and inhibit acetyl-CoA carboxylase (ACC) in skeletal myotubes. This signaling cascade is a key regulator of cellular energy homeostasis, promoting a shift towards fatty acid oxidation.
Figure 1: Signaling pathway of this compound in skeletal muscle.
In the context of diabetic hind limb ischemia, this compound promotes angiogenesis through a GLP-1 receptor-dependent pathway. This involves the activation of endothelial nitric oxide synthase (eNOS), leading to increased cyclic guanosine (B1672433) monophosphate (cGMP) and subsequent activation of protein kinase G (PKG). This pathway ultimately enhances glycolytic flux, which is crucial for endothelial cell proliferation and migration.
Figure 2: Angiogenic signaling pathway of this compound.
Conclusion
The available evidence from mouse models strongly suggests that this compound is a promising therapeutic agent for metabolic disorders and complications of diabetes such as peripheral artery disease. Its ability to improve metabolic parameters and promote angiogenesis through distinct signaling pathways highlights its pleiotropic effects. While research on its neuroprotective effects is still in its infancy, the broad therapeutic potential of this pentapeptide warrants further investigation. Future studies should focus on elucidating its mechanisms of action in other disease models and exploring its potential for clinical translation.
References
- 1. This compound Pentapeptide Increases Basal Energy Expenditure and Inhibits Weight Gain in Obese Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. diabetesjournals.org [diabetesjournals.org]
- 3. This compound Pentapeptide Increases Basal Energy Expenditure and Inhibits Weight Gain in Obese Mice - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Safe Disposal of GLP-1(32-36)amide: A Procedural Guide
For researchers and scientists engaged in drug development, the proper handling and disposal of bioactive compounds like GLP-1(32-36)amide are critical for maintaining a safe laboratory environment and ensuring regulatory compliance. While the Safety Data Sheet (SDS) for this compound indicates that it is not classified as a hazardous substance, its biological activity necessitates that it be handled as chemical waste.[1] Adherence to institutional and local environmental health and safety (EHS) guidelines is paramount.[2][3]
Immediate Safety and Handling
Before beginning any disposal procedure, it is essential to follow standard laboratory safety protocols. Even with non-hazardous materials, exposure should be minimized.
Personal Protective Equipment (PPE): The use of appropriate PPE is mandatory to prevent accidental exposure.[2]
-
Gloves: Wear chemical-resistant gloves, such as nitrile.[4]
-
Eye Protection: Safety glasses or goggles are essential to protect against splashes.
-
Lab Coat: A lab coat or protective gown should be worn to protect skin and clothing.
-
Respiratory Protection: When handling the lyophilized powder form, which can become airborne, work within a fume hood or biosafety cabinet to prevent inhalation.
Designated Area: All handling of the peptide should be confined to a designated, clean, and organized laboratory area to prevent cross-contamination.
Step-by-Step Disposal Procedure
The proper disposal of this compound involves segregation of waste, clear labeling, and coordination with your institution's EHS department.
1. Waste Segregation:
-
Liquid Waste: Collect all solutions containing this compound in a dedicated, sealed, and clearly labeled hazardous waste container. Do not mix with other incompatible waste streams. Never pour peptide solutions down the drain.
-
Solid Waste: All materials contaminated with this compound, such as pipette tips, gloves, vials, and absorbent paper, must be collected in a separate, leak-proof hazardous waste container. For spills of solid peptide, carefully sweep the material to avoid creating dust and place it into the designated chemical waste container.
2. Labeling and Storage:
-
All waste containers must be accurately labeled with the full chemical name, "this compound," and any known hazard information.
-
Store sealed waste containers in a designated, secure area away from incompatible materials until collection.
3. Deactivation (Optional): While not explicitly required for non-hazardous peptides, deactivation can be a good practice for bioactive compounds.
-
Chemical Decontamination: A common method for deactivating peptides is through chemical treatment. For example, a 10:1 ratio of a 0.5-1.0% sodium hypochlorite (B82951) solution to the peptide waste can be used, with a contact time of at least 30-60 minutes to ensure complete deactivation.
-
Enzymatic Detergents: For cleaning contaminated labware, enzymatic detergents can be effective. Follow the manufacturer's instructions for concentration and contact time.
4. Final Disposal:
-
Contact your institution's EHS department or chemical safety officer to arrange for the pickup and disposal of the this compound waste.
-
Provide them with accurate information regarding the contents of the waste container.
Quantitative Data for Decontamination Methods
For instances where a deactivation step is deemed necessary, the following table summarizes key parameters for common chemical decontamination methods for peptide toxins in general.
| Decontamination Agent | Recommended Concentration | Minimum Contact Time | Notes |
| Sodium Hypochlorite | 0.5-1.0% final concentration for solutions; 6% for concentrated peptides | 20-60 minutes | Effective for many peptides, but may be corrosive. |
| Enzymatic Detergent | Typically a 1% (m/v) solution | Varies by product | Good for cleaning labware; may require subsequent disinfection. |
Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
Personal protective equipment for handling GLP-1(32-36)amide
This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling GLP-1(32-36)amide. The following procedures are designed to ensure safe operational handling and disposal of this peptide.
Hazard Identification and Personal Protective Equipment
This compound is not classified as a hazardous substance or mixture.[1] However, adherence to standard laboratory safety protocols is essential to minimize any potential risks. The recommended personal protective equipment (PPE) for handling this substance is outlined below.
| Personal Protective Equipment (PPE) | Specifications | Purpose |
| Eye Protection | Safety goggles with side-shields.[1] | To protect eyes from accidental splashes. |
| Hand Protection | Protective gloves (e.g., nitrile). | To prevent direct skin contact. |
| Skin and Body Protection | Impervious clothing, such as a lab coat.[1][2][3] | To protect skin and personal clothing from contamination. |
| Respiratory Protection | A suitable respirator should be used if dust or aerosols are generated. | To prevent inhalation of airborne particles. |
Operational Handling and Storage
Safe Handling Protocol:
-
Ventilation: Work in a well-ventilated area. If handling powders or creating solutions where aerosols may form, use a fume hood or appropriate exhaust ventilation.
-
Avoid Contact: Take precautions to avoid contact with eyes and skin, as well as inhalation of any dust or aerosols.
-
Hygienic Practices: Follow good industrial hygiene and safety practices. Wash hands thoroughly after handling and before leaving the laboratory.
Storage:
-
Store in a tightly closed container in a dry, well-ventilated place. For long-term stability, it is recommended to store at -20°C.
Accidental Release and First Aid Measures
Accidental Release:
-
Evacuate: Evacuate personnel to a safe area.
-
Ventilate: Ensure adequate ventilation.
-
Contain Spillage: Prevent further leakage or spillage if it is safe to do so. Keep the product away from drains and water sources.
-
Clean-up:
-
For solutions, absorb with a liquid-binding material such as diatomite or universal binders.
-
Decontaminate surfaces by scrubbing with alcohol.
-
Dispose of contaminated material according to the disposal plan.
-
First Aid:
| Exposure Route | First Aid Procedure |
| Eye Contact | Immediately flush eyes with large amounts of water, separating eyelids to ensure adequate flushing. Remove contact lenses if present. Promptly seek medical attention. |
| Skin Contact | Rinse skin thoroughly with plenty of water. Remove any contaminated clothing and shoes. Seek medical attention if irritation occurs. |
| Inhalation | Move the individual to fresh air. If breathing is difficult, administer cardiopulmonary resuscitation (CPR), avoiding mouth-to-mouth resuscitation. |
| Ingestion | Wash out the mouth with water. Do NOT induce vomiting. Seek medical attention. |
Disposal Plan
Dispose of unused this compound and any contaminated materials in accordance with local, state, and federal regulations. It is recommended to consult with your institution's environmental health and safety office for specific guidelines.
Experimental Workflow and Signaling Pathway
The following diagrams illustrate a logical workflow for safely handling this compound and a simplified representation of its biological signaling pathway.
Caption: Safe handling workflow for this compound.
Caption: this compound signaling pathway in angiogenesis.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
